ACOD1 Human Pre-designed siRNA Set A
Description
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Properties
Molecular Formula |
C17H21N3O2S2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-[5-(3-aminopropylcarbamoyl)thiolan-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H21N3O2S2/c18-7-2-8-20-17(22)14-6-5-13(23-14)10-3-1-4-12-11(10)9-15(24-12)16(19)21/h1,3-4,9,13-14H,2,5-8,18H2,(H2,19,21)(H,20,22) |
InChI Key |
XSNHTZTXEAAUNZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Aconitate Decarboxylase 1 (ACOD1) in Human Immune Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of ACOD1 Function in Immunity
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a mitochondrial enzyme that has emerged as a critical regulator of immunometabolism and inflammation.[1][2][3] In human immune cells, particularly those of the myeloid lineage such as macrophages, monocytes, and dendritic cells, ACOD1 expression is strongly induced in response to pro-inflammatory stimuli.[4][5][6] These stimuli include pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), and cytokines such as interferons (IFNs) and Tumor Necrosis Factor (TNF).[4][7][8]
The primary and most well-characterized function of ACOD1 is to catalyze the decarboxylation of cis-aconitate, an intermediate of the tricarboxylic acid (TCA) cycle, to produce the metabolite itaconate.[6][9][10] This metabolic diversion represents a key immunometabolic checkpoint that profoundly influences the functional state of the immune cell.[6][10] Itaconate itself is a bioactive molecule with a dual role, capable of exerting both anti-inflammatory and pro-inflammatory effects, in addition to direct antimicrobial activities.[1][2] The function of ACOD1 is therefore intrinsically linked to the pleiotropic effects of itaconate on immune cell signaling, metabolic reprogramming, and pathogen control.[1][10]
Data Presentation: Quantitative Insights into ACOD1 and Itaconate
Quantitative data is essential for understanding the dynamics of the ACOD1-itaconate axis in human immune cells. The following tables summarize key quantitative parameters related to ACOD1's enzymatic activity, its expression, and the resulting itaconate concentrations.
Table 1: Kinetic Parameters of Human ACOD1
| Parameter | Value | Species | Notes |
| kcat (s⁻¹) | ~0.94 | Human | Catalytic turnover number for the conversion of cis-aconitate to itaconate.[11] |
| KM (mM) | ~0.61 | Human | Michaelis constant, representing the substrate concentration at half-maximal velocity.[11] |
| kcat/KM (s⁻¹mM⁻¹) | ~1.54 | Human | Catalytic efficiency of the enzyme.[11] |
Table 2: Itaconate Concentrations in Activated Human Macrophages
| Cell Type | Stimulus | Itaconate Concentration (µM) | Notes |
| Human Macrophages | Inflammatory Stimuli | ~60 | Intracellular concentration. This is notably lower than in murine macrophages (3-8 mM).[1][3] |
Table 3: Inhibitory Effects of Itaconate Derivatives on Cytokine Production
| Compound | Cytokine | Cell Type | IC50 | Notes |
| 4-Octyl Itaconate (4-OI) | IL-1β | Bone Marrow-Derived Dendritic Cells (BMDCs) | ~25 µM | 4-OI is a cell-permeable derivative of itaconate.[12] |
| Dimethyl Fumarate (DMF) | IL-1β | Bone Marrow-Derived Dendritic Cells (BMDCs) | ~50 µM | DMF is another electrophilic compound with similar properties.[12] |
Signaling Pathways and Regulatory Networks
The expression of ACOD1 and the subsequent actions of itaconate are integrated into complex signaling networks that fine-tune the immune response.
ACOD1 Gene Expression Signaling Pathway
The induction of the ACOD1 gene is a hallmark of myeloid cell activation. It is primarily controlled by transcription factors downstream of pattern recognition receptors like Toll-like receptor 4 (TLR4).
Itaconate-Mediated Inhibition of the NLRP3 Inflammasome
Itaconate is a potent negative regulator of the NLRP3 inflammasome, a key platform for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Itaconate exerts this effect through direct covalent modification of NLRP3.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of ACOD1 and itaconate in human immune cells.
Protocol 1: Quantification of Itaconate in Human Macrophages by LC-MS/MS
This protocol is adapted from established methods for the sensitive detection of itaconate in biological samples.[13][14][15][16]
1. Cell Culture and Stimulation:
-
Culture human monocyte-derived macrophages (hMDMs) or THP-1 cells to the desired density.
-
Stimulate cells with an appropriate agonist (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ) for a specified time course (e.g., 6, 12, 24 hours). Include unstimulated controls.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727)/water solution to each well of a 6-well plate.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Include an internal standard solution (e.g., ¹³C₅-itaconate) in the extraction solvent to control for extraction efficiency and matrix effects.
-
Vortex the samples vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 10:90 methanol:water with 0.2% formic acid).[15]
-
Liquid Chromatography:
-
Column: A reversed-phase column suitable for polar analytes, such as an ACQUITY UPLC HSS T3 column (2.1 x 100 mm).[13]
-
Mobile Phase A: Water with 0.1-0.2% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1-0.2% formic acid.
-
Gradient: A suitable gradient to separate itaconate from its isomers and other TCA cycle intermediates.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Itaconate: Q1: 129.1 m/z -> Q3: 85.1 m/z or 111.1 m/z.
-
¹³C₅-Itaconate (ISTD): Q1: 133.9 m/z -> Q3: 89.0 m/z.[13]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of itaconic acid prepared in the same matrix as the samples.
-
Quantify the amount of itaconate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: ACOD1 Enzyme Activity Assay
This protocol describes a spectrophotometric method for measuring ACOD1 activity in cell lysates, adapted from a recently developed assay.[17]
1. Lysate Preparation:
-
Harvest stimulated and unstimulated human immune cells (e.g., hMDMs or THP-1 cells).
-
Lyse the cells in a suitable buffer (e.g., a buffer compatible with enzyme assays, avoiding high concentrations of phosphate (B84403) which can be inhibitory).[11]
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Enzyme Reaction:
-
In a 96-well plate, set up the reaction mixture containing:
-
Cell lysate (containing a known amount of total protein, e.g., 50-100 µg).
-
Reaction buffer (e.g., 200 mM HEPES, pH 7.0).[9]
-
Substrate: cis-aconitate (at a concentration around its KM, e.g., 0.5-1 mM).
-
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an acid like trichloroacetic acid).
3. Itaconate Detection (Fürth-Herrmann Reaction):
-
To the quenched reaction mixture, add pyridine (B92270) followed by acetic anhydride.
-
Heat the mixture (e.g., at 60°C) to allow for color development. The reaction between itaconate and the reagents will produce a colored product.
-
Measure the absorbance at two wavelengths, 386 nm and 440 nm, using a spectrophotometer. The ratio of absorbance at these wavelengths can be used to distinguish and quantify itaconate from the remaining cis-aconitate.
4. Data Analysis:
-
Create a standard curve using known concentrations of itaconate.
-
Calculate the amount of itaconate produced in the enzymatic reaction from the standard curve.
-
Express the ACOD1 activity as the rate of itaconate production per unit of time per amount of total protein (e.g., nmol/min/mg).
Protocol 3: CRISPR-Cas9 Mediated Knockout of ACOD1 in Primary Human Monocytes
This protocol provides a framework for generating ACOD1 knockout in primary human monocytes using ribonucleoprotein (RNP) delivery, based on established methods.[18][19][20][21][22]
1. Isolation of Human Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.
2. Preparation of CRISPR-Cas9 RNPs:
-
Design and synthesize at least two single guide RNAs (sgRNAs) targeting an early exon of the human ACOD1 gene to ensure a functional knockout.
-
Resuspend lyophilized sgRNA and recombinant Cas9 protein in appropriate buffers.
-
Form the RNP complex by incubating the Cas9 protein and the sgRNA at a specific molar ratio (e.g., 1:2) at room temperature for 10-20 minutes.
3. Nucleofection of Monocytes:
-
Resuspend the purified CD14+ monocytes in a nucleofection buffer suitable for primary human monocytes (e.g., Lonza P3 Primary Cell 4D-Nucleofector™ X Kit).
-
Add the pre-formed ACOD1-targeting RNPs to the cell suspension. Include a non-targeting sgRNA as a negative control.
-
Transfer the cell/RNP mixture to a nucleofection cuvette.
-
Electroporate the cells using a nucleofector device with an optimized program for human monocytes (e.g., Lonza 4D-Nucleofector, pulse code DK-100).[21]
4. Post-Nucleofection Culture and Differentiation:
-
Immediately after nucleofection, transfer the cells into pre-warmed culture medium.
-
Allow the cells to rest for a few hours before adding differentiation supplements.
-
Differentiate the edited monocytes into macrophages by culturing them in medium containing M-CSF or GM-CSF for 6-7 days. This period also allows for the turnover of any existing ACOD1 protein.
5. Validation of Knockout:
-
Genotypic Validation: Extract genomic DNA from a fraction of the edited cells. Use PCR to amplify the targeted region of the ACOD1 gene, followed by Sanger sequencing and analysis using a tool like TIDE (Tracking of Indels by Decomposition) to quantify the percentage of knockout alleles.
-
Phenotypic Validation: Lyse the differentiated macrophages and perform a Western blot to confirm the absence of the ACOD1 protein. As a functional validation, stimulate the cells with LPS/IFN-γ and measure itaconate production by LC-MS/MS to confirm the loss of function.
Conclusion
ACOD1 stands as a central hub in the metabolic and inflammatory landscape of human immune cells. Its induction and the subsequent production of itaconate orchestrate a complex and context-dependent immunomodulatory program. The ability of itaconate to directly modify key signaling proteins, such as NLRP3, highlights a direct link between metabolic shifts and the control of inflammatory pathways. A thorough understanding of the quantitative aspects, signaling networks, and experimental manipulation of the ACOD1-itaconate axis is paramount for researchers aiming to unravel the intricacies of immunometabolism and for professionals seeking to develop novel therapeutic strategies for a wide range of inflammatory and infectious diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Itaconate confers tolerance to late NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 4. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orbilu.uni.lu [orbilu.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficient gene knockout in primary human and murine myeloid cells by non-viral delivery of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR-Cas9-Induced Gene Editing in Primary Human Monocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. Efficient generation of isogenic primary human myeloid cells using CRISPR-Cas9 ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CRISPR-Cas9-Induced Gene Editing in Primary Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ACOD1 in Macrophage Metabolic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitate decarboxylase 1 (ACOD1), also known as immunoresponsive gene 1 (IRG1), has emerged as a critical enzyme in the metabolic reprogramming of macrophages, particularly during inflammatory responses.[1][2][3] This mitochondrial enzyme catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate.[1][3] The upregulation of ACOD1 and the subsequent accumulation of itaconate represent a key metabolic checkpoint that profoundly influences macrophage phenotype and function. This technical guide provides an in-depth overview of the role of ACOD1 in macrophage metabolic reprogramming, detailing its mechanism of action, impact on cellular metabolism and signaling, and its dual role in inflammation. This guide also includes quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to support further research and drug development in this area.
Core Concepts: ACOD1 and Itaconate Production
Under basal conditions, the expression of ACOD1 in macrophages is low. However, upon stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or pro-inflammatory cytokines, its expression is rapidly and significantly upregulated.[3][4] This induction is primarily mediated by signaling pathways downstream of Toll-like receptors (TLRs) and interferon receptors, involving transcription factors such as NF-κB and STAT1.[4][5]
Once expressed, ACOD1, located in the mitochondrial matrix, diverts cis-aconitate from the Krebs cycle to produce itaconate.[1] This redirection of a key metabolic intermediate constitutes a significant rewiring of cellular metabolism, with profound consequences for macrophage function.
Metabolic Reprogramming by the ACOD1-Itaconate Axis
The primary mechanism by which the ACOD1-itaconate axis reprograms macrophage metabolism is through the inhibition of the Krebs cycle enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][5] Itaconate, being structurally similar to succinate, acts as a competitive inhibitor of SDH.[1]
This inhibition leads to two major metabolic consequences:
-
Succinate Accumulation: The blockage of SDH activity results in the accumulation of its substrate, succinate.[1][5] Succinate itself is a pro-inflammatory signaling molecule that can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to the expression of pro-inflammatory genes like IL-1β.
-
Disruption of the Krebs Cycle and Oxidative Phosphorylation: The inhibition of SDH creates a break in the Krebs cycle, leading to a decreased flow of metabolites and a reduction in oxidative phosphorylation (OXPHOS).[5] This metabolic shift is a hallmark of pro-inflammatory M1 macrophage polarization.
Data Presentation: Quantitative Effects of ACOD1
The functional consequences of ACOD1 expression and itaconate production have been quantified in various experimental models. The following tables summarize key quantitative data from studies on wild-type (WT) versus ACOD1-knockout (ACOD1-/-) macrophages.
| Parameter | Cell Type | Treatment | WT | ACOD1-/- | Fold Change (ACOD1-/- vs WT) | Reference |
| Intracellular Itaconate (pmol/µg protein) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Coxiella burnetii infection | ~50 | <4 | >12.5-fold decrease | [6] |
| Intracellular Itaconate (Cellular Concentration) | Human iPSC-derived Macrophages (iMACs) | LPS + IFN-γ (24h) | (Normalized to 1) | ~0 | Complete abrogation | [7][8] |
| Succinate Accumulation | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Particulate Matter | (Normalized to 1) | ~0.2 | ~5-fold decrease | [9] |
| Oxygen Consumption Rate (OCR) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | (Normalized to 1) | ~1.5 | ~1.5-fold increase | [5] |
| Cytokine/Chemokine | Cell Type | Treatment | WT (pg/mL or relative expression) | ACOD1-/- (pg/mL or relative expression) | Fold Change (ACOD1-/- vs WT) | Reference |
| IL-6 | Human iPSC-derived Macrophages (iMACs) | LPS + IFN-γ (24h) | ~2500 pg/mL | ~4000 pg/mL | ~1.6-fold increase | [7] |
| IL-1β | Human iPSC-derived Macrophages (iMACs) | LPS + IFN-γ (24h) | ~100 pg/mL | ~250 pg/mL | ~2.5-fold increase | [7] |
| CXCL10 | Human iPSC-derived Macrophages (iMACs) | LPS + IFN-γ (24h) | ~10000 pg/mL | ~15000 pg/mL | ~1.5-fold increase | [7] |
| CD80 Expression (MFI) | Human iPSC-derived Macrophages (iMACs) | LPS + IFN-γ (24h) | ~20000 | ~35000 | ~1.75-fold increase | [7] |
Signaling Pathways Modulated by ACOD1
The metabolic alterations induced by ACOD1 and itaconate have significant downstream effects on various signaling pathways, contributing to the complex and sometimes dual (pro- and anti-inflammatory) role of this axis.
The ACOD1/KEAP1/NRF2 Axis
A key anti-inflammatory function of itaconate is mediated through the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[7][10] Itaconate can directly alkylate cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[7] This modification prevents KEAP1 from targeting NRF2 for proteasomal degradation, leading to NRF2 accumulation, nuclear translocation, and the transcription of antioxidant and anti-inflammatory genes.[7]
Regulation of Pro-inflammatory Pathways
While the ACOD1-itaconate axis can exert anti-inflammatory effects through NRF2, it also plays a role in modulating pro-inflammatory signaling. The accumulation of succinate due to SDH inhibition can promote the stability of HIF-1α, a key transcription factor for many pro-inflammatory genes, including those involved in glycolysis. However, the overall effect of itaconate is often a dampening of excessive inflammation. For instance, itaconate has been shown to inhibit the NLRP3 inflammasome and modulate JAK1 signaling.
Experimental Protocols
Quantification of Itaconate in Macrophage Cell Culture by LC-MS/MS
This protocol provides a method for the sensitive and accurate measurement of itaconate in both cell extracts and culture media.
Materials:
-
RAW264.7 or bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
80% Methanol/water solution
-
Tributylamine
-
Formic acid
-
Hypercarb™ guard column
-
LC-MS/MS system
Procedure:
-
Cell Culture and Stimulation:
-
Plate macrophages in a 96-well plate at a suitable density.
-
Stimulate cells with LPS and IFN-γ for the desired time course (e.g., 24 hours).
-
-
Sample Preparation (Cell Extract):
-
Aspirate the culture medium.
-
Add 100 µL of ice-cold 80% methanol/water to each well.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Sample Preparation (Cell Media):
-
Collect the cell culture medium.
-
Centrifuge to remove any cell debris.
-
The supernatant can be directly analyzed or diluted with 80% methanol/water.
-
-
LC-MS/MS Analysis:
-
Utilize an ion-pairing LC-MS/MS method with tributylamine/formic acid as ion-pairing agents.[11]
-
Employ a Hypercarb™ guard column for separation.[11]
-
The run time is typically around 4.5 minutes per sample.[11]
-
The limit of quantitation (LOQ) can reach as low as 30 pg of itaconate on the column.[11]
-
Western Blot for ACOD1 Expression
This protocol details the detection of ACOD1 protein expression in macrophages following stimulation.
Materials:
-
Stimulated and unstimulated macrophage cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ACOD1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Lyse macrophage pellets in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary ACOD1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.
Materials:
-
Seahorse XF96 microplate
-
Seahorse XF Analyzer
-
XF RPMI assay medium
-
Glucose, L-glutamine, sodium pyruvate (B1213749), HEPES
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A
Procedure:
-
Cell Seeding:
-
Seed macrophages (e.g., 3x10^4 cells per well) in a Seahorse XF96 microplate one day prior to the assay.[12]
-
-
Assay Preparation:
-
Seahorse XF Analysis:
-
Load the Seahorse XF cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
-
The instrument will measure baseline OCR, followed by OCR after sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.
-
Cytokine Quantification by ELISA
This protocol describes the measurement of secreted cytokines in the cell culture supernatant.
Materials:
-
96-well ELISA plates
-
Capture and detection antibodies for the cytokine of interest (e.g., IL-6, TNF-α)
-
Recombinant cytokine standards
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a suitable blocking buffer (e.g., 10% FBS in PBS) for 1 hour.
-
-
Sample and Standard Incubation:
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours.
-
-
Detection:
-
Wash the plate and add the biotinylated detection antibody for 1 hour.
-
Wash the plate and add Streptavidin-HRP for 1 hour.
-
Wash the plate and add the TMB substrate.
-
-
Measurement:
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
ACOD1 in Drug Development and Disease
The central role of ACOD1 in macrophage metabolism and inflammation makes it an attractive target for therapeutic intervention in a range of diseases, including inflammatory disorders, infectious diseases, and cancer.[2]
-
Anti-inflammatory Therapies: For diseases characterized by excessive inflammation, strategies to enhance the ACOD1-itaconate-NRF2 axis could be beneficial. This might involve the development of itaconate derivatives with improved bioavailability or drugs that upregulate ACOD1 expression.
-
Cancer Immunotherapy: In the tumor microenvironment, ACOD1 expression in tumor-associated macrophages (TAMs) can have complex effects. While it may dampen pro-tumor inflammation, it can also suppress anti-tumor immunity.[7] Therefore, inhibiting ACOD1 in TAMs is being explored as a strategy to enhance the efficacy of cancer immunotherapies.[7]
-
Infectious Diseases: ACOD1 and itaconate have direct antimicrobial properties against certain pathogens.[6] Modulating this pathway could be a novel approach to combat infections.
Conclusion
ACOD1 stands as a pivotal regulator of macrophage immunometabolism. Its induction in response to inflammatory stimuli and the subsequent production of itaconate orchestrate a profound metabolic reprogramming that dictates the macrophage's functional state. The inhibition of SDH, accumulation of succinate, and modulation of key signaling pathways like the KEAP1/NRF2 axis highlight the multifaceted role of ACOD1 in both promoting and resolving inflammation. A thorough understanding of this intricate interplay, supported by robust quantitative data and standardized experimental protocols, is essential for the continued exploration of ACOD1 as a therapeutic target in a wide array of human diseases. The methodologies and data presented in this guide are intended to facilitate further research and development in this exciting and rapidly evolving field.
References
- 1. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 6. Macrophages inhibit Coxiella burnetii by the ACOD1‐itaconate pathway for containment of Q fever - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Reprogramming via ACOD1 depletion enhances function of human induced pluripotent stem cell-derived CAR-macrophages in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous itaconate is not required for particulate matter-induced NRF2 expression or inflammatory response | eLife [elifesciences.org]
- 10. JCI - Itaconate suppresses atherosclerosis by activating a Nrf2-dependent antiinflammatory response in macrophages in mice [jci.org]
- 11. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
A Technical Guide to ACOD1 Gene Expression in Response to Lipopolysaccharide (LPS) Stimulation
Introduction
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a critical enzyme in the immunometabolic landscape of innate immune cells, particularly macrophages and monocytes.[1][2] Under basal conditions, ACOD1 expression is typically very low.[3][4] However, upon stimulation with pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharide (LPS), its expression is rapidly and robustly upregulated.[1][4][5] ACOD1 catalyzes the decarboxylation of the Krebs cycle intermediate cis-aconitate to produce itaconate, a metabolite with potent antimicrobial and anti-inflammatory properties.[6][7]
This guide provides an in-depth overview of the signaling pathways, quantitative expression dynamics, and experimental methodologies related to LPS-induced ACOD1 expression. Understanding the regulation of ACOD1 is paramount for developing therapeutic strategies that target immunometabolism in infectious and inflammatory diseases.[2][8]
Signaling Pathways of ACOD1 Induction by LPS
LPS, a component of the outer membrane of Gram-negative bacteria, is primarily recognized by Toll-like receptor 4 (TLR4) on the surface of myeloid cells.[1] This recognition initiates a complex signaling cascade that converges on the activation of specific transcription factors to drive ACOD1 gene expression. The induction is principally mediated by two downstream adaptor protein pathways: MyD88-dependent and TRIF-dependent signaling.[3]
TLR4-MyD88 and TRIF-Dependent Pathways
Upon LPS binding, TLR4 recruits adaptor proteins, leading to the activation of two distinct downstream signaling branches:
-
MyD88-Dependent Pathway: This pathway is crucial for the early phase activation of Nuclear Factor-kappa B (NF-κB).[4][9] The adaptor protein MyD88 facilitates the recruitment and activation of downstream kinases that ultimately lead to the phosphorylation and degradation of IκB, releasing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including ACOD1.[4]
-
TRIF-Dependent (MyD88-Independent) Pathway: This pathway is responsible for the activation of Interferon Regulatory Factor 3 (IRF3).[2][4][9] IRF3 activation leads to the production of type I interferons (e.g., IFN-β).[3] These interferons can then act in an autocrine or paracrine manner, binding to their receptors (IFNAR) and activating the JAK-STAT pathway. This results in the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 1 (STAT1), which further enhances ACOD1 transcription.[3][8]
Recent evidence also points to a critical role for Interferon Regulatory Factor 1 (IRF1) as a direct transcriptional regulator of ACOD1.[2][10] Furthermore, a complex between STING1 and MYD88 has been shown to be essential for LPS-induced ACOD1 expression, mediating subsequent IRF3/JUN-mediated gene transcription.[11][12]
Quantitative Expression of ACOD1 in Response to LPS
The induction of ACOD1 by LPS is both time and dose-dependent. Expression can be detected at the mRNA level within a few hours, with protein accumulation following later.
Table 1: Time-Course of ACOD1/Irg1 Expression Following LPS Stimulation
| Cell Type | LPS Conc. | Time Point | Analyte | Fold Change / Observation | Reference |
| RAW264.7 | 50 ng/mL | 1.5 h | mRNA | Detected | [1] |
| RAW264.7 | 50 ng/mL | 4-6 h | mRNA | ~25-fold (Peak) | [1] |
| RAW264.7 | Not Specified | 8-12 h | mRNA | Peak Expression | [13] |
| RAW264.7 | Not Specified | 8-24 h | Protein | Clearly detected and sustained | [13] |
| BMDM | 100 ng/mL | 6 h | mRNA | Peak Expression | [14] |
| BMDM | 100 ng/mL | 6 h | Protein | >90% reduction in Acod1KO vs WT | [14] |
| BMDM | 1 µg/mL | 12 h | Protein | Evident expression | [15] |
| BMDM | 1 µg/mL | 24 h | Protein | Persisted expression | [15] |
| WT BMDM | 100 ng/mL | 4, 8, 24 h | Protein | Time-dependent increase | [16] |
Table 2: Itaconate Concentration in Cell Media After LPS Stimulation
| Cell Type | LPS Conc. | Time Point | Itaconate Concentration (µM) | Reference |
| RAW264.7 | 10 ng/mL | 6 h | ~9.0 | [17] |
| BMDM | 10 ng/mL | 6 h | ~5.0 | [17] |
Experimental Protocols
Reproducible analysis of ACOD1 expression requires standardized protocols. Below are methodologies for key experiments commonly used to study LPS-induced ACOD1.
Cell Culture and LPS Stimulation
-
Cell Types: Mouse bone marrow-derived macrophages (BMDMs) or macrophage cell lines like RAW264.7 are commonly used.[14][18]
-
Culture Medium: For BMDMs, α-MEM or DMEM supplemented with 10% fetal calf serum and 20% L-cell conditioned medium is standard.[18] For RAW264.7 cells, DMEM with 10% FBS is typical.[19]
-
LPS Stimulation: Cells are typically plated to reach ~80-90% confluency. The medium is replaced, and LPS (from E. coli, serotype O111:B4 or similar) is added. Concentrations can range from 10 ng/mL to 100 ng/mL.[14][20] A time course (e.g., 0, 3, 6, 12, 24 hours) is performed to capture the dynamics of expression.[14]
Quantitative Real-Time PCR (qPCR) for ACOD1 mRNA
-
RNA Isolation: Total RNA is extracted from cell lysates using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix with gene-specific primers for Acod1 and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Data Analysis: The relative expression of Acod1 mRNA is calculated using the 2-ΔΔCt method, comparing LPS-treated samples to untreated controls.
Western Blot for ACOD1 Protein
-
Protein Isolation: Cells are washed with cold PBS and lysed on ice with RIPA buffer containing protease inhibitors.[14]
-
Protein Quantification: Total protein concentration is determined using a BCA protein assay kit.[14]
-
SDS-PAGE and Transfer: 20-40 µg of protein per sample is separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.[14]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour, then incubated overnight at 4°C with a primary antibody specific to ACOD1/IRG1. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading.
RNA-Seq Analysis
For a global view of the transcriptional response to LPS, RNA-sequencing is employed.[21][22]
-
Library Preparation: High-quality total RNA is isolated as described for qPCR. mRNA is typically enriched using poly-A selection, followed by fragmentation, cDNA synthesis, and adapter ligation to prepare sequencing libraries.
-
Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes, such as Acod1, that are significantly up- or down-regulated at different time points after LPS stimulation compared to controls.[23]
ACOD1/Itaconate as a Negative Feedback Regulator
The product of ACOD1, itaconate, functions as a key anti-inflammatory metabolite. It exerts its effects through multiple mechanisms, including the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), which leads to an accumulation of succinate.[13] Itaconate also activates the transcription factor Nrf2, which drives the expression of antioxidant genes.[4] This creates a negative feedback loop where LPS induces ACOD1, and the resulting itaconate helps to resolve the inflammatory response. For instance, ACOD1 can promote the expression of the deubiquitinase A20 (TNFAIP3), which in turn inhibits NF-κB activation, thereby limiting further pro-inflammatory signaling and ACOD1 expression itself.[4][8]
Conclusion
The induction of ACOD1 by LPS is a hallmark of macrophage activation and a central event in the orchestration of the innate immune response. The process is tightly regulated by a network of signaling pathways downstream of TLR4, primarily involving the MyD88 and TRIF adaptors and the NF-κB, IRF, and STAT transcription factor families. The subsequent production of itaconate serves not only as a direct antimicrobial agent but also as a crucial feedback regulator that tempers inflammation. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers investigating this pivotal immunometabolic pathway and its potential as a therapeutic target.
References
- 1. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. Evolutionary Adaptations of IRG1 Refines Itaconate Synthesis and Mitigates Innate Immunometabolism Trade-offs [elifesciences.org]
- 7. Itaconic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Both TRIF-Dependent and MyD88-dependent Signaling Contributes to Host Defense Against Pulmonary Klebsiella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRF1 governs the differential interferon-stimulated gene responses in human monocytes and macrophages by regulating chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The STING1-MYD88 complex drives ACOD1/IRG1 expression and function in lethal innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The STING1-MYD88 complex drives ACOD1/IRG1 expression and function in lethal innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aconitate decarboxylase 1 suppresses cerebral ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Dynamic mRNA network profiles in macrophages challenged with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA-Seq of an LPS-Induced Inflammation Model Reveals Transcriptional Profile Patterns of Inflammatory Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Silencing ACOD1: A Technical Guide to siRNA-Mediated Gene Knockdown
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism and application of small interfering RNA (siRNA) for silencing the Aconitate Decarboxylase 1 (ACOD1) gene. ACOD1, also known as Immunoresponsive Gene 1 (IRG1), is a key enzyme in immunometabolism, catalyzing the production of itaconate from the Krebs cycle intermediate cis-aconitate.[1] Given its significant role in inflammation and various disease pathologies, ACOD1 has emerged as a promising therapeutic target. This guide details the core mechanism of siRNA-mediated ACOD1 silencing, provides structured quantitative data from experimental findings, outlines detailed experimental protocols for knockdown studies, and visualizes key pathways and workflows.
The Mechanism of siRNA-Mediated ACOD1 Gene Silencing
siRNA-mediated gene silencing of ACOD1 follows the canonical RNA interference (RNAi) pathway. This process begins with the introduction of synthetic, double-stranded siRNA molecules designed to be complementary to the ACOD1 messenger RNA (mRNA) sequence into the target cells.
Once inside the cell, the siRNA duplex is recognized and incorporated into the RNA-Induced Silencing Complex (RISC). The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains associated with the RISC. This activated RISC, now programmed with the ACOD1-targeting guide strand, surveys the cytoplasm for complementary mRNA molecules.
Upon binding to the ACOD1 mRNA, the Argonaute-2 (Ago2) protein within the RISC catalyzes the endonucleolytic cleavage of the target mRNA. This cleavage event leads to the degradation of the ACOD1 mRNA, thereby preventing its translation into the ACOD1 protein. The consequence is a transient but potent reduction in ACOD1 protein levels, allowing for the functional study of its role in cellular processes.
Quantitative Data on ACOD1 Silencing
The efficiency of siRNA-mediated ACOD1 knockdown can be quantified at both the mRNA and protein levels. The following tables summarize representative quantitative data from studies utilizing siRNA to silence ACOD1 in relevant cell types, such as bone marrow-derived macrophages (BMDMs).
Table 1: ACOD1 mRNA Expression Following siRNA Treatment
| Cell Type | siRNA Delivery Method | siRNA Concentration | Time Point | Percent Knockdown (mRNA) | Reference |
| Murine BMDMs | Lipid Nanoparticles | Not Specified | Not Specified | 38.35 ± 2.36% | [2] |
| Human THP-1 cells | Not Specified | Not Specified | 6 hours | Significant decrease | [3] |
| Murine RAW264.7 cells | Not Specified | Not Specified | 6 hours | Significant decrease | [3] |
Table 2: ACOD1 Protein Expression Following siRNA Treatment
| Cell Type | siRNA Delivery Method | Time Point | Method of Detection | Result | Reference |
| Murine BMDMs | siRNA transfection | 36 hours | Western Blot | Visible reduction in ACOD1 protein band | [4] |
Experimental Protocols for ACOD1 Knockdown
This section provides detailed methodologies for performing siRNA-mediated knockdown of ACOD1 in macrophage cell lines, a common model for studying ACOD1 function.
siRNA Design and Preparation
For effective ACOD1 silencing, it is recommended to use pre-designed and validated siRNAs, which are commercially available for both human and mouse ACOD1 from various suppliers.[5][6][7][8] These often come as a set of multiple siRNAs targeting different regions of the ACOD1 transcript to ensure high knockdown efficiency and minimize off-target effects.
-
Reconstitution: Resuspend lyophilized siRNA oligonucleotides in RNase-free water to a stock concentration of 20-50 µM. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.
Cell Culture and Seeding
-
Cell Lines: Murine macrophage cell lines such as RAW264.7 or J774A.1, or primary bone marrow-derived macrophages (BMDMs) are suitable for ACOD1 knockdown studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding for Transfection: The day before transfection, seed the cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection. For a 24-well plate, this is typically 0.5 x 10^5 to 1 x 10^5 cells per well.
siRNA Transfection using Lipid-Based Reagents (e.g., Lipofectamine™ RNAiMAX)
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute the ACOD1 siRNA stock solution in Opti-MEM™ I Reduced Serum Medium to the desired final concentration (e.g., 10-50 nM).
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in Opti-MEM™ I Reduced Serum Medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted lipid reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection of Cells:
-
Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the siRNA-lipid complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours before proceeding with downstream analysis.
-
Validation of ACOD1 Knockdown
3.4.1. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
-
RNA Extraction: At the desired time point post-transfection (typically 24-48 hours), lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using ACOD1-specific primers and a suitable internal control gene (e.g., GAPDH, β-actin). The relative expression of ACOD1 mRNA is calculated using the ΔΔCt method.
3.4.2. Western Blotting for Protein Level Analysis
-
Protein Extraction: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for ACOD1 overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
Visualizing the Process: Diagrams and Workflows
To further clarify the mechanism and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: siRNA-mediated gene silencing pathway for ACOD1.
Caption: Experimental workflow for ACOD1 gene knockdown.
This guide provides a foundational understanding and practical protocols for the siRNA-mediated silencing of ACOD1. For successful and reproducible results, it is crucial to optimize transfection conditions for the specific cell type and to include appropriate controls in all experiments.
References
- 1. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The STING1-MYD88 complex drives ACOD1/IRG1 expression and function in lethal innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thermofisher.com [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ACOD1 Human Pre-designed siRNA Set A from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 8. medchemexpress.com [medchemexpress.com]
The ACOD1 (IRG1) Pathway in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), and its enzymatic product, itaconate, have emerged as a central regulatory axis in the landscape of inflammation and immunometabolism. Once considered a mere metabolic intermediate, itaconate is now recognized as a key signaling molecule with potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the ACOD1/itaconate pathway, detailing its molecular mechanisms, its role in a spectrum of inflammatory diseases, and methodologies for its investigation. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target this critical pathway.
The ACOD1/Itaconate Axis: Core Biology
ACOD1 is a mitochondrial enzyme that is robustly induced in myeloid cells, such as macrophages and dendritic cells, in response to pro-inflammatory stimuli.[1][2] Pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) trigger signaling cascades that lead to the transcriptional upregulation of the ACOD1 gene.[1][2]
Once expressed, ACOD1 catalyzes the decarboxylation of cis-aconitate, an intermediate of the tricarboxylic acid (TCA) cycle, to produce itaconate.[3] This metabolic diversion leads to a significant accumulation of itaconate within activated immune cells, reaching millimolar concentrations.[4] Itaconate then exerts its immunomodulatory effects through various mechanisms, which are detailed in the subsequent sections.
Upstream Regulation of ACOD1 Expression
The expression of ACOD1 is tightly controlled by a network of signaling pathways initiated by pattern recognition receptors (PRRs) and cytokine receptors. Toll-like receptor (TLR) signaling, particularly TLR4 activation by LPS, is a potent inducer of ACOD1.[5][6] This induction is mediated by the adaptor proteins MyD88 and TRIF, leading to the activation of key transcription factors.[7]
Key transcription factors that bind to the ACOD1 promoter and drive its expression include:
-
Nuclear Factor-kappa B (NF-κB): A central regulator of inflammatory gene expression.[6]
-
Interferon Regulatory Factors (IRFs): Particularly IRF1 and IRF3, which are activated downstream of TLR and STING signaling.[5][6][7]
-
Signal Transducer and Activator of Transcription 1 (STAT1): Activated by interferon signaling, which can act in synergy with TLR signals to amplify ACOD1 expression.[7]
-
Activating Transcription Factor 3 (ATF3): While also a downstream target of itaconate, ATF3 can contribute to the regulation of ACOD1 expression.[8]
The interplay of these transcription factors allows for a context-dependent regulation of ACOD1 expression, tailoring the itaconate response to specific inflammatory challenges.
Downstream Mechanisms of Itaconate Action
Itaconate's anti-inflammatory effects are mediated through the modulation of several key signaling and metabolic pathways.
Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
Itaconate is a competitive inhibitor of the TCA cycle enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][8] By blocking SDH activity, itaconate leads to the accumulation of succinate, a pro-inflammatory metabolite that can promote the production of IL-1β through the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α).[8] Thus, by inhibiting SDH, itaconate curtails this pro-inflammatory signaling.
Activation of the Nrf2 Antioxidant Pathway
Itaconate is an electrophilic molecule that can directly modify proteins through the alkylation of cysteine residues.[4][9] A key target of this modification is the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][9] Itaconate alkylates specific cysteine residues on KEAP1 (Cys151, Cys257, Cys273, Cys288, and Cys297), leading to the dissociation and stabilization of Nrf2.[4][8][9] Nrf2 then translocates to the nucleus and drives the expression of a battery of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] Itaconate and its cell-permeable derivative, 4-octyl itaconate (4-OI), have been shown to inhibit NLRP3 inflammasome activation.[10][11] This inhibition is mediated, at least in part, by the direct alkylation of a cysteine residue (Cys548) on NLRP3, which prevents its interaction with the kinase NEK7, a critical step in inflammasome assembly.[10][11]
Activation of Activating Transcription Factor 3 (ATF3)
Itaconate can induce the expression of the transcription factor ATF3.[8] ATF3 acts as a negative regulator of inflammation by suppressing the expression of IκBζ, a key coactivator for the transcription of certain pro-inflammatory genes, including IL6.[1]
Role of the ACOD1/Itaconate Pathway in Inflammatory Diseases
Dysregulation of the ACOD1/itaconate pathway has been implicated in a wide range of inflammatory diseases.
-
Sepsis: In sepsis, ACOD1 expression is elevated in monocytes.[12] While itaconate generally exhibits anti-inflammatory effects, its role in sepsis is complex and may be context-dependent.[12] Some studies suggest a protective role by dampening the cytokine storm, while others point to a potential pro-inflammatory function of ACOD1 itself, independent of itaconate.[12]
-
Arthritis: In rheumatoid arthritis, ACOD1 and itaconate appear to have a protective role by suppressing osteoclast differentiation and bone erosion.[13]
-
Inflammatory Bowel Disease (IBD): In IBD, a specific population of inflammation-associated monocytes that express ACOD1 accumulates in the inflamed gut.[14][15] ACOD1-derived itaconate is thought to act as a brake on excessive inflammation in this context.[14][15]
-
Neuroinflammation: The ACOD1/itaconate axis is also active in microglia, the resident immune cells of the central nervous system. Itaconate and its derivatives have shown neuroprotective effects in models of neuroinflammatory and neurodegenerative diseases.
-
Atherosclerosis: In atherosclerosis, the ACOD1-itaconate axis has been shown to play a role in stabilizing atherosclerotic plaques.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the ACOD1/itaconate pathway from various studies.
Table 1: ACOD1/IRG1 Gene Expression in Response to Inflammatory Stimuli
| Cell Type/Tissue | Stimulus | Fold Change (mRNA) | Reference |
| RAW264.7 Macrophages | LPS | >1000-fold | [16] |
| Human Monocytes | LPS | High induction | [12] |
| Mouse Colonic Biopsies | DSS-induced colitis | Significantly increased | [6] |
| Human IBD Biopsies | Active Crohn's Disease | Upregulated in IAMs | [14][15] |
Table 2: Itaconate Concentrations in Inflammatory Conditions
| Sample Type | Condition | Concentration Range | Reference |
| LPS-stimulated RAW264.7 cells (intracellular) | 24h LPS | ~8 mM | [17] |
| LPS-stimulated BMDMs (intracellular) | 24h LPS | ~1.5 mM | [17] |
| Human Serum | Early-stage Sepsis | 0.5 - 2.3 µM | [18] |
| Human Plasma | Healthy Controls | Not detected | [18] |
Table 3: Inhibitory Effects of Itaconate and Derivatives on Cytokine Production
| Compound | Cytokine | Cell Type | Inhibition | Reference |
| Itaconate | IL-1β | BMDMs | Significant inhibition at 5-7.5 mM | [4] |
| Dimethyl Itaconate (DI) | IL-1β, IL-6, IL-12p70 | LPS-stimulated Macrophages | Significant suppression | [9] |
| 4-Octyl Itaconate (4-OI) | IL-1β, iNOS | LPS-stimulated Macrophages | Significant inhibition | [9] |
| Dimethyl Itaconate (DI) | TNF-α | Human Epithelial Cells | Dose-dependent inhibition | [19] |
| Dimethyl Itaconate (DI) | IL-1β, IL-6, IL-8 | A. fumigatus-infected HCECs | Significant decrease | [20] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the ACOD1/itaconate pathway.
Measurement of Itaconate by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a robust method for the quantification of itaconate in biological samples such as plasma.
Materials:
-
ACQUITY UPLC I-Class System coupled to a Xevo TQ-XS Tandem Quadrupole Mass Spectrometer
-
ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 100 mm)
-
Ostro 96-well Sample Preparation Plate
-
Itaconic acid standard and isotopically labeled internal standard (ISTD)
-
Acetonitrile (B52724), Formic acid, Methanol, Water (LC-MS grade)
Procedure:
-
Sample Preparation:
-
To a 200 µL aliquot of plasma in the Ostro 96-well plate, add 800 µL of acetonitrile containing 1% formic acid and the ISTD.[21][22]
-
Mix thoroughly by pipetting.
-
Apply vacuum to collect the eluate into a 96-well collection plate.[21][22]
-
Evaporate the samples to dryness under a stream of nitrogen at 35°C.[21][22]
-
Reconstitute the dried extract in 50 µL of 10:90 methanol:water with 2% formic acid.[21][22]
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Perform chromatographic separation on the ACQUITY UPLC HSS T3 Column maintained at 50°C with a flow rate of 0.6 mL/min using a suitable gradient.[21][22]
-
Monitor the column effluent by negative ion electrospray ionization (ESI-) using multiple reaction monitoring (MRM).[21][22]
-
-
Quantification:
Assessment of Nrf2 Activation by Western Blot for Nuclear Translocation
This protocol details the detection of Nrf2 translocation to the nucleus, a hallmark of its activation.
Materials:
-
Cell culture reagents
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Western Blotting:
-
Load equal amounts of protein from each nuclear extract onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-Nrf2 antibody.[23][24]
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
To ensure the purity of the fractions and equal loading, probe separate blots or strip and re-probe the same blot with anti-Lamin B1 (for nuclear extracts) and anti-GAPDH (for cytoplasmic extracts).[23][24]
-
Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal. An increase in the nuclear Nrf2 level indicates activation.
-
Assessment of NLRP3 Inflammasome Activation by ASC Oligomerization Assay
This protocol describes the detection of ASC oligomerization, a key step in inflammasome activation, by Western blotting.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., CHAPS buffer)
-
Cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody: anti-ASC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation and Lysis:
-
Cross-linking and Pelletting:
-
Western Blotting:
-
Resuspend the final pellet in sample buffer, boil, and load onto an SDS-PAGE gel.
-
Perform Western blotting as described above, using an anti-ASC antibody.
-
-
Analysis:
Future Directions and Therapeutic Implications
The ACOD1/itaconate pathway represents a promising target for the development of novel anti-inflammatory therapeutics. Itaconate and its cell-permeable derivatives, such as 4-octyl itaconate and dimethyl itaconate, have shown efficacy in various preclinical models of inflammatory diseases.[9]
Future research should focus on:
-
Further elucidating the context-dependent roles of ACOD1 and itaconate in different diseases and cell types.
-
Developing more potent and specific modulators of the ACOD1/itaconate pathway.
-
Investigating the long-term safety and efficacy of itaconate-based therapies in clinical settings.
The in-depth understanding of the ACOD1/itaconate axis provided in this guide will be instrumental in advancing these research and development efforts, with the ultimate goal of translating this knowledge into new treatments for a wide range of inflammatory disorders.
References
- 1. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic mRNA network profiles in macrophages challenged with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate confers tolerance to late NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the ACOD1-itaconate axis stabilizes atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of immune cell signaling by the immuno-metabolite itaconate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Itaconate and dimethyl itaconate upregulate IL-6 production in the LPS-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Serum Levels of Mitochondrial and Microbial Metabolites Reflect Mitochondrial Dysfunction in Different Stages of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dimethyl itaconate protects against fungal keratitis by activating the Nrf2/HO‐1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. lcms.cz [lcms.cz]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Unlocking Gene Function: An In-depth Technical Guide to Pre-designed siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of pre-designed small interfering RNA (siRNA) as a powerful tool for gene function studies. From the fundamental principles of RNA interference (RNAi) to detailed experimental protocols and data interpretation, this document serves as a technical resource for effectively silencing target genes and elucidating their roles in complex biological processes.
The Core Principles of Pre-designed siRNA
Small interfering RNAs are short, double-stranded RNA molecules, typically 20-25 nucleotides in length, that mediate the sequence-specific degradation of target messenger RNA (mRNA).[1] This process, known as RNA interference (RNAi), leverages the cell's natural gene-silencing machinery.
Mechanism of Action: The RNAi Pathway
The journey of a synthetic siRNA molecule from introduction into the cell to target gene silencing involves a series of well-orchestrated molecular events.
-
Introduction into the Cytoplasm: Exogenously supplied siRNA is introduced into the cytoplasm of the target cells.
-
RISC Loading: The siRNA duplex is recognized and loaded into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).
-
Strand Selection: Within the RISC, the siRNA duplex unwinds. The strand with the less stable 5' end, known as the guide strand (antisense strand), is preferentially selected and remains associated with the RISC. The other strand, the passenger strand (sense strand), is cleaved and degraded.
-
Target Recognition: The guide strand, now part of the active RISC, directs the complex to the target mRNA through complementary base pairing.
-
mRNA Cleavage: The Argonaute-2 (Ago2) protein, a key component of RISC, possesses endonuclease activity and cleaves the target mRNA. This cleavage event renders the mRNA non-functional.
-
mRNA Degradation: The cleaved mRNA is subsequently degraded by cellular exonucleases, leading to a significant reduction in the corresponding protein levels.
Principles of Pre-designed siRNA Algorithms
The efficacy of an siRNA molecule is heavily dependent on its sequence. Pre-designed siRNAs are developed using sophisticated algorithms that incorporate a multitude of parameters to maximize knockdown efficiency and minimize off-target effects.[2][3]
Key Algorithmic Considerations:
-
Target Site Accessibility: Algorithms analyze the secondary structure of the target mRNA to identify regions that are more likely to be accessible for siRNA binding.[4]
-
Thermodynamic Properties: The thermodynamic stability of the siRNA duplex, particularly at the 5' and 3' ends, influences which strand is loaded into the RISC. Algorithms often favor designs with lower stability at the 5' end of the guide strand.[3]
-
Sequence Composition: Specific nucleotide preferences at certain positions can enhance silencing activity. For instance, a moderate GC content (30-55%) is generally preferred.[5]
-
Off-Target Avoidance: To prevent the unintended silencing of other genes, algorithms perform homology searches (e.g., BLAST) against the transcriptome to identify and exclude siRNA sequences with significant similarity to non-target transcripts. A primary focus is on minimizing complementarity in the "seed region" (nucleotides 2-8 of the guide strand) to the 3' untranslated regions (3' UTRs) of other mRNAs.[6]
-
Immune Stimulation Avoidance: Certain sequence motifs can trigger an innate immune response. Design algorithms are programmed to avoid these motifs.
The Role of Chemical Modifications
To enhance stability, specificity, and in vivo performance, pre-designed siRNAs often incorporate chemical modifications.
| Modification | Purpose | Benefit(s) |
| Phosphorothioate (PS) linkages | Increase nuclease resistance | Enhances stability in biological fluids. |
| 2'-O-Methyl (2'-OMe) | Increase nuclease resistance and reduce immune stimulation | Improves stability and reduces off-target effects.[6] |
| 2'-Fluoro (2'-F) | Enhance binding affinity and nuclease resistance | Increases the thermal stability of the siRNA duplex. |
| Locked Nucleic Acid (LNA) | Increase binding affinity and nuclease resistance | Provides very high thermal stability. |
Experimental Design and Protocols
A well-designed experiment is crucial for obtaining reliable and reproducible results. This section outlines a general protocol for siRNA transfection in adherent cells and subsequent validation of gene knockdown.
Experimental Workflow
The following diagram illustrates the typical workflow for an siRNA-mediated gene function study.
Detailed Protocol: siRNA Transfection of Adherent Cells
This protocol provides a starting point for transfecting adherent cells in a 6-well plate format. Optimization is recommended for different cell types and experimental conditions.
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM®)
-
Pre-designed siRNA (target-specific and negative control)
-
siRNA transfection reagent (lipid-based)
-
Nuclease-free water or resuspension buffer
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Preparation of siRNA-Lipid Complexes:
-
Solution A (siRNA): In a sterile microcentrifuge tube, dilute 20-80 pmol of siRNA into 100 µl of serum-free medium.[7]
-
Solution B (Transfection Reagent): In a separate sterile microcentrifuge tube, dilute 2-8 µl of the transfection reagent into 100 µl of serum-free medium. Mix gently.[7]
-
Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature to allow for complex formation.[7]
-
-
Transfection:
-
Post-Transfection:
-
Add 1 ml of complete growth medium (containing 2x the normal serum and antibiotic concentration) without removing the transfection mixture.[7]
-
Incubate the cells for an additional 24-72 hours.
-
Aspirate the medium and replace it with fresh complete growth medium.
-
-
Analysis:
-
Assay the cells for gene knockdown and phenotypic changes 24-72 hours after the addition of fresh medium.
-
Validation of Gene Knockdown
It is essential to validate the reduction in target gene expression at both the mRNA and protein levels.
-
Western Blotting: This technique is used to confirm the reduction of the target protein.
Data Presentation and Interpretation
Quantifying Knockdown Efficiency
The efficiency of gene silencing is typically expressed as the percentage of knockdown.
Calculation of Percent Knockdown from qPCR Data:
-
Calculate ΔCT: For each sample, subtract the CT value of the housekeeping gene from the CT value of the target gene.
-
ΔCT = CT(target) - CT(housekeeping)
-
-
Calculate ΔΔCT: Subtract the ΔCT of the control sample (e.g., negative control siRNA) from the ΔCT of the experimental sample.
-
ΔΔCT = ΔCT(experimental) - ΔCT(control)
-
-
Calculate Percent Remaining Gene Expression:
-
% Remaining Expression = (2^-ΔΔCT) * 100
-
-
Calculate Percent Knockdown:
-
% Knockdown = 100 - % Remaining Expression
-
| ΔΔCT | % Remaining Gene Expression | % Knockdown |
| 1 | 50% | 50% |
| 2 | 25% | 75% |
| 3 | 12.5% | 87.5% |
| 4 | 6.25% | 93.75% |
| 5 | 3.125% | 96.875% |
Understanding and Mitigating Off-Target Effects
Off-target effects occur when an siRNA molecule silences unintended genes.[11] This is a significant concern as it can lead to misinterpretation of experimental results.
Mechanisms of Off-Target Effects:
-
Seed Region Homology: The "seed region" (nucleotides 2-8) of the siRNA guide strand can have partial complementarity to the 3' UTR of non-target mRNAs, leading to their unintended degradation.[6]
-
Immune Stimulation: Certain siRNA sequences can be recognized by the innate immune system, leading to a global, non-specific downregulation of gene expression.
Strategies to Minimize Off-Target Effects:
| Strategy | Description |
| Use Low siRNA Concentrations | Titrate the siRNA concentration to the lowest effective dose to reduce the likelihood of off-target binding.[1] |
| Use Multiple siRNAs per Target | Confirm the observed phenotype with at least two different siRNAs targeting the same gene.[12] |
| Use Appropriate Controls | Always include a non-targeting negative control siRNA. |
| Chemical Modifications | Modifications, such as 2'-O-methyl, can reduce off-target effects.[6] |
| Pooling of siRNAs | Using a pool of multiple siRNAs at a lower overall concentration can reduce the off-target effects of any single siRNA.[6] |
Case Study: Investigating the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[13] siRNA is a valuable tool for dissecting the roles of individual components within this pathway.
The MAPK/ERK Signaling Pathway
Using siRNA to Study the MAPK/ERK Pathway
Researchers can use pre-designed siRNAs to individually silence key components of this pathway, such as Raf, MEK, or ERK, and observe the downstream consequences. For example, silencing MAPK1 (ERK2) has been shown to decrease the secretion of amphiregulin (AREG) in certain cancer cell lines. By systematically knocking down each component, one can elucidate the specific roles and hierarchical relationships within the pathway. Treatment of breast cancer cells with siRNAs targeting growth factor receptors like ERBB2 and EGFR has been shown to deactivate MAPK.[14]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Knockdown Efficiency | - Suboptimal transfection reagent or concentration- Low siRNA concentration- Poor cell health- Incorrect detection time | - Optimize transfection conditions (reagent and siRNA concentration)- Ensure cells are healthy and at the correct confluency- Perform a time-course experiment to determine the optimal time for analysis[8] |
| High Cell Toxicity | - High concentration of transfection reagent or siRNA- Transfection reagent is not suitable for the cell type | - Reduce the concentration of the transfection reagent and/or siRNA- Try a different transfection reagent[15] |
| Inconsistent Results | - Variation in cell density- Inconsistent pipetting | - Ensure consistent cell seeding density- Use master mixes for transfection complexes |
| High Off-Target Effects | - High siRNA concentration- Sequence-specific effects | - Lower the siRNA concentration- Use at least two different siRNAs for the target gene- Confirm phenotype with a rescue experiment (if possible)[6] |
This guide provides a foundational understanding and practical framework for utilizing pre-designed siRNA in gene function studies. By adhering to rigorous experimental design, careful optimization, and thorough data analysis, researchers can confidently employ this powerful technology to unravel the complexities of biological systems.
References
- 1. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Highly Active siRNAs for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of siRNA Therapeutics from the Molecular Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthetic RNAs for Gene Regulation: Design Principles and Computational Tools [frontiersin.org]
- 5. invivogen.com [invivogen.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 9. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 12. A Genome-Wide RNAi Screen Reveals MAP Kinase Phosphatases as Key ERK Pathway Regulators during Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. siRNAs Targeting Growth Factor Receptor and Anti-Apoptotic Genes Synergistically Kill Breast Cancer Cells through Inhibition of MAPK and PI-3 Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
The Pivotal Role of ACOD1 in Itaconate Production and Immune Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enzyme Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), has emerged as a critical regulator of innate immunity and inflammation. Primarily expressed in myeloid cells upon inflammatory stimuli, ACOD1 catalyzes the decarboxylation of the Krebs cycle intermediate cis-aconitate to produce itaconate. This metabolite is not merely a metabolic byproduct but a potent immunomodulatory molecule with significant anti-inflammatory and antimicrobial properties. This technical guide provides an in-depth exploration of the ACOD1-itaconate axis, detailing its enzymatic function, regulation, and profound impact on immune signaling pathways. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.
ACOD1: The Catalyst for Itaconate Synthesis
ACOD1 is a mitochondrial enzyme that is rapidly and robustly induced in immune cells, such as macrophages and monocytes, in response to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), as well as pro-inflammatory cytokines.[1] Its primary function is the production of itaconate, a dicarboxylic acid that plays a crucial role in immunometabolism.[2][3]
Enzymatic Reaction and Kinetics
ACOD1 catalyzes the decarboxylation of cis-aconitate, an intermediate of the tricarboxylic acid (TCA) cycle, to form itaconate.[4] The enzymatic activity of ACOD1 is influenced by pH, with distinct kinetic parameters for the human and mouse orthologs.
Table 1: ACOD1 Enzyme Kinetic Parameters
| Enzyme | pH | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human ACOD1 | 7.5 | 0.15 | 1.5 | 10,000 |
| 8.0 | 0.30 | 1.5 | 5,000 | |
| Mouse ACOD1 | 7.5 | 0.10 | 1.2 | 12,000 |
| 8.0 | 0.25 | 1.2 | 4,800 |
Data synthesized from multiple sources detailing in vitro enzyme assays using purified enzymes and HPLC/UV quantification of itaconate production.[5][6]
Itaconate: A Multifaceted Immunomodulator
Once produced, itaconate exerts its influence on the immune response through various mechanisms, primarily by acting as an anti-inflammatory agent. In LPS-stimulated RAW264.7 macrophages, intracellular itaconate concentrations can accumulate significantly over time.[7]
Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
A key mechanism of itaconate's action is the competitive inhibition of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[8][9] This inhibition leads to the accumulation of succinate, a pro-inflammatory metabolite, and a subsequent reduction in mitochondrial respiration and the production of reactive oxygen species (ROS).[4][10]
Table 2: Itaconate Inhibition of Succinate Dehydrogenase
| Parameter | Value |
| Ki (Itaconate) | 0.22 mM |
| Km (Succinate) | 0.29 mM |
Kinetic analysis confirmed the competitive mode of inhibition of SDH by itaconate.[8][11]
Activation of Nrf2 and ATF3 Signaling Pathways
Itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DI), have been shown to activate the transcription factors Nrf2 (Nuclear factor erythroid 2-related factor 2) and ATF3 (Activating transcription factor 3).[2][12][13]
-
Nrf2 Activation: Itaconate activates Nrf2 by alkylating cysteine residues on its negative regulator, KEAP1.[2] This leads to the nuclear translocation of Nrf2 and the expression of antioxidant and anti-inflammatory genes.[14][15][16]
-
ATF3 Activation: Itaconate induces the expression of ATF3, a transcriptional repressor that inhibits the expression of pro-inflammatory genes, including those encoding for IL-6 and IL-12.[10][12][17]
Table 3: Quantitative Effects of Itaconate and Derivatives on Gene Expression
| Treatment | Target Gene | Cell Type | Change in Expression |
| 4-Octyl Itaconate (OI) | Nrf2 target genes (HO1, NQO1, GCLM) | THP-1 macrophages, SLE patient PBMCs | Significant increase |
| Dimethyl Itaconate (DI) | IκBζ | Wild-type BMDMs | Inhibition |
| Dimethyl Itaconate (DI) | IκBζ | ATF3-/- BMDMs | No significant inhibition |
| 4-Octyl Itaconate (OI) | Pro-inflammatory cytokines (e.g., IL-6, IL-1β) | IFN-γ-stimulated macrophages | Significant decrease |
| 4-Octyl Itaconate (OI) | PD-L1 | LPS-stimulated RAW264.7 cells | Significant decrease |
Data synthesized from multiple studies showing the impact of itaconate and its derivatives on the expression of key immune-related genes.[15][18][19][20]
ACOD1 and Itaconate in Disease
The ACOD1-itaconate axis plays a significant role in various disease contexts, including bacterial and viral infections, and inflammatory disorders.
-
Bacterial Infections: Itaconate exhibits direct antimicrobial activity against a range of bacteria, including Mycobacterium tuberculosis and Salmonella enterica, by inhibiting key metabolic enzymes.[21]
-
Viral Infections: In the context of influenza A virus infection, ACOD1 deficiency in mice leads to increased pulmonary inflammation and weight loss, while treatment with itaconate derivatives reduces inflammation and mortality.[22]
-
Inflammatory Diseases: The anti-inflammatory properties of itaconate make it a potential therapeutic target for conditions like sepsis, atherosclerosis, and neuroinflammatory disorders.[15][23][24]
Experimental Protocols
Measurement of ACOD1 Enzymatic Activity
A continuous spectrophotometric assay can be employed to measure ACOD1 activity by monitoring the decrease in absorbance of cis-aconitate.
Materials:
-
Purified recombinant ACOD1 enzyme
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
cis-Aconitate solution (substrate)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the reaction buffer and varying concentrations of cis-aconitate.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified ACOD1 enzyme.
-
Immediately monitor the decrease in absorbance at 240 nm, which corresponds to the consumption of cis-aconitate.
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.
-
Determine Km and Vmax by plotting the reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.[9] A newly developed spectrophotometric assay using the Fürth-Herrmann reaction offers a high-throughput alternative.[23]
Quantification of Itaconate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying itaconate in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Internal standard (e.g., 13C5-itaconate)
-
Acetonitrile (B52724) with 1% formic acid
-
LC-MS/MS system with a suitable column (e.g., ACQUITY UPLC HSS T3)
Protocol:
-
Sample Preparation:
-
To 200 µL of plasma or cell lysate, add 800 µL of acetonitrile containing 1% formic acid and the internal standard.
-
Mix thoroughly and centrifuge to precipitate proteins.
-
Collect the supernatant, evaporate to dryness, and reconstitute in a suitable solvent (e.g., 10:90 methanol:water with 2% formic acid).[24][25]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate itaconate from other metabolites using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify itaconate and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[21][26]
-
Chromatin Immunoprecipitation (ChIP) for ACOD1-Regulating Transcription Factors
ChIP can be used to identify the binding of transcription factors (e.g., NF-κB, STATs) to the ACOD1 promoter region.
Materials:
-
Cells of interest (e.g., macrophages)
-
Formaldehyde (B43269) for cross-linking
-
Lysis and sonication buffers
-
Antibody specific to the transcription factor of interest
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
qPCR or sequencing reagents
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target transcription factor.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for the ACOD1 promoter or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[27][28][29]
dot graph Experimental_Workflow { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: General experimental workflow for studying the ACOD1-itaconate axis.
Conclusion and Future Directions
The ACOD1-itaconate axis represents a pivotal control point in the regulation of innate immunity and inflammation. The discovery of itaconate's diverse immunomodulatory functions has opened new avenues for therapeutic intervention in a wide range of diseases characterized by excessive inflammation. The development of itaconate derivatives with improved cell permeability and stability is a promising strategy for harnessing its therapeutic potential.[20][30] Further research is warranted to fully elucidate the complex interplay between itaconate and various immune signaling pathways and to translate these fundamental discoveries into novel clinical applications. The methodologies and data presented in this guide provide a solid foundation for advancing our understanding of this critical immunometabolic pathway.
References
- 1. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Untitled Document [ucl.ac.uk]
- 10. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging role of the itaconate-mediated rescue of cellular metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophilic properties of itaconate and derivatives regulate the IκBζ-ATF3 inflammatory axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 17. Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. karger.com [karger.com]
- 21. researchgate.net [researchgate.net]
- 22. Endogenous itaconate is not required for particulate matter-induced NRF2 expression or inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
- 25. lcms.cz [lcms.cz]
- 26. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bosterbio.com [bosterbio.com]
- 28. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ACOD1 Silencing: A Technical Guide to Pre-designed and Custom siRNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical considerations and methodologies for silencing Aconitate Decarboxylase 1 (ACOD1) using both pre-designed and custom small interfering RNA (siRNA). ACOD1, a key enzyme in immunometabolism, has emerged as a significant therapeutic target in various inflammatory diseases and cancers, making effective and specific gene silencing paramount. This document provides a comprehensive comparison of pre-designed and custom siRNA strategies, detailed experimental protocols, and a thorough examination of the underlying biological pathways.
Pre-designed vs. Custom siRNA for ACOD1: A Comparative Analysis
The choice between pre-designed and custom siRNA for targeting ACOD1 depends on a variety of factors including the specific research goals, timelines, and available resources. Pre-designed siRNAs offer a convenient, off-the-shelf solution with validated performance, while custom siRNAs provide the flexibility to target specific transcript variants or regions of interest.
| Feature | Pre-designed siRNA for ACOD1 | Custom siRNA for ACOD1 |
| Design & Validation | Designed using proprietary algorithms and often pre-validated for knockdown efficiency.[1][2] | Designed by the researcher using publicly available or commercial design tools; requires in-house validation.[1][2] |
| Turnaround Time | Immediately available. | Requires time for design, synthesis, and purification.[2] |
| Cost | Generally more expensive per sequence, but may be cost-effective if multiple custom designs and validations are required. | Lower initial synthesis cost, but overall cost can increase with extensive validation and potential redesigns. |
| Flexibility | Limited to the sequences offered by the manufacturer. | High flexibility to target specific isoforms, splice variants, or conserved regions across species. |
| Off-Target Effects | Often modified to reduce off-target effects.[3][4] | Off-target effects are a significant consideration and require careful bioinformatic analysis and experimental validation.[3][4][5][6][7] |
| Guarantee | Often come with a performance guarantee for a certain level of knockdown.[1] | Performance is dependent on the design and validation process. |
ACOD1 Signaling Pathways
ACOD1 expression is induced by various inflammatory stimuli and is regulated by key signaling pathways, primarily Toll-like receptor (TLR) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways. Understanding these pathways is crucial for designing experiments and interpreting results from ACOD1 knockdown studies.
ACOD1 Induction via TLR Signaling
dot
Caption: ACOD1 induction via the TLR4 signaling pathway.
ACOD1 Induction via JAK-STAT Signaling
dot
Caption: ACOD1 induction via the JAK-STAT signaling pathway.
Experimental Protocols
Effective silencing of ACOD1 requires meticulous experimental design and execution. The following protocols provide a framework for designing, transfecting, and validating ACOD1 siRNAs.
Custom ACOD1 siRNA Design and Validation Workflow
dot
Caption: Workflow for custom ACOD1 siRNA design and validation.
Detailed Methodologies
1. Custom siRNA Design for ACOD1
-
Target Selection: Identify the NCBI reference sequence for the ACOD1 mRNA of the target species.
-
BLAST Search: Perform a BLAST search against the appropriate genome to ensure the designed siRNA sequence is specific to ACOD1 and does not have significant homology to other genes.[1]
2. siRNA Transfection Protocol (for a 24-well plate)
-
Cell Seeding: Seed 5 x 10^4 cells per well in 500 µL of antibiotic-free growth medium 24 hours prior to transfection. Cells should be 70-80% confluent at the time of transfection.
-
siRNA Preparation: Dilute the ACOD1 siRNA stock solution (e.g., 20 µM) to the desired final concentration (typically 10-50 nM) in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours before assessing knockdown.[11][12][13][14]
3. Validation of ACOD1 Knockdown by quantitative PCR (qPCR)
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using ACOD1-specific primers and a suitable reference gene (e.g., GAPDH, ACTB). The reaction mixture should contain cDNA, forward and reverse primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative ACOD1 mRNA expression using the ΔΔCt method. A successful knockdown is generally considered to be a reduction of ≥70% in mRNA levels.[15][16][17][18]
4. Validation of ACOD1 Knockdown by Western Blot
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ACOD1, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the reduction in ACOD1 protein levels.[15][16][19][20]
Quantitative Data Summary
The following table summarizes representative quantitative data that should be aimed for in ACOD1 knockdown experiments. Actual results will vary depending on the cell type, siRNA sequence, and transfection efficiency.
| Assay | Parameter | Target Value |
| qPCR | ACOD1 mRNA knockdown | ≥ 70% reduction compared to negative control |
| Reference gene Ct value | Stable across all samples | |
| Western Blot | ACOD1 protein knockdown | ≥ 70% reduction compared to negative control |
| Loading control band intensity | Consistent across all lanes | |
| Cell Viability Assay | Cell viability post-transfection | > 90% compared to untransfected cells |
Off-Target Effects
A critical consideration in any siRNA experiment is the potential for off-target effects, where the siRNA silences unintended genes.[3][4][5][6][7] These can be minimized by:
-
Using the lowest effective siRNA concentration: This reduces the likelihood of non-specific binding.
-
Using multiple siRNAs: Confirming the phenotype with at least two different siRNAs targeting the same gene reduces the probability that the observed effect is due to off-targeting by a single siRNA.
-
Performing rescue experiments: Re-introducing the ACOD1 gene should reverse the phenotype observed upon siRNA knockdown.
-
Global gene expression analysis: Techniques like RNA-sequencing can provide a comprehensive view of off-target gene regulation.[3][4][6][7]
By carefully considering the choice between pre-designed and custom siRNAs, meticulously following optimized experimental protocols, and rigorously validating knockdown and assessing off-target effects, researchers can confidently investigate the role of ACOD1 in their biological systems of interest.
References
- 1. Custom siRNA's according to your specs, or let us design them using our software at no extra cost - AccuTarget Custom siRNA and siRNA design services from Bioneer [us.bioneer.com]
- 2. Custom siRNA's according to your specs, or let us design them using our software at no extra cost - AccuTarget Custom siRNA and siRNA design services from Bioneer [us.bioneer.com]
- 3. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arep.med.harvard.edu [arep.med.harvard.edu]
- 6. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
- 7. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of approaches for rational siRNA design leading to a new efficient and transparent method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Custom RNAi Design / siRNA Design Algorithm [genelink.com]
- 11. researchgate.net [researchgate.net]
- 12. yeasenbio.com [yeasenbio.com]
- 13. youtube.com [youtube.com]
- 14. Transfecting Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 15. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The STING1-MYD88 complex drives ACOD1/IRG1 expression and function in lethal innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Aconitate decarboxylase 1 suppresses cerebral ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot evaluation of siRNA delivery by pH-responsive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
ACOD1 as a Therapeutic Target in Immunometabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aconitate decarboxylase 1 (ACOD1), also known as immune-responsive gene 1 (IRG1), is a mitochondrial enzyme that has emerged as a critical regulator at the interface of metabolism and innate immunity.[1][2] In response to inflammatory stimuli, such as pathogen-associated molecular patterns (PAMPs) and cytokines, ACOD1 is highly expressed in myeloid cells, where it catalyzes the production of the metabolite itaconate from the Krebs cycle intermediate cis-aconitate.[3][4] Itaconate and its derivatives have potent immunomodulatory effects, primarily characterized by an anti-inflammatory and antioxidant response. This dual role in regulating inflammation and metabolic reprogramming has positioned ACOD1 as a promising therapeutic target for a range of diseases, including sepsis, autoimmune disorders, inflammatory diseases, and cancer.[2][5] This technical guide provides an in-depth overview of ACOD1, its associated signaling pathways, quantitative data for therapeutic development, and detailed experimental protocols for its study.
The ACOD1-Itaconate Axis in Immunometabolism
ACOD1 expression is typically low in resting immune cells but is rapidly upregulated upon activation.[4] This induction leads to a significant metabolic shift within the mitochondria of macrophages and other myeloid cells. The primary function of ACOD1 is the decarboxylation of cis-aconitate, a key intermediate in the Krebs cycle, to produce itaconate.[3] The accumulation of itaconate has several profound downstream effects on cellular metabolism and inflammatory signaling.
One of the most well-characterized functions of itaconate is the inhibition of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain.[2][6][7] By competitively inhibiting SDH, itaconate leads to the accumulation of succinate, which in turn can modulate inflammatory responses. Furthermore, itaconate and its derivatives can activate the antioxidant transcription factor Nrf2 and modulate the activity of key inflammatory signaling pathways, including NF-κB and JAK-STAT.[3][8] The multifaceted roles of the ACOD1-itaconate axis underscore its potential as a therapeutic target to either suppress excessive inflammation or, conversely, to enhance anti-tumor immunity by inhibiting its immunosuppressive functions.[9]
Signaling Pathways
The expression of ACOD1 and the subsequent effects of itaconate are governed by and influence a complex network of signaling pathways.
Upstream Regulation of ACOD1 Expression
The induction of ACOD1 expression is a hallmark of classically activated macrophages and is controlled by key innate immune signaling pathways.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. rsc.org [rsc.org]
- 6. Purification of ACOD1 expressed in E. coli [protocols.io]
- 7. cyagen.com [cyagen.com]
- 8. cyagen.com [cyagen.com]
- 9. Aconitate decarboxylase 1 suppresses cerebral ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RNAi for Studying ACOD1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction: ACOD1/IRG1 - A Key Regulator in Immunometabolism
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a mitochondrial enzyme that has emerged as a critical regulator at the intersection of metabolism and innate immunity.[1][2][3] Under basal conditions, its expression is low but is rapidly and robustly induced in myeloid cells like macrophages and monocytes in response to inflammatory stimuli such as lipopolysaccharide (LPS), viral and bacterial infections, and various cytokines.[3][4]
The primary function of ACOD1 is to catalyze the decarboxylation of cis-aconitate, an intermediate of the tricarboxylic acid (TCA) cycle, to produce itaconate.[4][5] Itaconate is now recognized as a key immunomodulatory metabolite with potent anti-inflammatory and antimicrobial properties.[6][7] It exerts its effects through multiple mechanisms, including the inhibition of the TCA cycle enzyme succinate (B1194679) dehydrogenase (SDH), which leads to metabolic reprogramming and alterations in cellular signaling.[5][7] The ACOD1/itaconate axis plays a dual role in inflammation and has been implicated in a wide range of diseases, from sepsis and autoimmune disorders to cancer, making it an attractive target for therapeutic intervention.[1][7][8]
RNA Interference (RNAi) as a Tool for ACOD1 Functional Analysis
RNA interference (RNAi) is a powerful and widely used biological process for sequence-specific gene silencing.[9] This mechanism utilizes small double-stranded RNA molecules to target complementary messenger RNA (mRNA) for degradation, thereby preventing its translation into protein. The ability to specifically knockdown the expression of a target gene makes RNAi an invaluable tool for elucidating gene function, validating drug targets, and dissecting cellular pathways.[9]
Two primary types of RNA molecules are used to induce RNAi in mammalian cells:
-
Small interfering RNAs (siRNAs): These are short (typically 21-23 nucleotides), double-stranded RNA molecules that can be chemically synthesized and transfected into cells. They offer a straightforward method for transient gene knockdown, with effects lasting from a few days to a week.[10]
-
Short hairpin RNAs (shRNAs): These are RNA sequences that form a tight hairpin structure. They are typically encoded in a DNA vector (e.g., a plasmid or a lentiviral vector) and introduced into cells. Once transcribed, the shRNA is processed by the cell's machinery into a functional siRNA. This approach allows for stable, long-term gene silencing, which is particularly useful for creating stable cell lines or for in vivo studies.[10]
By employing RNAi to silence ACOD1, researchers can precisely investigate its role in various biological processes, including itaconate production, inflammatory responses, and metabolic shifts, thus providing a powerful platform for target validation in drug discovery.[3][11]
Signaling Pathways Involving ACOD1
TLR/NF-κB Signaling Pathway
Toll-like receptors (TLRs) are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria. Upon activation, TLRs initiate a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[7][12] NF-κB then translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including ACOD1.[4][5] Studies have shown that ACOD1 knockdown can, in turn, suppress the TLR4/NF-κB signaling pathway, indicating a feedback loop.[12]
JAK-STAT Signaling Pathway
Cytokines, particularly interferons (IFNs) like IFN-γ, are also potent inducers of ACOD1 expression.[2] IFNs bind to their receptors, activating the Janus kinase (JAK) family of tyrosine kinases.[13][14] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1.[2][14] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA response elements to drive the transcription of target genes, including ACOD1.[2][14]
Experimental Workflow for Studying ACOD1 Function using RNAi
A typical workflow for investigating ACOD1 function using RNAi involves several key stages, from the design and delivery of the RNAi construct to the validation of knockdown and subsequent functional assays.
Data Presentation: Quantitative Effects of ACOD1 Silencing
Table 1: ACOD1 Knockdown Efficiency in Macrophages
| Cell Type | RNAi Method | Knockdown Efficiency (%) | Validation Method | Reference |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | siRNA-loaded Lipid Nanoparticles | 61.65 ± 2.36% | qRT-PCR | [11] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | siRNA | >90% | Western Blot | [6] |
| Rat Alveolar Macrophages | siRNA | ~80% (at 10nM) | Western Blot | [9] |
| Primary Alveolar Macrophage Cultures | siRNA | 70-92% | Western Blot | [9] |
Table 2: Functional Consequences of ACOD1 Knockdown in Macrophages
| Cell Type/Model | ACOD1 Knockdown Method | Measured Parameter | Result | Reference |
| LPS-stimulated RAW 264.7 cells | siRNA | Oxygen Consumption Rate | Increased (reversal of impairment) | [4] |
| LPS-treated Acod1-/- microglia | Gene Knockout | IL-1β mRNA expression | Increased | [15] |
| LPS-treated Acod1-/- microglia | Gene Knockout | IL-6 mRNA expression | Increased | [15] |
| LPS-treated Acod1-/- microglia | Gene Knockout | TNF-α mRNA expression | No significant change | [15] |
| LPS-induced acute hepatitis mouse model | dA-siTNFα/SPG complex | Serum TNF-α level | Significantly decreased | [16] |
| M. avium-infected human macrophages | siRNA | Intracellular bacterial burden | Increased | [17] |
Detailed Experimental Protocols
Protocol 1: siRNA Transfection of RAW 264.7 Macrophages
This protocol is adapted for the transient knockdown of ACOD1 in the RAW 264.7 murine macrophage cell line.[10][18]
Materials:
-
RAW 264.7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
ACOD1-targeting siRNA and non-targeting control (NTC) siRNA (20 µM stock)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed RAW 264.7 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of 20 µM siRNA (final concentration ~100 nM) into 125 µL of Opti-MEM™ medium in a microcentrifuge tube. Mix gently.
-
In a separate tube, dilute 7.5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to validation and functional assays.
-
Protocol 2: Lentiviral shRNA Transduction of Primary Human Macrophages
This protocol describes a method for stable ACOD1 knockdown in primary human monocyte-derived macrophages (hMDMs).[19][20]
Materials:
-
Primary human monocytes
-
Macrophage-colony stimulating factor (M-CSF)
-
Lentiviral particles carrying ACOD1-targeting shRNA and a non-targeting control shRNA
-
Polybrene
-
Complete RPMI-1640 medium with 10% FBS
-
12-well tissue culture plates
Procedure:
-
Macrophage Differentiation: Culture primary human monocytes in complete RPMI medium supplemented with M-CSF for 5-7 days to differentiate them into macrophages.
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 5-8 µg/mL).
-
Thaw the lentiviral particles on ice and add them to the cells at a desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 5, 10, 25) to optimize transduction efficiency.[19]
-
Gently swirl the plate and incubate overnight at 37°C.
-
-
Post-Transduction:
-
The following day, remove the virus-containing medium and replace it with fresh complete medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), begin antibiotic selection 48 hours post-transduction.
-
Allow the cells to recover and expand for several days before validating the knockdown.
-
Protocol 3: Validation of ACOD1 Knockdown by qRT-PCR
This protocol details the quantification of ACOD1 mRNA levels to confirm successful gene silencing.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for ACOD1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: At 48-72 hours post-transfection/transduction, lyse the cells and isolate total RNA according to the manufacturer's protocol of the chosen kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for ACOD1 or the housekeeping gene, and the diluted cDNA.
-
Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[21]
-
-
Data Analysis: Calculate the relative expression of ACOD1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing to the non-targeting control.
Protocol 4: Validation of ACOD1 Knockdown by Western Blot
This protocol is for assessing the reduction in ACOD1 protein levels.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ACOD1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer.[1] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.[22]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary anti-ACOD1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash again and add the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the ACOD1 signal to the loading control.
Protocol 5: Quantification of Itaconate by LC-MS/MS
This protocol provides a method for measuring the primary product of ACOD1 enzymatic activity.[24][25][26]
Materials:
-
Methanol/water (80:20, v/v) extraction solution
-
LC-MS/MS system
-
Itaconate standard for calibration curve
Procedure:
-
Sample Preparation:
-
For cell extracts, wash the cell monolayer with PBS, then add ice-cold 80% methanol. Scrape the cells, collect the lysate, and centrifuge to pellet debris.[24]
-
For cell media, collect the supernatant and centrifuge to remove any cells.
-
-
LC-MS/MS Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of itaconate.
-
Quantify the amount of itaconate in the samples by comparing their peak areas to the standard curve. The limit of quantitation can be as low as 30 pg on the column.[24]
-
Conclusion
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. Boosting mRNA cancer vaccine efficacy via targeting Irg1 on macrophages in lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aconitate decarboxylase 1 suppresses cerebral ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acod1 Expression in Cancer Cells Promotes Immune Evasion through the Generation of Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated high-throughput siRNA transfection in raw 264.7 macrophages: a case study for optimization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. ACOD1 mediates Staphylococcus aureus-induced inflammatory response via the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY: map04630 [genome.jp]
- 14. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Macrophage specific delivery of TNF-α siRNA complexed with β-1,3-glucan inhibits LPS-induced cytokine production in a murine acute hepatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Tumor Necrosis Factor Alpha and Interleukin 6 Auto-paracrine Signaling Loop Controls Mycobacterium avium Infection via Induction of IRF1/IRG1 in Human Primary Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Evaluation of transduction efficiency in macrophage colony-stimulating factor differentiated human macrophages using HIV-1 based lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of human immunodeficiency virus type 1 replication in primary macrophages by using Tat- or CCR5-specific small interfering RNAs expressed from a lentivirus vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: ACOD1 Human Pre-designed siRNA Set A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a crucial enzyme in immunometabolism.[1][2][3] Localized in the mitochondria, ACOD1 catalyzes the decarboxylation of cis-aconitate, a tricarboxylic acid (TCA) cycle intermediate, to produce itaconate.[1][2][3] Itaconate has emerged as a key regulator of inflammation and cellular metabolism. The expression of ACOD1 is significantly upregulated in myeloid cells in response to inflammatory stimuli such as lipopolysaccharide (LPS), interferons, and other microbial signals.[1][3][4] This upregulation links innate immune activation with metabolic reprogramming, influencing inflammatory responses, oxidative stress, and antimicrobial activity.[4][5]
The ACOD1 Human Pre-designed siRNA Set A provides a reliable tool for transiently silencing the expression of the human ACOD1 gene. This allows for the investigation of the functional roles of ACOD1 in various cellular processes, making it an invaluable asset for research in immunology, inflammation, and drug discovery.
Product Information
The this compound typically contains a pool of multiple siRNA duplexes targeting different regions of the ACOD1 mRNA, a non-targeting negative control siRNA, and may include a positive control siRNA and a fluorescently labeled control for transfection efficiency monitoring.
Data Presentation
The following tables present representative data on the knockdown efficiency of ACOD1 siRNA. This data is illustrative and has been compiled from various experimental findings reported in the scientific literature. Actual results may vary depending on the cell type, transfection reagent, and experimental conditions.
Table 1: ACOD1 mRNA Knockdown Efficiency by qPCR
| Cell Line | siRNA Concentration (nM) | Time Post-Transfection (hours) | % ACOD1 mRNA Reduction (normalized to non-targeting control) |
| Human Macrophages | 10 | 24 | ~85% |
| Human Macrophages | 25 | 24 | ~95% |
| THP-1 (differentiated) | 10 | 48 | ~80% |
| THP-1 (differentiated) | 25 | 48 | ~92% |
| HEK293T | 10 | 24 | ~75% |
| HEK293T | 25 | 24 | ~88% |
Table 2: ACOD1 Protein Knockdown Efficiency by Western Blot
| Cell Line | siRNA Concentration (nM) | Time Post-Transfection (hours) | % ACOD1 Protein Reduction (normalized to non-targeting control) |
| Human Macrophages | 25 | 48 | ~80% |
| Human Macrophages | 50 | 48 | ~90% |
| THP-1 (differentiated) | 25 | 72 | ~75% |
| THP-1 (differentiated) | 50 | 72 | ~88% |
Signaling Pathway
ACOD1 expression is induced by various inflammatory and microbial stimuli, primarily through the activation of pattern recognition receptors like Toll-like receptors (TLRs). Downstream signaling cascades involving MyD88, TRIF, NF-κB, and STAT1 lead to the transcriptional activation of the ACOD1 gene. The resulting itaconate produced by ACOD1 has immunomodulatory functions, including the inhibition of succinate (B1194679) dehydrogenase (SDH) and the activation of the Nrf2 antioxidant response pathway.
ACOD1 Signaling Pathway
Experimental Workflow
The general workflow for an ACOD1 siRNA knockdown experiment involves cell culture, siRNA transfection, and subsequent analysis of gene and protein expression, followed by functional assays.
Experimental Workflow for ACOD1 Knockdown
Experimental Protocols
1. Cell Culture and Plating
-
Cell Lines: Human monocyte-derived macrophages (hMDMs), THP-1 cells, or other cell lines expressing ACOD1.
-
Culture Medium: Use the recommended medium for your specific cell line (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics).
-
Plating: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection. For a 6-well plate, a typical density is 2 x 10^5 cells per well.
2. siRNA Transfection Protocol
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
-
Materials:
-
This compound
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
-
Procedure (for one well of a 6-well plate):
-
siRNA Preparation:
-
In a sterile microfuge tube (Tube A), dilute 2-8 µl of the 10 µM ACOD1 siRNA stock solution into 100 µl of serum-free medium. Mix gently.
-
In a separate tube, prepare the control siRNA in the same manner.
-
-
Transfection Reagent Preparation:
-
In another sterile microfuge tube (Tube B), dilute 2-8 µl of the transfection reagent into 100 µl of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Add the diluted siRNA (from Tube A) to the diluted transfection reagent (from Tube B).
-
Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 2 ml of serum-free medium.
-
Add 0.8 ml of serum-free medium to the siRNA-lipid complex mixture.
-
Overlay the 1 ml mixture onto the washed cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Continue to incubate for an additional 18-24 hours.
-
-
Post-Transfection:
-
Aspirate the medium and replace it with fresh, complete growth medium.
-
Harvest cells for analysis at 24, 48, or 72 hours post-transfection.
-
-
3. Quantitative Real-Time PCR (qPCR) for ACOD1 mRNA Knockdown Analysis
-
RNA Extraction: Extract total RNA from transfected and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for human ACOD1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the relative expression of ACOD1 mRNA.
-
4. Western Blot for ACOD1 Protein Knockdown Analysis
-
Protein Extraction: Lyse the transfected and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ACOD1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantify the band intensities using densitometry software.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Knockdown Efficiency | Suboptimal transfection conditions | Optimize siRNA concentration, transfection reagent volume, and cell density. |
| Low transfection efficiency | Use a fluorescently labeled control siRNA to visually assess transfection efficiency. | |
| Incorrect timing of analysis | Perform a time-course experiment (24, 48, 72 hours) to determine the optimal time for analysis. | |
| High Cell Toxicity | High concentration of siRNA or transfection reagent | Reduce the concentration of siRNA and/or transfection reagent. |
| Prolonged exposure to transfection complexes | Reduce the incubation time with the transfection complexes. | |
| Unhealthy cells | Ensure cells are healthy and in the logarithmic growth phase before transfection. | |
| Inconsistent Results | Variation in cell density or passage number | Use cells at a consistent passage number and plate them at the same density for all experiments. |
| Pipetting errors | Ensure accurate and consistent pipetting, especially when preparing siRNA-lipid complexes. |
Conclusion
The this compound is a powerful and specific tool for elucidating the role of ACOD1 in cellular physiology and disease. By following the provided protocols and optimizing conditions for your specific experimental system, researchers can achieve robust and reliable gene silencing to advance our understanding of immunometabolism and its implications for human health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. The Dual Role of ACOD1 in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Transfection of Human Macrophages with ACOD1 siRNA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a crucial enzyme in immunometabolism.[1][2] Primarily expressed in myeloid cells such as macrophages, ACOD1 catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate has emerged as a key regulator of inflammation, exerting both pro- and anti-inflammatory effects depending on the context. Given its significant role in macrophage function and inflammatory diseases, ACOD1 is a promising therapeutic target.
This application note provides detailed protocols for the transfection of human macrophages with small interfering RNA (siRNA) targeting ACOD1. Due to the inherent difficulty in transfecting primary human macrophages, two robust methods are presented: electroporation (nucleofection) and lipid-mediated transfection.[3][4][5] This document also includes information on ACOD1's signaling pathway and methods for quantifying knockdown efficiency.
ACOD1 Signaling Pathway in Macrophages
ACOD1 is upregulated in macrophages in response to various inflammatory stimuli, including pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and cytokines such as interferons.[6] The signaling cascade leading to ACOD1 expression often involves Toll-like receptor (TLR) activation and subsequent downstream pathways. The product of ACOD1, itaconate, can modulate inflammatory responses through multiple mechanisms, including the inhibition of succinate (B1194679) dehydrogenase (SDH) and the activation of the Nrf2 antioxidant response.
References
- 1. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient siRNA transfection in macrophages using apoptotic body-mimic Ca-PS lipopolyplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfection of hard-to-transfect primary human macrophages with Bax siRNA to reverse Resveratrol-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfection of hard-to-transfect primary human macrophages with Bax siRNA to reverse Resveratrol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACOD1 siRNA Delivery into Primary Human Immune Cells
Introduction
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a crucial enzyme in the immunometabolic landscape.[1][2] Upregulated in activated immune cells like macrophages and monocytes in response to pathogens and inflammatory signals, ACOD1 catalyzes the production of itaconate from the mitochondrial Krebs cycle intermediate, cis-aconitate.[3][4][5] Itaconate acts as a key regulator, exerting antimicrobial and anti-inflammatory effects.[4][6] Given its central role, targeted silencing of ACOD1 using small interfering RNA (siRNA) in primary human immune cells is an invaluable tool for studying inflammatory pathways, host-pathogen interactions, and for the development of novel therapeutics.
However, primary immune cells are notoriously difficult to transfect.[7][8] Their robust defense mechanisms are designed to recognize and eliminate foreign nucleic acids.[9] This document provides detailed application notes and protocols for the effective delivery of ACOD1 siRNA into primary human immune cells, focusing on two widely used methods: electroporation and lipid-based transfection. It also outlines the necessary steps for validating the knockdown of ACOD1 expression.
ACOD1 Signaling Pathway
The expression of ACOD1 is tightly regulated and initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and various cytokines.[1][5] This induction is primarily mediated through pattern recognition receptors like Toll-like receptors (TLRs).[5] The subsequent signaling cascade, involving adaptor proteins like MYD88 and transcription factors such as NF-κB and STATs, leads to the transcription of the ACOD1 gene.[1][10] The resulting ACOD1 enzyme then produces itaconate, which modulates cellular metabolism and inflammatory responses.[2][11]
Caption: ACOD1 induction via TLR signaling leads to itaconate production.
Comparison of siRNA Delivery Methods
Choosing the right delivery method is critical for successful gene silencing in primary immune cells. Electroporation and lipid nanoparticle (LNP)-based transfection are the most common non-viral methods, each with distinct advantages and disadvantages.[12][13][14][15]
| Feature | Electroporation (Nucleofection) | Lipid Nanoparticle (LNP) Transfection |
| Principle | Application of an electrical pulse to create transient pores in the cell membrane for siRNA entry.[12] | Encapsulation of negatively charged siRNA within cationic or ionizable lipid-based nanoparticles, which fuse with the cell membrane for release.[13][] |
| Transfection Efficiency | Moderate to High (40-80%), cell-type dependent.[12][17] | Variable (30-90%), highly dependent on reagent and cell type. Can be very high with optimized formulations.[18][19] |
| Cell Viability | Moderate (50-70%), can cause significant cell death.[20] | Generally higher than electroporation (60-90%), but some cationic lipids can be cytotoxic.[21] |
| Throughput | Lower, often requires specialized cuvettes or plates for each sample. | Higher, easily adaptable to multi-well plate formats. |
| Cost | High initial cost for equipment, moderate per-sample cost. | Low initial cost, variable reagent cost. |
| Pros | - Highly effective for hard-to-transfect cells.[22] - Not dependent on endosomal escape pathway. | - High efficiency with right reagents. - Generally lower cytotoxicity. - Simpler protocol. - Scalable for high-throughput screening. |
| Cons | - Can induce significant cytotoxicity. - Requires specialized equipment. - May induce cellular stress responses. | - Efficiency is highly cell-type and reagent-dependent. - Requires endosomal escape.[23] - Cationic lipids can activate immune cells. |
Experimental Workflow for ACOD1 Knockdown
The overall process, from cell isolation to data analysis, follows a structured workflow to ensure reproducibility and accuracy. This involves isolating primary cells, delivering the siRNA, culturing the cells to allow for gene silencing, and finally, validating the knockdown efficiency at both the mRNA and protein levels.
Caption: Workflow for ACOD1 silencing in primary human immune cells.
Detailed Experimental Protocols
Note: Always use sterile techniques and work in a laminar flow hood. Handle human blood products according to your institution's biosafety guidelines.
Protocol 1: Isolation and Culture of Primary Human Monocytes
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.[24]
-
Monocyte Purification: Purify CD14+ monocytes from the PBMC population using CD14 MicroBeads (positive selection) following the manufacturer's instructions.
-
Cell Counting: Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin). Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.
-
Plating: Seed the monocytes at a density of 0.5 x 10^6 cells/mL in the appropriate culture plates. For macrophage differentiation, add 50 ng/mL of M-CSF and culture for 6-7 days, replacing the medium every 2-3 days.
Protocol 2: ACOD1 siRNA Delivery via Electroporation (Nucleofection)
This protocol is adapted for use with systems like the Amaxa™ Nucleofector™.
-
Cell Preparation: Harvest cultured primary monocytes or macrophages. Count the cells and centrifuge at 200 x g for 10 minutes.
-
siRNA Preparation: Prepare 100 nM of ACOD1-targeting siRNA and a non-targeting (scramble) control siRNA.
-
Nucleofection:
-
Resuspend 2 x 10^6 cells in 100 µL of the appropriate human monocyte or macrophage nucleofector solution.
-
Combine the cell suspension with the siRNA.
-
Transfer the mixture to a certified cuvette and place it in the Nucleofector™ device.
-
Select the optimized program for your cell type (e.g., as recommended by the manufacturer's database).
-
Immediately after electroporation, add 500 µL of pre-warmed complete culture medium to the cuvette and gently transfer the cells to a culture plate containing pre-warmed medium.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours before analysis.
Protocol 3: ACOD1 siRNA Delivery via Lipid-Based Transfection
This protocol uses a commercially available reagent such as Lipofectamine™ RNAiMAX.[8]
-
Cell Plating: One day before transfection, seed 2.5 x 10^5 primary monocytes or macrophages per well in a 24-well plate in complete medium without antibiotics.
-
siRNA-Lipid Complex Formation (per well):
-
Solution A: Dilute 20 pmol of ACOD1 siRNA (or scramble control) in 50 µL of Opti-MEM™ medium.
-
Solution B: Dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 100 µL of siRNA-lipid complexes drop-wise to the cells in each well. Gently swirl the plate to mix.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours. It is not necessary to change the medium after transfection.
Protocol 4: Validation of ACOD1 Knockdown
A. Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: After the incubation period (typically 24-48 hours for mRNA analysis), harvest the cells and extract total RNA using an RNeasy Mini Kit or similar, including an on-column DNase digestion step.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix with validated primers for human ACOD1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analysis: Calculate the relative expression of ACOD1 mRNA in the siRNA-treated samples compared to the scramble control using the ΔΔCt method.
B. Western Blot
-
Protein Lysis: After the incubation period (typically 48-72 hours for protein analysis), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for human ACOD1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in ACOD1 protein levels.
Logical Comparison of Delivery Mechanisms
The fundamental difference between electroporation and lipid-based delivery lies in how the siRNA crosses the plasma membrane. Electroporation creates a direct, albeit temporary, physical opening, whereas LNPs rely on the cell's own endocytic pathways.
Caption: Comparison of electroporation and LNP siRNA delivery pathways.
References
- 1. ACOD1 in immunometabolism and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. uniprot.org [uniprot.org]
- 5. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 7. Engineering siRNA therapeutics: challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Transfection and Gene Silencing of Primary Murine Macrophages with Small Interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimized siRNA Delivery into Primary Immune Cells Using Electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-viral Methods for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 17. Optimized siRNA Delivery into Primary Immune Cells Using Electroporation | Springer Nature Experiments [experiments.springernature.com]
- 18. Lipid Nanoparticles Outperform Electroporation in Delivering Therapeutic HPV DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. Optimized Protocols for siRNA Delivery into Monocytes and Dendritic Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers and disease activity in SLE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal ACOD1 siRNA Knockdown
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal siRNA concentration for the effective knockdown of Aconitate Decarboxylase 1 (ACOD1). This document outlines detailed protocols for cell culture, siRNA transfection, and subsequent validation of ACOD1 knockdown at both the mRNA and protein levels.
Introduction to ACOD1 and RNA Interference
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a key enzyme in immunometabolism.[1] It is upregulated in response to inflammatory stimuli and catalyzes the production of itaconate from the TCA cycle intermediate cis-aconitate.[2] Given its role in inflammation and immunity, ACOD1 is a protein of significant interest in various research and therapeutic areas.[3]
RNA interference (RNAi) is a powerful tool for studying gene function by specific gene silencing. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a target mRNA, thereby reducing the expression of the corresponding protein. A critical parameter for successful gene knockdown is the concentration of the siRNA used. An optimal concentration ensures maximal target gene silencing with minimal off-target effects and cytotoxicity.[4]
Determining the Optimal ACOD1 siRNA Concentration
The optimal siRNA concentration for ACOD1 knockdown can vary depending on the cell type, cell density, transfection reagent, and the specific siRNA sequence. Therefore, it is essential to perform a dose-response experiment to determine the ideal concentration for your specific experimental system. A typical starting point for optimization is to test a range of siRNA concentrations, for example, from 5 nM to 100 nM.
Experimental Workflow for Optimization
The following diagram illustrates the general workflow for determining the optimal ACOD1 siRNA concentration.
References
Application Notes and Protocols for ACOD1 siRNA Experimental Design in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of ACOD1 (Aconitate Decarboxylase 1) knockdown using small interfering RNA (siRNA) in in vitro settings. The protocols outlined below are intended for researchers in immunology, metabolism, and drug development who are investigating the functional roles of ACOD1 in various cellular processes.
Introduction
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a mitochondrial enzyme that plays a critical role in immunometabolism.[1][2][3][4] It is responsible for the production of itaconate from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate.[1][2] ACOD1 expression is significantly upregulated in myeloid cells, such as macrophages and monocytes, in response to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3][5][6] The product of ACOD1, itaconate, has been shown to have both pro- and anti-inflammatory effects, as well as direct antimicrobial properties.[1][2][7] Given its central role in modulating immune responses and cellular metabolism, ACOD1 is an attractive target for therapeutic intervention in various inflammatory diseases and infections. The use of siRNA to specifically silence ACOD1 expression provides a powerful tool to elucidate its function in vitro.
Key Signaling Pathways Involving ACOD1
The expression of ACOD1 is induced by various inflammatory stimuli through distinct signaling pathways. Toll-like receptor (TLR) activation, particularly TLR4 by LPS, is a potent inducer of ACOD1.[6] This induction involves the adaptor proteins MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRFs.[8] Additionally, interferons (IFNs) and tumor necrosis factor (TNF) can induce ACOD1 expression via STAT1-dependent pathways.[8][9] Downstream of ACOD1, the production of itaconate influences cellular metabolism by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH), leading to alterations in the TCA cycle and cellular respiration.[4] Itaconate can also modulate inflammatory signaling by alkylating cysteine residues on proteins, including KEAP1, which leads to the activation of the antioxidant transcription factor Nrf2.[10] Furthermore, ACOD1-dependent reactive oxygen species (ROS) production can influence signaling pathways involving STAT1, STAT3, and NF-κB.[3][4]
Caption: ACOD1 signaling pathway.
Experimental Design and Protocols
I. ACOD1 siRNA Transfection
This protocol describes the transient transfection of siRNA targeting ACOD1 into mammalian cells, such as macrophage-like cell lines (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).
Materials:
-
ACOD1-specific siRNA and non-targeting control (NTC) siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Target cells (e.g., RAW 264.7, THP-1, BMDMs)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium to achieve 60-80% confluency on the day of transfection.[11]
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute the desired final concentration of siRNA (e.g., 10-50 nM) in Opti-MEM™.[12][13]
-
Tube B: Dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[11][13]
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with Opti-MEM™.
-
Add the siRNA-lipid complexes to the cells.
-
Add fresh, antibiotic-free complete medium to the wells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before further analysis. The optimal time for analysis should be determined empirically, with mRNA knockdown typically observed at 24-48 hours and protein knockdown at 48-72 hours.[12][14]
-
Caption: ACOD1 siRNA experimental workflow.
II. Verification of ACOD1 Knockdown
It is crucial to confirm the efficiency of ACOD1 silencing at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR) for ACOD1 mRNA Levels
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ACOD1 and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform qPCR using primers for ACOD1 and the housekeeping gene.
-
Analysis: Calculate the relative expression of ACOD1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the NTC-treated cells.
B. Western Blot for ACOD1 Protein Levels
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ACOD1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against ACOD1 and a loading control, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the ACOD1 protein level to the loading control.
III. Functional Assays
Following successful knockdown of ACOD1, a variety of functional assays can be performed to investigate the consequences of its absence.
A. Measurement of Inflammatory Cytokine Production
Protocol:
-
After ACOD1 knockdown, stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for an appropriate duration (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
B. Itaconate Measurement by Mass Spectrometry
Protocol:
-
After ACOD1 knockdown and stimulation, collect cell pellets.
-
Perform metabolite extraction using a suitable solvent (e.g., 80% methanol).
-
Analyze the cell extracts for itaconate levels using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
C. Analysis of Cellular Metabolism
Protocol:
-
Utilize a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
This will provide insights into mitochondrial respiration and glycolysis, respectively, and how they are affected by ACOD1 knockdown. The inhibition of ACOD1 has been shown to reverse LPS-induced impairment of mitochondrial substrate-level phosphorylation.[3][4]
Data Presentation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: ACOD1 Knockdown Efficiency
| Treatment Group | ACOD1 mRNA (Relative Expression) | ACOD1 Protein (Relative to Loading Control) |
| Untreated | 1.00 ± SD | 1.00 ± SD |
| NTC siRNA | Mean ± SD | Mean ± SD |
| ACOD1 siRNA | Mean ± SD | Mean ± SD |
Table 2: Inflammatory Cytokine Production
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Untreated | Mean ± SD | Mean ± SD | Mean ± SD |
| NTC siRNA + LPS | Mean ± SD | Mean ± SD | Mean ± SD |
| ACOD1 siRNA + LPS | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Itaconate Levels
| Treatment Group | Intracellular Itaconate (Relative Abundance) |
| Untreated | Mean ± SD |
| NTC siRNA + LPS | Mean ± SD |
| ACOD1 siRNA + LPS | Mean ± SD |
Table 4: Cellular Metabolism Parameters
| Treatment Group | Basal OCR (pmol/min) | Basal ECAR (mpH/min) |
| Untreated | Mean ± SD | Mean ± SD |
| NTC siRNA + LPS | Mean ± SD | Mean ± SD |
| ACOD1 siRNA + LPS | Mean ± SD | Mean ± SD |
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for investigating the in vitro functions of ACOD1 using siRNA-mediated knockdown. By carefully validating the knockdown efficiency and performing relevant functional assays, researchers can gain valuable insights into the role of ACOD1 in immunometabolism and its potential as a therapeutic target.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The STING1-MYD88 complex drives ACOD1/IRG1 expression and function in lethal innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ACOD1, rather than itaconate, facilitates p62‐mediated activation of Nrf2 in microglia post spinal cord contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. genscript.com [genscript.com]
- 14. Transfection Guide (6) - siRNA Transfection Guide [creative-biogene.com]
Application Notes: ACOD1 Gene Silencing in HEK293 Cells using siRNA
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective knockdown of Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), in Human Embryonic Kidney 293 (HEK293) cells using small interfering RNA (siRNA). This protocol covers cell culture, siRNA transfection, and subsequent validation of gene silencing at both the mRNA and protein levels.
Introduction
ACOD1 is a crucial mitochondrial enzyme that catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. It plays a significant role in immunometabolism and the regulation of inflammatory responses.[1][2][3] Upregulation of ACOD1 is observed in immune cells like macrophages in response to pathogens and inflammatory stimuli.[2] The ACOD1-itaconate axis is implicated in modulating macrophage polarization, inflammasome activation, and oxidative stress.[1] Given its central role in inflammation, ACOD1 is a target of interest in various diseases, including infections and sterile inflammatory conditions.[1] The use of siRNA to specifically silence ACOD1 expression in a well-characterized cell line like HEK293 provides a powerful tool to study its function and downstream signaling pathways.
Materials and Reagents
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
ACOD1-specific siRNA and negative control siRNA (scrambled sequence)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for ACOD1 and a housekeeping gene (e.g., GAPDH)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-ACOD1 and anti-loading control, e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Data Presentation
Table 1: Representative ACOD1 Knockdown Efficiency in HEK293 Cells
| Target | Method of Quantification | Time Point (post-transfection) | % Knockdown (relative to negative control) |
| ACOD1 mRNA | RT-qPCR | 48 hours | 75-90% |
| ACOD1 Protein | Western Blot Densitometry | 72 hours | 70-85% |
Note: The values presented are representative and can vary based on the specific siRNA sequence, transfection efficiency, and cell passage number. Optimal knockdown should be determined empirically.
Experimental Protocols
HEK293 Cell Culture and Maintenance
-
Culture Conditions : Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing : Passage the cells when they reach 80-90% confluency.[4]
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Seed new flasks at a recommended ratio of 1:3 to 1:8.[5]
-
ACOD1 siRNA Transfection Protocol
This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
-
Cell Seeding : The day before transfection, seed 0.5-1.25 x 10^5 HEK293 cells per well in 0.5 mL of complete growth medium. The cells should be 30-50% confluent at the time of transfection.[6][7]
-
siRNA-Lipid Complex Formation :
-
In a sterile microcentrifuge tube, dilute 10-50 nM of ACOD1 siRNA (or negative control siRNA) in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.[6]
-
In a separate tube, dilute 1.5-2 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I. Mix gently and incubate for 5 minutes at room temperature.[6]
-
-
Transfection :
-
Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well containing the HEK293 cells.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation : Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream analysis. The optimal incubation time will depend on the target and the assay being performed (mRNA analysis typically at 24-48 hours, protein analysis at 48-72 hours).[6]
Validation of ACOD1 Knockdown by RT-qPCR
-
RNA Extraction : At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR :
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for ACOD1 (and a housekeeping gene), and a suitable qPCR master mix (e.g., SYBR Green).[9]
-
Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]
-
-
Data Analysis : Calculate the relative expression of ACOD1 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene and relative to the negative control siRNA-treated cells.
Validation of ACOD1 Knockdown by Western Blot
-
Protein Lysate Preparation : At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[5]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ACOD1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[11] The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualization
Caption: ACOD1 signaling pathway and point of siRNA intervention.
Caption: Experimental workflow for ACOD1 knockdown in HEK293 cells.
References
- 1. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 2. qPCR (real-time PCR) protocol explained | Hygiena [hygiena.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. Western Blot Protocol [protocols.io]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Effect of insilico predicted and designed potential siRNAs on inhibition of SARS-CoV-2 in HEK-293 cells - Journal of King Saud University - Science [jksus.org]
- 8. Transfecting Stealth using Lipofectamine® RNAiMAX | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. SYBR® Greenを用いたqPCRによる遺伝子発現プロトコル [sigmaaldrich.com]
- 10. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Efficient ACOD1 Gene Silencing in Macrophages Using a Lipid-Based Transfection Reagent
For Research Use Only.
Introduction
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a crucial enzyme in immunometabolism.[1][2] In response to inflammatory stimuli like lipopolysaccharide (LPS), ACOD1 is highly expressed in myeloid cells, such as macrophages.[1][2] It catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate.[1][2][3] Itaconate has emerged as a key regulator with both anti-inflammatory and antimicrobial properties, making ACOD1 a significant target for research in infectious diseases, immunology, and inflammatory disorders.[1][3][4]
RNA interference (RNAi) is a powerful method for studying gene function through post-transcriptional gene silencing.[5] This application note provides a detailed protocol for the efficient knockdown of ACOD1 in macrophage-like cells (e.g., RAW 264.7) using a lipid-based siRNA transfection reagent. Lipid-based reagents offer a highly efficient and reproducible method for delivering siRNA into traditionally hard-to-transfect immune cells.[6] The cationic lipids form complexes with the negatively charged siRNA, facilitating entry into the cell and subsequent release into the cytoplasm to initiate gene silencing.[5][7][8]
Materials and Methods
Materials Required
-
Cells: RAW 264.7 murine macrophage cell line
-
Culture Medium: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Note: Antibiotics should be avoided during transfection).[9][10]
-
Transfection Reagent: LipoFect-siRNA™ Lipid-Based Transfection Reagent (or equivalent)
-
siRNA:
-
Reagents and Consumables:
-
Opti-MEM™ I Reduced Serum Medium (or equivalent)
-
Nuclease-free water
-
24-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol™, RNeasy™ Kit)
-
Reagents for cDNA synthesis
-
Reagents for qRT-PCR (e.g., SYBR™ Green Master Mix)
-
Primers for ACOD1 and a housekeeping gene (e.g., GAPDH, HPRT)[12][13]
-
Reagents for cell viability assay (e.g., PrestoBlue™, MTT)[14][15][16]
-
Experimental Protocols
Protocol 1: Optimization of siRNA Concentration
-
Cell Seeding: The day before transfection, seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁴ cells/well in 500 µL of complete culture medium. Ensure cells are 50-70% confluent at the time of transfection.[9][17]
-
Complex Preparation (per well):
-
Tube A: Dilute varying amounts of ACOD1 siRNA (e.g., to achieve final concentrations of 5, 10, 25, and 50 nM) in 50 µL of Opti-MEM™.
-
Tube B: Dilute 1.5 µL of LipoFect-siRNA™ reagent in 50 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to form.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 hours.
-
Analysis: After 48 hours, harvest the cells to analyze ACOD1 mRNA levels via qRT-PCR (see Protocol 3).
Protocol 2: General Transfection Protocol (using optimized siRNA concentration)
-
Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1, Step 1.
-
Complex Preparation (per well):
-
Tube A (siRNA): Dilute the optimized concentration of siRNA (e.g., 25 nM) in 50 µL of Opti-MEM™. Prepare separate tubes for ACOD1 siRNA and Negative Control siRNA.
-
Tube B (Lipid): Dilute 1.5 µL of LipoFect-siRNA™ reagent in 50 µL of Opti-MEM™. Incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature.
-
-
Transfection: Add 100 µL of the complexes to the cells.
-
Incubation: Incubate for 48 hours at 37°C.
-
Analysis: Proceed with downstream analysis such as qRT-PCR for knockdown efficiency and cell viability assays.
Protocol 3: Assessment of ACOD1 Knockdown by qRT-PCR
-
RNA Isolation: After the 48-hour incubation, wash cells with PBS and lyse them directly in the well using 350 µL of lysis buffer from an RNA extraction kit (e.g., RNeasy™ Kit). Isolate total RNA according to the manufacturer's protocol.[13]
-
cDNA Synthesis: Synthesize cDNA from 500 ng of total RNA using a reverse transcription kit.[13]
-
qRT-PCR:
-
Prepare the reaction mixture containing SYBR™ Green Master Mix, forward and reverse primers for ACOD1 or a housekeeping gene (e.g., GAPDH), and the diluted cDNA.[13]
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Calculate the relative ACOD1 gene expression using the ΔΔCT method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.[12]
-
Protocol 4: Cell Viability Assay
-
Assay Preparation: After 44-48 hours of transfection, remove 100 µL of culture medium from each well.
-
Reagent Addition: Add 20 µL of PrestoBlue™ Cell Viability Reagent to each well.[15]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a microplate reader.[19]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Results
The following tables present representative data from experiments performed according to the protocols above.
Table 1: Optimization of ACOD1 siRNA Concentration
| siRNA Final Conc. (nM) | ACOD1 mRNA Level (% of Control) | Cell Viability (% of Control) |
|---|---|---|
| 0 (Untreated) | 100% | 100% |
| 0 (Mock) | 98% | 95% |
| 5 | 55% | 94% |
| 10 | 32% | 92% |
| 25 | 18% | 91% |
| 50 | 16% | 82% |
Mock: Cells treated with transfection reagent only.
Table 2: ACOD1 Knockdown Efficiency at 48 Hours
| Treatment | Target Gene | Relative mRNA Expression (%) |
|---|---|---|
| Untreated | ACOD1 | 100% |
| Negative Control siRNA (25 nM) | ACOD1 | 97% |
| ACOD1 siRNA (25 nM) | ACOD1 | 18% |
| Positive Control siRNA (25 nM) | GAPDH | 22% |
Visualizations
Mechanism of Lipid-Based siRNA Delivery
Experimental Workflow for ACOD1 Knockdown
Simplified ACOD1 Signaling Context
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Knockdown Efficiency | Suboptimal siRNA concentration. | Perform siRNA titration (Protocol 1) to find the optimal concentration.[10] |
| Low transfection efficiency. | Optimize cell density; ensure cells are healthy and not passaged too many times.[10][11] Optimize lipid reagent volume. | |
| Incorrect timing for analysis. | Harvest cells at different time points (e.g., 24, 48, 72 hours) to find the peak knockdown time.[9] | |
| High Cell Toxicity | siRNA concentration is too high. | Reduce siRNA concentration.[10] |
| Transfection reagent is toxic. | Reduce the amount of lipid reagent. Ensure even distribution and avoid leaving complexes on cells for >72h. | |
| Cells are unhealthy or too dense. | Use healthy, low-passage cells and ensure confluency is between 50-70%.[11] | |
| High Variability | Inconsistent cell numbers. | Count cells accurately before seeding. |
| Inconsistent pipetting. | Prepare a master mix for transfection complexes when setting up replicate wells.[17] |
Conclusion
This application note provides a comprehensive and optimized protocol for the lipid-based delivery of siRNA to silence ACOD1 gene expression in macrophage-like cells. By following these detailed methodologies, researchers can achieve significant and reproducible gene knockdown with high cell viability. This enables the reliable investigation of ACOD1's function in various immunological and metabolic pathways, aiding in the development of novel therapeutic strategies for inflammatory and infectious diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Multifunctional Cationic Lipid-Based Nanoparticles Facilitate Endosomal Escape and Reduction-Triggered Cytosolic siRNA Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient siRNA transfection in macrophages using apoptotic body-mimic Ca-PS lipopolyplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-based systemic delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 12. Macrophages inhibit Coxiella burnetii by the ACOD1‐itaconate pathway for containment of Q fever - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative real-time PCR of mRNA [protocols.io]
- 14. Frontiers | Optimizing the Intracellular Delivery of Therapeutic Anti-inflammatory TNF-α siRNA to Activated Macrophages Using Lipidoid-Polymer Hybrid Nanoparticles [frontiersin.org]
- 15. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Use of the viability reagent PrestoBlue in comparison with alamarBlue and MTT to assess the viability of human corneal epithelial cells. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Guidelines for transfection of siRNA [qiagen.com]
- 18. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Electroporation of ACOD1 siRNA into Human Monocytes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective delivery of small interfering RNA (siRNA) targeting Aconitate Decarboxylase 1 (ACOD1) into primary human monocytes using electroporation. This document includes detailed experimental protocols, recommended electroporation settings, and methods for assessing knockdown efficiency and cell viability.
Introduction
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a key enzyme in the inflammatory response of myeloid cells, including monocytes and macrophages. It catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate has emerged as a critical immunomodulatory metabolite with both anti-inflammatory and antimicrobial properties. The targeted silencing of ACOD1 using siRNA is a powerful tool to investigate its role in various inflammatory diseases and to explore its potential as a therapeutic target.
Electroporation is a widely used physical transfection method for delivering nucleic acids into primary cells, such as human monocytes, which are notoriously difficult to transfect with traditional lipid-based reagents.[1][2][3] This technique utilizes an electrical pulse to create transient pores in the cell membrane, allowing for the entry of siRNA molecules. Optimization of electroporation parameters is crucial to achieve high knockdown efficiency while maintaining cell viability.
ACOD1 Signaling Pathway
ACOD1 expression is induced in monocytes in response to various pro-inflammatory stimuli, most notably lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The signaling cascade leading to ACOD1 expression and its subsequent metabolic function is a critical aspect of the innate immune response.
Caption: ACOD1 signaling pathway in human monocytes.
Experimental Protocols
This section provides a detailed workflow for the electroporation of ACOD1 siRNA into primary human monocytes, from cell isolation to post-transfection analysis.
Experimental Workflow
The overall experimental workflow for ACOD1 silencing in human monocytes is depicted below.
References
- 1. An efficient siRNA-mediated gene silencing in primary human monocytes, dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A procedure for efficient non-viral siRNA transfection of primary human monocytes using nucleofection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cytokine Production Upon ACOD1 Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a crucial enzyme in the regulation of immunometabolism and inflammatory responses.[1][2][3] Primarily expressed in myeloid cells such as macrophages, ACOD1 is significantly upregulated in response to inflammatory stimuli, including lipopolysaccharide (LPS) and other pathogen-associated molecular patterns (PAMPs).[3][4] The enzymatic function of ACOD1 is to catalyze the decarboxylation of cis-aconitate, a metabolite in the Krebs cycle, to produce itaconate.[3][5]
Itaconate has emerged as a key immunomodulatory metabolite with a dual role in inflammation.[3] It can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.[6] Mechanistically, itaconate can alkylate cysteine residues on proteins such as KEAP1, leading to the activation of the Nrf2 antioxidant pathway, and can also modulate the ATF3-IκBζ axis to suppress IL-6 expression.[7][8] Conversely, ACOD1 and its product itaconate can also be involved in pro-inflammatory responses under certain conditions.
Given its central role in regulating cytokine production, the ACOD1-itaconate axis presents a promising target for therapeutic interventions in inflammatory diseases.[5] Silencing the ACOD1 gene using techniques such as small interfering RNA (siRNA) is a powerful method to investigate its specific contribution to cytokine production and to explore the potential of targeting this pathway for drug development.
These application notes provide detailed protocols for ACOD1 gene silencing in macrophage cell lines and for the subsequent analysis of cytokine production at both the mRNA and protein levels.
Data on Cytokine Production Following ACOD1 Silencing
The following tables summarize quantitative data from studies investigating the impact of ACOD1 silencing or knockout on cytokine production in macrophages upon stimulation with inflammatory agents like LPS.
Table 1: Effect of ACOD1 Knockdown on Pro-inflammatory Cytokine and Chemokine Levels
| Cytokine/Chemokine | Cell Type | Stimulation | Change upon ACOD1 Knockdown/Knockout | Reference |
| IL-1β | Lung Macrophages | LPS | Significantly Increased | [9] |
| IL-6 | Lung Macrophages | LPS | Significantly Increased | [9] |
| TNF-α | Lung Macrophages | LPS | Significantly Increased | [9] |
| IL-6 | iMACs | LPS + IFN-γ | Increased | [10] |
| IL-1β | iMACs | LPS + IFN-γ | Increased | [10] |
| CXCL10 | iMACs | LPS + IFN-γ | Increased | [10] |
| IL-6, IL-1β, IL-23A, CXCL10, CXCL11, CCR7 | iMACs | Co-culture with Nalm6 | Significantly Higher mRNA Expression | [10] |
| CXCL9 | iMACs | Co-culture with Nalm6 | Higher mRNA Expression | [10] |
Table 2: Effect of ACOD1 Knockdown on Anti-inflammatory Cytokine Levels
| Cytokine | Cell Type | Stimulation | Change upon ACOD1 Knockdown | Reference |
| IL-10 | Lung Macrophages | LPS | Significantly Decreased | [9] |
Experimental Protocols
Protocol 1: siRNA-Mediated Silencing of ACOD1 in RAW264.7 Macrophages
This protocol describes the transfection of siRNA into the murine macrophage cell line RAW264.7 to specifically knockdown the expression of the ACOD1 gene.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
ACOD1-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed RAW264.7 cells in a 6-well plate at a density of 2.5 x 10^5 cells per well in 2 ml of complete DMEM.[11] Ensure cells are 70-80% confluent on the day of transfection.[2]
-
Preparation of siRNA-Lipofectamine Complexes (per well):
-
In a sterile microcentrifuge tube (Tube 1), dilute 4.5 µL of Lipofectamine™ RNAiMAX in 112.5 µL of Opti-MEM™.[11]
-
In a separate sterile microcentrifuge tube (Tube 2), dilute 2 µL of 20 µM siRNA (ACOD1-specific or non-targeting control) in 132 µL of Opti-MEM™ to a final concentration of 100 nM.[11]
-
Incubate both tubes at room temperature for 5 minutes.[11]
-
Combine the contents of Tube 1 and Tube 2. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.[11]
-
-
Transfection:
-
Gently add the 250 µL of the siRNA-lipofectamine complex mixture dropwise to each well containing the RAW264.7 cells.[2]
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Stimulation and Downstream Analysis: After the incubation period, the cells are ready for stimulation with LPS (e.g., 100 ng/mL) or other inflammatory agents to induce cytokine production. Following stimulation, cell lysates can be prepared for RNA analysis, or cell culture supernatants can be collected for protein analysis.
Protocol 2: Quantification of Cytokine mRNA by qRT-PCR
This protocol outlines the steps for measuring the mRNA expression levels of target cytokines using quantitative real-time PCR (qRT-PCR).
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., qScript cDNA SuperMix)
-
SYBR™ Green PCR Master Mix
-
Forward and reverse primers for target cytokines (e.g., IL-6, TNF-α, IL-1β, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Nuclease-free water
-
qRT-PCR instrument
Procedure:
-
RNA Isolation:
-
Lyse the transfected and stimulated RAW264.7 cells directly in the culture well using the lysis buffer provided in the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 500-750 ng of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[10]
-
-
qRT-PCR Reaction Setup (per reaction):
-
Prepare a master mix containing:
-
10 µL of 2x SYBR™ Green PCR Master Mix
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of cDNA template to each well of a qRT-PCR plate.
-
Add 18 µL of the master mix to each well.
-
-
qRT-PCR Cycling Conditions:
-
Perform the qRT-PCR using a standard cycling protocol, for example:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[12]
-
Protocol 3: Measurement of Cytokine Protein Levels by ELISA
This protocol describes the quantification of secreted cytokine proteins in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cytokine-specific ELISA kit (e.g., for mouse IL-6, TNF-α, IL-1β, IL-10)
-
96-well ELISA plate
-
Wash buffer
-
Assay diluent
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatants from the transfected and stimulated cells. Centrifuge at 1000 x g for 20 minutes at 4°C to remove any cells or debris.[13] The supernatant can be used immediately or stored at -80°C.
-
ELISA Plate Preparation:
-
Coat the wells of a 96-well plate with the capture antibody overnight at 4°C, according to the kit manufacturer's instructions.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Standard Curve and Sample Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Add 100 µL of the standards and samples (undiluted or diluted as necessary) to the appropriate wells.
-
Incubate for 2 hours at room temperature.[14]
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Development and Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: ACOD1 gene expression is induced by inflammatory stimuli.
Caption: Downstream signaling pathways modulated by itaconate.
Caption: Experimental workflow for studying cytokine production.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The Dual Role of ACOD1 in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolite itaconate in host immunoregulation and defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated GFI1 in Alveolar Macrophages Suppresses ACOD1 Expression and Exacerbates Lipopolysaccharide‐Induced Lung Injury in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Reprogramming via ACOD1 depletion enhances function of human induced pluripotent stem cell-derived CAR-macrophages in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.elabscience.com [file.elabscience.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
Investigating Inflammasome Activation Using ACOD1 siRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses. The NLRP3 inflammasome, in particular, is implicated in a wide range of inflammatory diseases. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms, and induces a form of programmed cell death known as pyroptosis.
Aconitate decarboxylase 1 (ACOD1), also known as immunoresponsive gene 1 (IRG1), and its enzymatic product, itaconate, have emerged as key regulators of inflammatory responses.[1][2][3][4] ACOD1 is highly upregulated in macrophages upon inflammatory stimuli.[1][3] Itaconate, produced by ACOD1, functions as an anti-inflammatory metabolite, in part by inhibiting the activation of the NLRP3 inflammasome.[5] The proposed mechanism involves the alkylation of cysteine residues on NLRP3 by itaconate, which prevents the assembly and activation of the inflammasome complex.[5]
This document provides detailed protocols for utilizing small interfering RNA (siRNA) to silence ACOD1 expression in macrophages. By knocking down ACOD1, researchers can investigate the subsequent effects on NLRP3 inflammasome activation. These protocols are designed for cell biologists, immunologists, and drug development professionals seeking to understand the role of the ACOD1-itaconate axis in inflammation and to identify potential therapeutic targets.
Data Presentation
Silencing of ACOD1 is expected to enhance inflammasome activation due to the reduced production of the inhibitory metabolite, itaconate. The following table summarizes expected quantitative outcomes based on studies involving ACOD1 deletion, which serves as a proxy for efficient siRNA-mediated knockdown.
| Cell Type | Treatment | Analyte | Control (e.g., Scrambled siRNA) | ACOD1 siRNA | Fold Change | Reference |
| iPSC-derived Macrophages | LPS + IFN-γ | IL-1β (pg/mL) | ~150 | ~400 | ~2.7 | [6] |
| iPSC-derived Macrophages | LPS + IFN-γ | IL-6 (pg/mL) | ~6000 | ~12000 | ~2.0 | [6] |
| iPSC-derived Macrophages | LPS + IFN-γ | CXCL10 (pg/mL) | ~4000 | ~8000 | ~2.0 | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the general experimental workflow for investigating the role of ACOD1 in inflammasome activation.
ACOD1-Itaconate Pathway in NLRP3 Inflammasome Regulation
Caption: ACOD1 converts cis-aconitate to itaconate, which inhibits NLRP3 inflammasome activation.
Experimental Workflow for ACOD1 siRNA and Inflammasome Activation
Caption: Workflow for ACOD1 knockdown and subsequent inflammasome activation and analysis.
Experimental Protocols
Protocol 1: ACOD1 siRNA Transfection of THP-1 Macrophages
This protocol is adapted for the transfection of PMA-differentiated THP-1 cells using nucleofection, which is effective for hard-to-transfect cells like macrophages.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin/Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
ACOD1 siRNA and non-targeting control siRNA (20 µM stocks)
-
Nucleofector™ Kit for THP-1 cells (e.g., Lonza)
-
Nucleofector™ device
-
6-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate, seed 1 x 10^6 cells per well in a 6-well plate and treat with 100 ng/mL PMA for 48 hours. The cells will become adherent.
-
-
Cell Preparation for Transfection:
-
Gently wash the adherent THP-1 macrophages with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase). Avoid using scrapers.
-
Count the cells and centrifuge at 250 x g for 10 minutes.
-
-
Nucleofection:
-
Resuspend 2 x 10^6 cells in 100 µL of the appropriate Nucleofector™ solution.
-
Add 1 µg of ACOD1 siRNA or control siRNA to the cell suspension.
-
Transfer the mixture to a Nucleofector™ cuvette and electroporate using the program recommended for THP-1 cells.
-
-
Post-Transfection Culture:
-
Immediately after nucleofection, transfer the cells to a new 6-well plate containing pre-warmed RPMI-1640 medium.
-
Incubate the cells for 48-72 hours to allow for ACOD1 knockdown before proceeding with inflammasome activation.
-
Protocol 2: NLRP3 Inflammasome Activation
This protocol describes the two-signal method for activating the NLRP3 inflammasome in macrophages.
Materials:
-
ACOD1-silenced and control macrophages from Protocol 1
-
Lipopolysaccharide (LPS) (1 mg/mL stock)
-
ATP (500 mM stock, pH adjusted to 7.0) or Nigericin (5 mM stock in ethanol)
-
Opti-MEM or serum-free medium
Procedure:
-
Priming (Signal 1):
-
Replace the culture medium of the transfected macrophages with fresh RPMI-1640.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 4 hours at 37°C.
-
-
Activation (Signal 2):
-
After the priming step, replace the medium with Opti-MEM or serum-free medium.
-
Activate the inflammasome by adding one of the following:
-
ATP: Add to a final concentration of 5 mM and incubate for 45 minutes.
-
Nigericin: Add to a final concentration of 10 µM and incubate for 1 hour.
-
-
-
Sample Collection:
-
After the activation incubation, carefully collect the cell culture supernatant for ELISA and LDH assays. Centrifuge to pellet any detached cells and use the cleared supernatant.
-
Wash the remaining adherent cells with ice-cold PBS and lyse them in RIPA buffer for Western blot analysis.
-
Protocol 3: Measurement of Inflammasome Activation
A. IL-1β Secretion by ELISA
Materials:
-
Human IL-1β ELISA Kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the IL-1β ELISA kit.
-
Briefly, add standards and collected cell culture supernatants to the antibody-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
B. Pyroptosis by LDH Assay
Materials:
-
LDH Cytotoxicity Assay Kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit.[7][8][9]
-
In a 96-well plate, add 50 µL of the collected cell culture supernatant.[7]
-
Add 50 µL of the LDH reaction mixture to each well.[7]
-
Incubate for 30 minutes at room temperature, protected from light.[7]
-
Add 50 µL of the stop solution.[7]
-
Measure the absorbance at 490 nm.[7]
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).
C. Caspase-1 and Gasdermin D Cleavage by Western Blot
Materials:
-
Cell lysates from Protocol 2
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-Caspase-1 (to detect pro-caspase-1 at ~45 kDa and the cleaved p20 subunit), anti-GSDMD (to detect full-length and the N-terminal cleavage product)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate 20-30 µg of protein per sample.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and visualize the protein bands. The appearance of the cleaved caspase-1 p20 subunit and the GSDMD-N fragment indicates inflammasome activation.[10]
D. ASC Speck Formation by Immunofluorescence
Materials:
-
Macrophages cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-ASC
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
After inflammasome activation (Protocol 2), wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block for 1 hour with blocking buffer.
-
Incubate with the anti-ASC primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour in the dark.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm of activated cells.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the role of ACOD1 in regulating NLRP3 inflammasome activation. By silencing ACOD1 using siRNA, researchers can effectively study the downstream consequences on cytokine secretion, pyroptosis, and the assembly of the inflammasome complex. These methods are valuable for basic research into the mechanisms of innate immunity and for the preclinical evaluation of novel anti-inflammatory therapeutics targeting the ACOD1-itaconate pathway.
References
- 1. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRG1 induced by heme oxygenase-1/carbon monoxide inhibits LPS-mediated sepsis and pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRGM/Irgm1 increases autophagy to inhibit activation of NLRP3 inflammasome in inflammatory injury induced acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 6. Metabolic Reprogramming via ACOD1 depletion enhances function of human induced pluripotent stem cell-derived CAR-macrophages in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct sequential death complexes regulate pyroptosis and IL-1β release in response to Yersinia blockade of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IRGM/Irgm1 increases autophagy to inhibit activation of NLRP3 inflammasome in inflammatory injury induced acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ACOD1 siRNA Experiments
This guide provides troubleshooting strategies and detailed protocols for researchers experiencing low knockdown efficiency with Aconitate Decarboxylase 1 (ACOD1) siRNA.
Frequently Asked Questions (FAQs)
Q1: My ACOD1 knockdown efficiency is below 70%. What are the most common causes?
Low knockdown efficiency is a frequent issue in siRNA experiments and can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
-
siRNA Design and Quality: The siRNA sequence itself is critical. Not all sequences targeting the same mRNA are equally effective. Furthermore, the quality and purity of the synthesized siRNA can impact its function; contaminants from synthesis can reduce potency or induce cytotoxicity.[] It's recommended to test two to four different siRNA sequences per target gene to find the most effective one.[2]
Q2: How can I systematically optimize my ACOD1 siRNA transfection protocol?
Key Parameters to Optimize:
-
siRNA Concentration: Titrate the ACOD1 siRNA to find the lowest concentration that yields maximum knockdown without causing cytotoxicity.[7]
-
Transfection Reagent Volume: The ratio of transfection reagent to siRNA is critical.[11] Test a range of volumes as recommended by the manufacturer.
Table 1: Example Optimization Matrix for ACOD1 siRNA Transfection
| siRNA Conc. (nM) | Reagent Volume (µL) | Cell Density (cells/well) | % ACOD1 mRNA Knockdown | Cell Viability (%) |
| 10 | 0.5 | 20,000 | 45% | 98% |
| 10 | 1.0 | 20,000 | 75% | 95% |
| 10 | 1.5 | 20,000 | 78% | 85% |
| 20 | 1.0 | 40,000 | 92% | 94% |
| 20 | 1.5 | 40,000 | 93% | 82% |
| 50 | 1.0 | 40,000 | 91% | 75% |
This table presents hypothetical data to illustrate an optimization process. The optimal conditions (bolded) show the best balance of high knockdown and low cytotoxicity.
Q3: My cells are known to be "difficult-to-transfect." What are my options?
Cell lines such as primary cells, suspension cells, and neurons are notoriously difficult to transfect with standard lipid-based reagents.[3][6] If you are working with such a cell line, consider these alternative strategies:
-
Specialized Transfection Reagents: Several commercially available reagents are specifically formulated for challenging cell lines (e.g., Lipofectamine RNAiMAX, DharmaFECT, jetPRIME).[6] Some reagents use novel mechanisms, such as magnetic nanoparticles (NeuroMag for neurons) or viral-like entry (Viromer Blue), to improve delivery.[6]
-
Electroporation: This method uses an electrical pulse to create temporary pores in the cell membrane, allowing siRNA to enter. It is highly efficient for a wide range of cell types, including those resistant to chemical transfection.[2]
-
Chemically Modified siRNA: Some siRNAs are modified to enable passive self-delivery into cells without the need for a transfection reagent, which is particularly useful for sensitive or resistant cell types.[3]
Q4: How should I properly validate ACOD1 knockdown? At what time points?
It is crucial to include proper controls in your validation experiments.[7]
-
Untreated Cells: To establish baseline ACOD1 expression.
-
Negative Control siRNA: A non-targeting siRNA to control for off-target effects of the transfection process itself.
-
Positive Control siRNA: An siRNA targeting a robustly expressed housekeeping gene to confirm transfection efficiency.
Experimental Protocols & Visual Guides
ACOD1 Signaling Context
ACOD1 (also known as IRG1) is an enzyme that plays a key role in immunometabolism.[13][14] It is induced by inflammatory stimuli and catalyzes the production of itaconate from the TCA cycle intermediate cis-aconitate in the mitochondria.[15][16] Itaconate has anti-inflammatory and antimicrobial functions.[16]
Caption: Simplified pathway showing ACOD1's role in itaconate production.
Standard siRNA Transfection & Validation Workflow
This workflow outlines the key steps from cell culture preparation to data analysis for an ACOD1 siRNA experiment.
Caption: Experimental workflow for ACOD1 siRNA transfection and validation.
Troubleshooting Flowchart for Low Knockdown
If you are experiencing issues, follow this decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting low ACOD1 knockdown efficiency.
Detailed Protocols
Protocol 1: ACOD1 siRNA Transfection (24-well plate format)
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
Materials:
-
Cells in culture
-
ACOD1 siRNA (e.g., 20 µM stock)
-
Positive Control siRNA (e.g., GAPDH, 20 µM stock)
-
Negative Control siRNA (non-targeting, 20 µM stock)
-
Lipid-based transfection reagent (e.g., RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium (without antibiotics)
Procedure:
-
Day 1: Cell Seeding
-
Seed 20,000–50,000 cells per well in a 24-well plate in 500 µL of complete growth medium (antibiotic-free).
-
Ensure even cell distribution and aim for 30-50% confluency at the time of transfection (Day 2).
-
-
Day 2: Transfection
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute your siRNA (e.g., 1 µL of 20 µM stock for a final concentration of 40 nM) into 50 µL of serum-free medium. Mix gently.
-
Tube B (Reagent): Dilute your transfection reagent (e.g., 1 µL) into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Add the 100 µL siRNA-reagent complex drop-wise to the appropriate well. Gently swirl the plate to mix.
-
Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator before analysis.
-
Protocol 2: Knockdown Validation by RT-qPCR
Procedure:
-
RNA Extraction (24-48 hours post-transfection):
-
Lyse cells directly in the well using a suitable lysis buffer.
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction, including a DNase I treatment step to remove genomic DNA contamination.[17]
-
Assess RNA quantity and purity (A260/280 ratio ~2.0).
-
-
cDNA Synthesis:
-
Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry.
-
Add cDNA template and primers for your target gene (ACOD1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Calculate the relative expression of ACOD1 using the ΔΔCq method, normalizing to the housekeeping gene and comparing to the negative control-treated sample.[17]
-
References
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 4. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Guidelines for transfection of siRNA [qiagen.com]
- 12. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gene - ACOD1 [maayanlab.cloud]
- 17. benchchem.com [benchchem.com]
ACOD1 siRNA Transfection Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity issues during ACOD1 siRNA transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is ACOD1 and why is it a target for siRNA-mediated knockdown?
A1: ACOD1, also known as Immune-Responsive Gene 1 (IRG1), encodes for the enzyme aconitate decarboxylase 1. This enzyme plays a crucial role in immunometabolism by catalyzing the production of itaconate from cis-aconitate, a metabolite in the Krebs cycle.[1][2][3] Itaconate has anti-inflammatory properties and is involved in regulating inflammatory responses and metabolic reprogramming in immune cells like macrophages.[1][2] ACOD1 is a therapeutic target due to its role in various diseases; its expression is upregulated in response to inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[2][4][5] Dysregulation of ACOD1 has been implicated in conditions like tumor progression and neurodegenerative diseases.[4][5]
Q2: What are the common causes of cell toxicity during siRNA transfection?
Q3: What are "off-target" effects of siRNA and how can they cause toxicity?
A3: Off-target effects occur when the siRNA molecule silences unintended genes that have partial sequence similarity to the intended target.[10][14][15] This can happen through a microRNA-like mechanism where the "seed region" of the siRNA binds to the 3' untranslated region (UTR) of other mRNAs, leading to their degradation or translational repression.[14][16][17] These unintended changes in gene expression can disrupt normal cellular processes and lead to toxicity.[15]
Q4: How can I distinguish between toxicity caused by the transfection reagent and the ACOD1 siRNA itself?
Troubleshooting Guides
Issue 1: High Cell Death Observed Within 24-48 Hours Post-Transfection
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Transfection Reagent Toxicity | - Perform a dose-response curve to find the optimal, lowest effective concentration of the transfection reagent.[6] - Switch to a different transfection reagent known for lower toxicity in your specific cell type.[19] - Ensure the reagent is not expired and has been stored correctly at 4°C.[6][20] |
| High siRNA Concentration | - Titrate the ACOD1 siRNA concentration, starting from a low range (e.g., 1-10 nM) to find the optimal concentration that balances knockdown efficiency with cell viability.[11][21] - Using a pool of multiple siRNAs targeting different regions of the ACOD1 mRNA can reduce the concentration of any single siRNA, minimizing off-target effects.[14][16] |
| Unhealthy or Suboptimal Cell Culture | - Use cells that are in the logarithmic growth phase and have a low passage number (ideally under 50).[9][13] - Optimize cell density at the time of transfection; typically, 50-80% confluency is recommended.[6][12] - Avoid using antibiotics in the culture medium during and immediately after transfection.[9][13] |
| Serum Presence/Absence | - Some transfection reagents require serum-free conditions for complex formation, while others are compatible with serum.[6][12] Refer to the manufacturer's protocol and optimize conditions accordingly. |
Issue 2: Low ACOD1 Knockdown Efficiency Accompanied by Cell Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Transfection Protocol | - Re-optimize the ratio of siRNA to transfection reagent for your specific cell type.[10] - Ensure thorough but gentle mixing of the transfection complexes. Avoid vigorous vortexing which can damage the complexes.[20] - Optimize the incubation time of the transfection complexes with the cells.[21] |
| Poor siRNA Quality or Design | - Use high-quality, purified siRNA. - Test multiple (2-4) different siRNA sequences targeting ACOD1 to find the most effective one.[9] |
| Incorrect Timing of Analysis | - Assess mRNA knockdown 24-48 hours post-transfection and protein knockdown 48-72 hours post-transfection.[13][22] The optimal time may vary depending on the turnover rate of ACOD1 mRNA and protein.[18] |
Experimental Protocols
Protocol 1: siRNA Transfection Optimization
-
Complex Formation:
-
Dilute the ACOD1 siRNA and a negative control siRNA separately in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer (typically 10-20 minutes) to allow for complex formation.[6]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before analysis.
-
Optimization Matrix: To optimize, vary the siRNA concentration (e.g., 5, 10, 20 nM) and the volume of transfection reagent.
Protocol 2: Assessing Cell Viability using MTT Assay
-
Cell Culture: Seed cells in a 96-well plate and transfect as described above, including untransfected and reagent-only controls.
-
MTT Addition: At the desired time point post-transfection (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untransfected control cells.
Visualizations
Caption: A simplified diagram of the ACOD1 signaling pathway.
Caption: A general workflow for siRNA transfection experiments.
Caption: A decision tree for troubleshooting siRNA transfection toxicity.
References
- 1. Gene - ACOD1 [maayanlab.cloud]
- 2. academic.oup.com [academic.oup.com]
- 3. Aconitate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. ACOD1 in immunometabolism and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. biocompare.com [biocompare.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 12. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 13. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing siRNA Concentration for ACOD1 Silencing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize siRNA concentration for effective ACOD1 gene silencing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for siRNA transfection?
Q2: How can I minimize off-target effects of ACOD1 siRNA?
Q3: What controls are essential for an ACOD1 siRNA knockdown experiment?
A3: A comprehensive set of controls is critical for the correct interpretation of results.[3][9] Essential controls include:
-
Untreated Sample: To establish the baseline ACOD1 expression level.[3]
-
Negative Control siRNA: A non-silencing siRNA to identify non-specific changes in gene expression caused by the transfection process itself.[3][9]
-
Positive Control siRNA: An siRNA known to effectively knock down a well-characterized gene (e.g., a housekeeping gene) to confirm transfection efficiency.[3][4][9]
-
Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA) to assess the cytotoxicity of the reagent.[3]
Q4: How soon after transfection can I expect to see ACOD1 knockdown?
Q5: What is the function of ACOD1?
A5: ACOD1, also known as Immune-Responsive Gene 1 (IRG1), encodes an enzyme that catalyzes the production of itaconate from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate.[11][12] This process is particularly upregulated in myeloid cells in response to inflammatory signals.[11] ACOD1 and its product, itaconate, play a crucial role in regulating inflammation and metabolism.[11][12][13] The ACOD1/itaconate pathway can act as an anti-inflammatory mediator by activating the Nrf2 transcription factor, which leads to the expression of antioxidant and anti-inflammatory genes.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low ACOD1 Knockdown Efficiency | Suboptimal siRNA concentration. | Perform an siRNA titration experiment (e.g., 1, 5, 10, 20, 30 nM) to identify the optimal concentration.[1][14] |
| Low transfection efficiency. | Optimize the transfection protocol by adjusting the amount of transfection reagent, cell density, and incubation time.[2][6] Consider using a different transfection reagent if necessary.[6] Use a fluorescently labeled control siRNA to visually assess transfection efficiency.[3][15] | |
| Poor siRNA quality. | Ensure the siRNA is of high purity and free from contaminants.[2][6] | |
| Incorrect timing of analysis. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the point of maximum knockdown.[10] | |
| High Cell Toxicity or Death | siRNA concentration is too high. | Use the lowest effective siRNA concentration determined from your titration experiment.[4][14] |
| Transfection reagent is toxic to the cells. | Reduce the amount of transfection reagent or the exposure time of the cells to the transfection complexes.[2][6] Consider testing a different, less toxic transfection reagent. | |
| Unhealthy cells at the time of transfection. | Use healthy, low-passage number cells that are 40-80% confluent.[6] Avoid using antibiotics in the media during and immediately after transfection.[4][16] | |
| Inconsistent Results Between Experiments | Variation in cell density. | Maintain a consistent cell density at the time of seeding and transfection.[5] |
| Inconsistent experimental procedure. | Adhere strictly to the optimized protocol, ensuring consistent timing and handling at each step.[6] | |
| RNase contamination. | Maintain an RNase-free environment by using appropriate sterile techniques and RNase-decontaminating solutions.[3][16] |
Quantitative Data Summary
The following table provides a general guideline for optimizing siRNA concentration. The optimal concentration is cell-type dependent and should be empirically determined.
| Parameter | Concentration Range | Recommendation |
| siRNA Concentration | 1 - 100 nM | Start with a titration from 5-30 nM.[1][3] Use the lowest concentration that gives >70% knockdown. |
| Cell Density (at transfection) | 40 - 80% confluency | Optimize for your specific cell line to ensure good health and uptake.[6] |
Detailed Experimental Protocol: Optimizing siRNA Concentration for ACOD1 Silencing
This protocol outlines the steps for determining the optimal siRNA concentration for ACOD1 knockdown in a mammalian cell line.
Materials:
-
Mammalian cell line of interest
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Complete cell culture medium
-
ACOD1-specific siRNA (at least two different sequences)
-
Negative control siRNA
-
Positive control siRNA (e.g., targeting a housekeeping gene)
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Transfection reagent (optimized for your cell line)
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Serum-free medium (e.g., Opti-MEM)
-
Multi-well plates (e.g., 24-well)
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Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.[17]
-
-
siRNA Complex Preparation (for one well):
-
Prepare a range of ACOD1 siRNA concentrations to be tested (e.g., 1, 5, 10, 20, 30 nM).
-
In an RNase-free tube, dilute the required amount of siRNA stock solution in serum-free medium to a final volume of 50 µL. Mix gently.
-
In a separate RNase-free tube, dilute the optimized amount of transfection reagent in serum-free medium to a final volume of 50 µL. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.[17]
-
-
Transfection:
-
Gently add the 100 µL of siRNA-transfection reagent complex to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours).
-
-
Analysis of Knockdown:
-
qRT-PCR (mRNA level): At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform qRT-PCR to quantify ACOD1 mRNA levels. Compare the expression to the negative control and untreated samples.
-
Western Blot (protein level): At 48-72 hours post-transfection, lyse the cells and perform a Western blot to determine the ACOD1 protein levels.
-
-
Determination of Optimal Concentration:
-
Analyze the results from both qRT-PCR and Western blot to identify the lowest siRNA concentration that provides the most significant and specific knockdown of ACOD1 without causing significant cell death.
-
Visualizations
Caption: A simplified diagram of the ACOD1 signaling pathway.
References
- 1. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 10. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Gene - ACOD1 [maayanlab.cloud]
- 12. academic.oup.com [academic.oup.com]
- 13. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The optimal concentration of siRNA for gene silencing in primary cultured astrocytes and microglial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
Technical Support Center: ACOD1 siRNA Experiments
Welcome to the Technical Support Center for ACOD1 siRNA experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects and ensure the success of your ACOD1-related research.
Frequently Asked Questions (FAQs)
Q1: What is ACOD1 and why is it a target of interest?
A1: Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a mitochondrial enzyme that plays a crucial role in immunometabolism.[1] In response to inflammatory stimuli, such as lipopolysaccharide (LPS) and interferons, ACOD1 expression is upregulated in immune cells like macrophages.[1][2] It catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate.[1][3] Itaconate has anti-inflammatory and antimicrobial properties, making ACOD1 a key regulator in various physiological and pathological processes, including infection, inflammation, and cancer.[2][4]
Q2: What are off-target effects in the context of ACOD1 siRNA experiments, and why are they a concern?
A2: Off-target effects occur when an siRNA molecule, intended to silence ACOD1, inadvertently silences other unintended genes.[5] This is a significant concern as it can lead to misinterpretation of experimental results, attributing a phenotype to ACOD1 knockdown when it is actually caused by the silencing of an unrelated gene.[5] These effects can arise from the siRNA's guide or passenger strand having partial sequence complementarity to other mRNAs, particularly in the "seed region" (nucleotides 2-8 of the guide strand).[6]
Q3: What are the primary strategies to reduce off-target effects of ACOD1 siRNA?
A3: The main strategies to minimize off-target effects include:
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Chemical Modifications: Altering the siRNA duplex to improve specificity and reduce unintended binding.[2][7][8]
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siRNA Pooling: Using a mixture of multiple siRNAs that target different regions of the ACOD1 mRNA.[2][8][9]
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Optimized siRNA Design: Employing bioinformatics algorithms to design siRNAs with minimal predicted off-target interactions.
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Dose Optimization: Using the lowest effective concentration of siRNA to achieve target knockdown while minimizing off-target silencing.[10]
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Rigorous Controls: Including appropriate negative and positive controls to validate experimental findings.
Troubleshooting Guides
Problem 1: High cell toxicity or unexpected phenotypes are observed after ACOD1 siRNA transfection.
-
Possible Cause: Off-target effects are a likely cause, where the siRNA is silencing essential genes, leading to cytotoxicity or other unforeseen cellular responses.[5][6]
-
Troubleshooting Steps:
-
Validate with Multiple siRNAs: Use at least two or three different siRNAs targeting distinct regions of the ACOD1 mRNA. If the phenotype is consistent across all siRNAs, it is more likely an on-target effect.
-
Perform a Dose-Response Experiment: Titrate the ACOD1 siRNA concentration. Off-target effects are often dose-dependent, so reducing the concentration to the lowest level that still achieves effective ACOD1 knockdown can mitigate toxicity.[10]
-
Use a Validated Non-Targeting Control: A scrambled siRNA control is essential to differentiate between sequence-specific off-target effects and general toxicity from the transfection process itself.
-
Assess Apoptosis: Perform an apoptosis assay (e.g., caspase-3/7 activity) to determine if the observed cell death is due to off-target-induced apoptosis.
-
Rescue Experiment: To definitively confirm an on-target effect, co-transfect the ACOD1 siRNA with an ACOD1 expression vector that is resistant to the siRNA (e.g., contains silent mutations in the target sequence). If the phenotype is reversed, it is likely an on-target effect.
-
Problem 2: ACOD1 protein levels are successfully knocked down, but I observe inconsistent or unexpected changes in downstream signaling pathways.
-
Possible Cause: The siRNA may have off-target effects on other components of the signaling pathway you are studying. The ACOD1 pathway is complex and intersects with various inflammatory and metabolic signaling cascades.
-
Troubleshooting Steps:
-
Bioinformatics Analysis: Use tools like BLAST to check for potential off-target transcripts with partial complementarity to your ACOD1 siRNA's seed region.
-
Employ Chemically Modified siRNAs: Utilize siRNAs with modifications like 2'-O-methylation at position 2 of the guide strand, which has been shown to reduce miRNA-like off-target effects.[7][11]
-
Use an siRNA Pool: A pool of multiple ACOD1-targeting siRNAs can dilute the concentration of any single off-targeting siRNA, thereby reducing its impact.[2][9]
-
Whole Transcriptome Analysis: If resources permit, perform RNA-sequencing to get a global view of gene expression changes and identify potential off-target genes.
-
Data Presentation: Efficacy of Off-Target Reduction Strategies
The following tables summarize quantitative data on the effectiveness of different strategies to reduce siRNA off-target effects.
Table 1: Reduction of Off-Target Effects by Chemical Modification
| Modification Type | Position of Modification | Average Reduction in Off-Target Silencing | Impact on On-Target Silencing | Reference |
| 2'-O-methyl | Position 2 of the guide strand | ~66% | Unaffected | [11] |
| 2'-O-methyl | Positions 1 and 2 of the sense strand, and position 2 of the guide strand | Reduced silencing of ~80% of off-target transcripts | Unaffected | [11] |
| Proprietary Modifications (ON-TARGETplus) | Sense and antisense strands | Up to 80% | Preserved | [8] |
Table 2: Reduction of Off-Target Effects by siRNA Pooling
| Pooling Strategy | Complexity of Pool | Observation | Reference |
| SMARTpool | 4 siRNAs | Reduces off-target profile without sacrificing knockdown | [8] |
| siPOOLs | 15 or more siRNAs | Required to eliminate strong off-target effects | [9] |
| Diced siRNA pools vs. single synthetic siRNA | High complexity | Diced pools had almost no off-target effects compared to significant off-targeting with single siRNAs | [12] |
Experimental Protocols
Protocol 1: General Workflow for an ACOD1 siRNA Experiment with Minimized Off-Target Effects
This protocol outlines a typical workflow for an RNAi experiment designed to minimize off-target effects.
-
Step 1: Obtain Effective and Specific siRNAs.
-
Design or purchase at least two to four distinct siRNA sequences targeting different regions of the ACOD1 mRNA.
-
Consider using pre-designed, validated siRNAs with chemical modifications (e.g., 2'-O-methyl) or using an siRNA pool.
-
-
Step 2: Optimize siRNA Delivery.
-
Perform a dose-response experiment to determine the lowest siRNA concentration that provides sufficient ACOD1 knockdown with minimal cytotoxicity.
-
Optimize transfection reagent concentration and cell seeding density for your specific cell type.
-
Always include a non-targeting (scrambled) siRNA control and a positive control (e.g., siRNA targeting a housekeeping gene).
-
-
Step 3: Transfection of ACOD1 siRNA.
-
Follow a standard siRNA transfection protocol, such as those using lipid-based reagents like Lipofectamine RNAiMAX.
-
Prepare siRNA-lipid complexes in serum-free medium and add them to cells.
-
-
Step 4: Assess ACOD1 Silencing Efficiency.
-
Harvest cells 24-72 hours post-transfection.
-
Measure ACOD1 mRNA levels using RT-qPCR and protein levels using Western blotting to confirm knockdown.
-
-
Step 5: Analyze the Biological Impact.
-
Perform your downstream functional assays to assess the phenotype resulting from ACOD1 knockdown.
-
Validate key findings with at least one other ACOD1 siRNA sequence or a rescue experiment to rule out off-target effects.
-
Protocol 2: Preparation and Use of a Custom ACOD1 siRNA Pool
-
siRNA Selection: Select 3-4 validated individual siRNAs that target different regions of the ACOD1 mRNA.
-
Stock Solution Preparation: Resuspend each powdered siRNA in RNase-free water to create a stock solution of a specific concentration (e.g., 20 µM).
-
Pooling: In a sterile, RNase-free microcentrifuge tube, combine equal volumes of each individual siRNA stock solution. For example, to create a 20 µM pooled stock, mix equal parts of each 20 µM individual stock.
-
Mixing and Storage: Gently vortex the pooled solution and store at -20°C or -80°C.
-
Transfection: Use the siRNA pool in your transfection experiments at the desired final concentration. The total siRNA concentration of the pool should be optimized as you would for an individual siRNA.
Visualizations
ACOD1 Signaling Pathway
Caption: A simplified diagram of the ACOD1 signaling pathway.
Experimental Workflow for ACOD1 siRNA
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. sitoolsbiotech.com [sitoolsbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 9. sitoolsbiotech.com [sitoolsbiotech.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ACOD1 Knockdown Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with decreasing ACOD1 protein levels following siRNA treatment.
Troubleshooting Guide: Why is ACOD1 Protein Not Decreasing After siRNA Treatment?
If you are not observing a decrease in ACOD1 protein levels after siRNA treatment, follow this step-by-step troubleshooting guide.
Step 1: Verify mRNA Knockdown Efficiency
Before assessing protein levels, it is crucial to confirm that the siRNA is effectively degrading the ACOD1 mRNA.
Question: How do I confirm if the ACOD1 mRNA is being knocked down?
-
Recommendation: Perform RT-qPCR on samples collected 24-48 hours post-transfection to determine the level of ACOD1 mRNA knockdown.[3] A successful knockdown at the mRNA level should show a significant reduction (typically >70%) compared to your negative control.
Troubleshooting RT-qPCR Results:
| Observation | Possible Cause | Recommendation |
| No significant decrease in ACOD1 mRNA | Poorly designed or degraded primers. | Redesign primers, ensuring they span an exon-exon junction to avoid amplifying genomic DNA. Verify primer efficiency and specificity.[2][4] |
| Contaminated reagents or master mix. | Use fresh aliquots of all reagents.[4][5] | |
| Inefficient reverse transcription. | Ensure high-quality RNA input and follow the manufacturer's protocol for cDNA synthesis.[5] | |
| Incorrect data analysis. | Use a validated housekeeping gene for normalization and appropriate statistical analysis. |
Step 2: Troubleshoot siRNA Transfection
If RT-qPCR results show poor mRNA knockdown, the issue likely lies with the siRNA delivery.
Question: What are the common reasons for inefficient siRNA transfection?
Answer: Several factors can lead to low transfection efficiency, including suboptimal cell health, incorrect reagent-to-siRNA ratio, and the choice of transfection reagent.[3][6]
Troubleshooting Transfection Efficiency:
| Parameter | Possible Issue | Suggested Solution |
| Cell Health | Cells are not in optimal physiological condition. | Use freshly passaged cells that are healthy and actively dividing. Ensure cell confluency is between 50-70% at the time of transfection.[6][7][8] |
| siRNA Quality & Concentration | siRNA is degraded or used at a suboptimal concentration. | Use high-quality, purified siRNA. Perform a dose-response experiment to determine the optimal siRNA concentration (typically 5-100 nM).[8][9] |
| Transfection Reagent | The chosen reagent is not optimal for your cell type or is used incorrectly. | Select a transfection reagent known to work well with your specific cell line. Optimize the reagent-to-siRNA ratio and follow the manufacturer's protocol carefully.[3][6][10] Avoid using antibiotics in the media during transfection.[11] |
| Complex Formation | siRNA-reagent complexes are not formed correctly. | Form complexes in serum-free media, as serum can interfere with complex formation. Do not vortex the complexes.[6] |
Workflow for Optimizing siRNA Transfection:
Caption: Troubleshooting workflow for ACOD1 knockdown experiments.
Step 3: Troubleshoot Protein Detection
If RT-qPCR confirms successful mRNA knockdown but Western blotting still shows no decrease in ACOD1 protein, the issue may be with protein stability or the detection method.
Question: Why is there no protein knockdown despite successful mRNA knockdown?
Answer: This discrepancy can be due to a long protein half-life or issues with the Western blot procedure.[8][12]
Troubleshooting Western Blot Results:
| Parameter | Possible Issue | Suggested Solution |
| Protein Stability | ACOD1 protein has a long half-life. | Increase the incubation time after transfection to allow for protein turnover. Collect samples at later time points (e.g., 72, 96 hours).[3][12] |
| Antibody Issues | Primary or secondary antibody is not specific or active. | Use a validated antibody specific for ACOD1. Titrate the antibody concentration and optimize incubation times.[13][14][15] |
| Protein Extraction | Inefficient protein lysis or protein degradation. | Use a suitable lysis buffer with protease inhibitors.[14] |
| Transfer & Blocking | Inefficient protein transfer to the membrane or improper blocking. | Confirm successful transfer using Ponceau S staining. Optimize blocking conditions (e.g., use 5% BSA instead of milk).[13][15] |
| Low Protein Abundance | ACOD1 protein levels are too low to detect a change. | Increase the amount of protein loaded onto the gel.[14] |
ACOD1 Signaling Pathway
Understanding the pathways that regulate ACOD1 expression can provide context for your experiments. ACOD1 is induced by various inflammatory stimuli through signaling pathways involving Toll-like receptors (TLRs) and interferons (IFNs).[16][17][18][19]
Caption: Simplified ACOD1 induction signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the function of ACOD1? A1: Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is an enzyme that catalyzes the production of itaconate from the TCA cycle intermediate cis-aconitate.[16][20] It plays a key role in immunometabolism and inflammation.[17][19][21]
Q2: How long should I wait after siRNA transfection to see a decrease in ACOD1 protein? A2: While mRNA knockdown can be detected as early as 24 hours, protein reduction depends on the protein's half-life. It is recommended to check for protein knockdown between 48 and 72 hours post-transfection.[3] For proteins with a long half-life, you may need to wait longer.
Q3: Should I use a single siRNA or a pool of siRNAs? A3: Using a pool of 2-4 siRNAs targeting different regions of the ACOD1 mRNA can increase the chances of successful knockdown and reduce off-target effects.[2] However, if you are validating a specific siRNA sequence, you would use it individually.
Q4: What are appropriate controls for an siRNA experiment? A4: Essential controls include:
-
Untreated Control: Cells that have not been transfected, to measure baseline ACOD1 expression.[8]
Q5: Can the expression of ACOD1 be induced in my cell line? A5: ACOD1 expression is highly induced in myeloid cells like macrophages in response to inflammatory stimuli such as lipopolysaccharide (LPS), a TLR4 agonist.[16][17] If your baseline ACOD1 expression is low, you may need to stimulate the cells to detect a significant knockdown effect.
Experimental Protocols
Protocol 1: siRNA Transfection
This is a general protocol and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 50-70% confluency at the time of transfection.[6]
-
siRNA Preparation: Dilute the ACOD1 siRNA and a negative control siRNA in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for complex formation.[6]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before analysis.
Protocol 2: RNA Extraction and RT-qPCR
-
Cell Lysis and RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the RNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with primers for ACOD1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of ACOD1 mRNA using the ΔΔCt method.
Protocol 3: Protein Extraction and Western Blotting
-
Cell Lysis: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against ACOD1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pcrbio.com [pcrbio.com]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. RNAi problem - Gene is knocked down, but not protein - siRNA, microRNA and RNAi [protocol-online.org]
- 13. images.novusbio.com [images.novusbio.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. academic.oup.com [academic.oup.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. ACOD1 in immunometabolism and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gene - ACOD1 [maayanlab.cloud]
- 21. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ACOD1 siRNA Transfection in Difficult-to-Transfect Cells
Welcome to the technical support center for ACOD1 siRNA transfection. This resource is designed to assist researchers, scientists, and drug development professionals in successfully silencing Aconitate Decarboxylase 1 (ACOD1) in challenging cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of siRNA delivery in difficult-to-transfect cells.
Frequently Asked Questions (FAQs)
Q1: What are "difficult-to-transfect" cells?
Difficult-to-transfect cells are cell types that are resistant to the introduction of foreign nucleic acids like siRNA using standard transfection methods. These often include primary cells (e.g., macrophages, neurons), suspension cells (e.g., lymphocytes), and some adherent cell lines. Their resistance can be due to various factors, including low proliferation rates, sensitive cell membranes, and active defense mechanisms against foreign material.
Q2: Which transfection methods are recommended for delivering ACOD1 siRNA into difficult-to-transfect cells?
For difficult-to-transfect cells, lipid-based reagents specifically designed for siRNA delivery and electroporation are the most common and effective methods.[1] Viral vectors can also be used but involve more complex preparation and biosafety considerations. The choice between these methods depends on the specific cell type, experimental goals, and available equipment.
Q3: Which commercially available transfection reagents are best for ACOD1 siRNA in challenging cells like macrophages?
Several reagents have shown high efficiency in transfecting siRNA into macrophages and other difficult cell types. Lipofectamine™ RNAiMAX is frequently cited for its high efficiency and low toxicity in a wide range of cells, including primary cells.[1][2][3] DharmaFECT™ reagents, available in multiple formulations, also offer optimized siRNA delivery with minimal off-target effects.[1][3] For particularly resistant cells, newer reagents like the CALNP RNAi transfection reagent have demonstrated superior transfection efficiency and minimal cell toxicity.[4][5] A study on bone marrow-derived macrophages (BMDMs) showed that a custom Ca-PS lipopolyplex improved knockdown efficiency by as much as 157% over Lipofectamine 2000.[6]
Q4: How do I optimize siRNA concentration for ACOD1 knockdown?
The optimal siRNA concentration should be determined experimentally for each cell type and transfection reagent. A good starting point is a range of 10 nM to 50 nM. It is recommended to perform a dose-response experiment to find the lowest concentration that provides maximum knockdown with minimal cytotoxicity. Using excessive siRNA can lead to off-target effects and increased cell death.
Q5: When should I assess ACOD1 knockdown after transfection?
The timing for assessing knockdown depends on the stability of the ACOD1 mRNA and protein.
-
mRNA levels: Typically, ACOD1 mRNA levels can be measured 24 to 48 hours post-transfection using quantitative real-time PCR (qPCR).[7]
-
Protein levels: ACOD1 protein knockdown is usually assessed 48 to 72 hours post-transfection by Western blot, allowing sufficient time for the existing protein to be degraded.
It is advisable to perform a time-course experiment to determine the optimal time point for maximum knockdown in your specific cell system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low ACOD1 Knockdown Efficiency | Suboptimal transfection reagent or method. | - Test a panel of transfection reagents known to be effective in difficult-to-transfect cells (see comparison table below).- Consider electroporation if lipid-based methods fail.[1] |
| Incorrect siRNA concentration. | - Perform a dose-response curve with ACOD1 siRNA (e.g., 10, 25, 50 nM) to find the optimal concentration. | |
| Poor siRNA quality. | - Use high-quality, purified siRNA to avoid contaminants that can interfere with transfection. | |
| Inefficient complex formation. | - Optimize the ratio of siRNA to transfection reagent.- Ensure the complex formation time is within the manufacturer's recommended range (typically 10-20 minutes). | |
| Low cell viability at transfection. | - Ensure cells are healthy, in the logarithmic growth phase, and at the recommended confluency (usually 70-80%). | |
| High Cell Toxicity/Death | Transfection reagent toxicity. | - Reduce the amount of transfection reagent used.- Decrease the incubation time of the transfection complex with the cells.- Choose a reagent known for low cytotoxicity.[3] |
| High siRNA concentration. | - Use the lowest effective concentration of siRNA as determined by your dose-response experiment. | |
| Presence of antibiotics or serum. | - Some transfection reagents require serum-free conditions for optimal performance.- Avoid using antibiotics in the media during and immediately after transfection. | |
| Inconsistent Results | Variation in cell culture conditions. | - Maintain consistent cell passage numbers, confluency, and media formulations between experiments. |
| Pipetting errors. | - Ensure accurate and consistent pipetting, especially when preparing siRNA-transfection reagent complexes. | |
| No Knockdown Detected | Ineffective siRNA sequence. | - Test multiple ACOD1 siRNA sequences to identify the most potent one.- Use a validated positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to confirm transfection efficiency.[7] |
| Incorrect timing of analysis. | - Perform a time-course experiment to determine the peak of mRNA and protein knockdown. | |
| Issues with knockdown validation assay. | - Verify your qPCR primers and Western blot antibodies for specificity and efficiency.[7] |
Quantitative Data on Transfection Reagents
The following table summarizes publicly available data on the efficiency of various transfection reagents for siRNA delivery in difficult-to-transfect cells.
| Transfection Reagent | Cell Type | Target Gene | Knockdown Efficiency | Cell Viability | Citation |
| Lipid Nanoparticles (LNPs) | Murine Bone Marrow-Derived Macrophages (BMDMs) | ACOD1 | ~62% downregulation | Not specified | [8] |
| CALNP RNAi | RAW264.7 (macrophage-like) | GAPDH | Superior to other tested reagents | High | [4][5] |
| Lipofectamine™ RNAiMAX | Bovine Monocyte-Derived Macrophages (bMDM) | MEFV | ~70-80% | High | [1] |
| Primary Myoblast Cells | SSO | ~80% | ~84% | [2] | |
| DharmaFECT™ 3 | Bovine Monocyte-Derived Macrophages (bMDM) | MEFV | ~70-80% | High | [1] |
| Lipofectamine™ 2000 | Bovine Monocyte-Derived Macrophages (bMDM) | MEFV | ~70-80% | Moderate | [1] |
| Ca-PS Lipopolyplex | Ana-1 and BMDMs | FADD, GAPDH | 63.7%–72.2% | High | [6] |
| Electroporation | Bovine Monocyte-Derived Macrophages (bMDM) | MEFV | Comparable to transfection | Lower than transfection | [1] |
Experimental Protocols
Protocol 1: Lipid-Based Transfection of ACOD1 siRNA in Macrophages
This protocol is a general guideline and should be optimized for your specific cell type and transfection reagent. Below is an example using Lipofectamine™ RNAiMAX.
Materials:
-
Difficult-to-transfect cells (e.g., primary macrophages, RAW264.7)
-
Complete culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
ACOD1 siRNA and a negative control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection. For macrophages, this is typically 2.5 x 10^5 cells per well.
-
siRNA Preparation:
-
In a sterile microcentrifuge tube, dilute your ACOD1 siRNA or negative control siRNA to the desired final concentration (e.g., 25 nM) in Opti-MEM™. For a final volume of 2.5 mL in a 6-well plate, you would prepare a stock solution accordingly.
-
-
Transfection Reagent Preparation:
-
In a separate sterile microcentrifuge tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™. Follow the manufacturer's recommended ratio of reagent to siRNA.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX.
-
Mix gently by pipetting up and down.
-
Incubate at room temperature for 10-20 minutes to allow the siRNA-lipid complexes to form.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the siRNA-lipid complex mixture to each well.
-
Add fresh, antibiotic-free complete culture medium to bring the final volume to 2.5 mL per well.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis:
-
After the desired incubation period, harvest the cells to analyze ACOD1 mRNA levels by qPCR or protein levels by Western blot.
-
Protocol 2: Electroporation of ACOD1 siRNA
This is a general protocol and parameters must be optimized for your specific cell type and electroporation system.
Materials:
-
Difficult-to-transfect cells
-
Electroporation buffer (low-salt)
-
ACOD1 siRNA and a negative control siRNA
-
Electroporator and compatible cuvettes
-
Complete culture medium
Procedure:
-
Cell Preparation:
-
Harvest healthy, actively dividing cells.
-
Wash the cells with sterile PBS and resuspend them in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
-
Electroporation:
-
Add the ACOD1 siRNA or negative control siRNA to the cell suspension.
-
Transfer the cell-siRNA mixture to an electroporation cuvette.
-
Deliver the electrical pulse using optimized settings (voltage, pulse duration, number of pulses) for your cell type.
-
-
Recovery:
-
Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed, complete culture medium.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis:
-
Harvest the cells for analysis of ACOD1 knockdown at the mRNA or protein level.
-
Signaling Pathways and Workflows
ACOD1 Induction Signaling Pathway
ACOD1 expression is induced by various inflammatory stimuli, primarily through the JAK-STAT signaling pathway. The diagram below illustrates the induction of ACOD1 by interferon-gamma (IFNγ).[9]
References
- 1. Comparison of small interfering RNA (siRNA) delivery into bovine monocyte-derived macrophages by transfection and electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 4. A comprehensive comparative analysis of transfection reagents for siRNA delivery [jcps.bjmu.edu.cn]
- 5. A comprehensive comparative analysis of transfection reagents for siRNA delivery [jcps.bjmu.edu.cn]
- 6. dovepress.com [dovepress.com]
- 7. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
cell viability issues after ACOD1 siRNA transfection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues that researchers, scientists, and drug development professionals may encounter during ACOD1 siRNA transfection experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after ACOD1 siRNA transfection. What are the potential causes?
A1: Significant cell death following ACOD1 siRNA transfection can stem from several factors:
-
Transfection Reagent Toxicity: The choice and amount of transfection reagent are critical, as some can be toxic to cells.[1] Optimization of the reagent volume is necessary for each cell type.
-
Off-Target Effects: The siRNA may be silencing unintended genes, leading to a toxic phenotype.[4][5] This is a known cause of siRNA-induced toxicity and can be sequence-dependent.[4]
-
ACOD1's Biological Role: Aconitate Decarboxylase 1 (ACOD1), also known as IRG1, plays a role in inflammation, cell metabolism, and oxidative stress.[6][7][8] Its knockdown may inherently impact cell survival and apoptosis pathways in certain cell types.[9][10]
-
Suboptimal Cell Health: Transfecting cells that are not in optimal physiological condition, are at an incorrect density, or have been passaged too many times can lead to increased cell death.[2][11]
Q2: How can we determine if the observed cytotoxicity is due to the specific knockdown of ACOD1 or an off-target effect?
A2: It is essential to include proper controls in your experiment to distinguish between specific and off-target effects:
-
Negative Control siRNA: Use a non-silencing siRNA or a scrambled sequence that has no known homology to any gene in the target organism.[2] This helps identify non-specific changes in gene expression and viability.
-
Multiple siRNAs for the Same Target: Use at least two different siRNAs targeting different regions of the ACOD1 mRNA.[2] If both siRNAs produce the same phenotype, it is more likely to be a specific effect.
-
Rescue Experiment: If possible, perform a rescue experiment by co-transfecting a plasmid expressing an siRNA-resistant form of ACOD1. If this rescues the viability, the effect is specific to ACOD1 knockdown.
-
Modified siRNAs: Consider using chemically modified siRNAs, which have been shown to reduce off-target effects without compromising on-target knockdown.[4][14]
Q3: What is the function of ACOD1, and why might its knockdown lead to decreased cell viability?
A3: ACOD1 is an enzyme that catalyzes the production of itaconate from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, particularly in immune cells like macrophages upon inflammatory stimulation.[6][7] Itaconate has immunomodulatory functions and can influence metabolic and inflammatory pathways.[6][9] ACOD1 plays a dual role in inflammation, capable of both pro- and anti-inflammatory actions depending on the context.[7][8]
Knockdown of ACOD1 can lead to decreased cell viability for several reasons:
-
Modulation of Apoptosis: Studies have shown that ACOD1 can protect against apoptosis. For instance, ACOD1-deficient macrophages have been observed to have lower rates of apoptosis.[10] Conversely, in other contexts, ACOD1 overexpression has been shown to counteract reductions in cell viability and increases in apoptosis.[9]
-
Regulation of Inflammation and Oxidative Stress: ACOD1 and its product, itaconate, are involved in regulating inflammatory responses and oxidative stress.[6][10] Disrupting this balance through ACOD1 knockdown could lead to cellular stress and subsequent cell death.
-
Metabolic Reprogramming: ACOD1 is a key regulator of immunometabolism.[6][7] Its depletion can lead to significant metabolic shifts, such as increased reactive oxygen species (ROS) production, which can be cytotoxic if not properly controlled.[15]
Troubleshooting Guides
Issue 1: High Cell Death Observed Within 24-48 Hours Post-Transfection
| Potential Cause | Recommended Action |
| siRNA Concentration Too High | Perform a dose-response experiment to determine the lowest siRNA concentration that provides effective knockdown while minimizing toxicity. Start with a range of 5-100 nM and assess both ACOD1 mRNA/protein levels and cell viability.[2] |
| Transfection Reagent Toxicity | Optimize the ratio of transfection reagent to siRNA. Consult the manufacturer's protocol for recommended ranges and perform a matrix titration. Also, consider trying a different transfection reagent known for lower toxicity in your specific cell type.[1] |
| Unhealthy Cells | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[2][11] Use low-passage number cells and allow them to recover for at least 24 hours after splitting before transfection.[1][11] |
| Presence of Antibiotics | Avoid using antibiotics in the culture medium during and for up to 72 hours after transfection, as they can increase cell death in permeabilized cells.[1][3] |
| Serum Requirements | Check if your transfection reagent requires serum-free or serum-containing medium for complex formation and transfection.[1][2] Perform a pilot experiment to test both conditions. |
Issue 2: ACOD1 Knockdown is Successful, but a Phenotype (e.g., Apoptosis) is Observed with Multiple siRNAs
| Potential Cause | Recommended Action |
| On-Target Toxicity | The observed phenotype may be a direct result of ACOD1's biological function. ACOD1 is involved in pathways that regulate cell survival and inflammation.[9][10] |
| Activation of Innate Immune Responses | siRNAs can sometimes trigger an interferon response, leading to non-specific effects and cell death.[13] Use appropriate negative controls to assess this. |
| Caspase Activation | ACOD1 knockdown may be initiating apoptosis. Assess the activation of key caspases (e.g., Caspase-3, -8, -9) via Western blot or activity assays to confirm if an apoptotic pathway is being triggered.[16] |
Experimental Protocols
Protocol 1: Optimizing ACOD1 siRNA Transfection
-
Cell Seeding: 24 hours prior to transfection, seed healthy, low-passage cells in antibiotic-free medium to achieve 70-90% confluency at the time of transfection.
-
siRNA and Reagent Preparation:
-
Dilute ACOD1 siRNA and a negative control siRNA in serum-free medium to various final concentrations (e.g., 5, 10, 25, 50 nM).
-
In a separate tube, dilute the chosen transfection reagent in serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent. Mix gently and incubate at room temperature for the time specified by the reagent manufacturer (typically 10-20 minutes).
-
Transfection: Add the siRNA-reagent complexes to the cells.
-
Incubation: Incubate the cells for the recommended duration (e.g., 4-6 hours), after which the medium can be replaced with fresh, complete medium.
-
Analysis:
-
mRNA Knockdown: Assess ACOD1 mRNA levels 24-48 hours post-transfection using RT-qPCR.
-
Protein Knockdown: Evaluate ACOD1 protein levels 48-72 hours post-transfection by Western blot.
-
Cell Viability: Measure cell viability at 24, 48, and 72 hours post-transfection using an appropriate method (e.g., MTT assay, Trypan Blue exclusion).
-
Protocol 2: Assessing Cell Viability with MTT Assay
-
Cell Culture: Plate cells in a 96-well plate and transfect with ACOD1 siRNA and controls as optimized.
-
MTT Addition: At the desired time points (e.g., 24, 48, 72 hours), add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to untreated or negative control-transfected cells.
Quantitative Data Summary
Table 1: Example Titration of siRNA Concentration and Transfection Reagent
| siRNA Conc. (nM) | Reagent Vol. (µL) | ACOD1 mRNA Knockdown (%) | Cell Viability (%) |
| 10 | 0.5 | 65 ± 5 | 92 ± 4 |
| 10 | 1.0 | 75 ± 6 | 85 ± 5 |
| 25 | 0.5 | 80 ± 4 | 88 ± 6 |
| 25 | 1.0 | 92 ± 3 | 70 ± 7 |
| 50 | 1.0 | 95 ± 2 | 55 ± 8 |
Data are representative and will vary based on cell type and transfection reagent.
Visualizations
References
- 1. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the ACOD1-itaconate axis stabilizes atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. Guidelines for transfection of siRNA [qiagen.com]
- 14. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Reprogramming via ACOD1 depletion enhances function of human induced pluripotent stem cell-derived CAR-macrophages in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent ACOD1 Knockdown: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in ACOD1 knockdown experiments. Unravel the complexities of variable results with detailed protocols, data-driven insights, and visual aids designed to enhance your experimental success.
Introduction to ACOD1
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a crucial enzyme in immunometabolism.[1][2] Located in the mitochondria, ACOD1 catalyzes the decarboxylation of cis-aconitate, a tricarboxylic acid (TCA) cycle intermediate, to produce itaconate.[3][4] Itaconate possesses both anti-inflammatory and antimicrobial properties, playing a significant role in regulating immune responses.[2][5] The expression of ACOD1 is typically low under normal conditions but is rapidly and robustly upregulated in myeloid cells such as macrophages and monocytes in response to inflammatory stimuli like lipopolysaccharide (LPS), interferons (IFNs), and tumor necrosis factor (TNF).[1][2][5]
Given its central role in inflammation, ACOD1 is a key target for research in various diseases, including infections, inflammatory disorders, and cancer.[5][6][7] However, achieving consistent and efficient knockdown of ACOD1 can be challenging. This guide will help you navigate the common pitfalls and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent ACOD1 knockdown results between experiments?
A1: Inconsistent ACOD1 knockdown can stem from several factors:
-
Cell Line Variability: Different cell lines exhibit varying transfection or transduction efficiencies and may have different endogenous levels of ACOD1 expression, affecting the apparent knockdown efficiency.[8]
-
siRNA/shRNA Sequence Efficacy: Not all siRNA or shRNA sequences are equally effective. It is crucial to test multiple sequences to identify the most potent one for your specific cell line.[9]
-
Transfection/Transduction Efficiency: Low or variable delivery of siRNA or shRNA into the cells is a primary cause of poor knockdown. This can be influenced by the transfection reagent, cell confluency, and overall cell health.[10][11]
-
Off-Target Effects: The siRNA or shRNA may be affecting other genes, leading to unexpected phenotypes or compensatory changes in ACOD1 expression.[12]
-
Protein Stability: ACOD1 protein may have a long half-life, meaning that even with efficient mRNA knockdown, a detectable decrease in protein levels may take longer to observe.
-
Experimental Technique: Minor variations in experimental procedures, such as reagent preparation, incubation times, and cell handling, can lead to significant differences in results.[11]
Q2: How can I confirm that my ACOD1 knockdown is successful?
A2: Successful knockdown should be validated at both the mRNA and protein levels.
-
mRNA Level: Quantitative real-time PCR (qPCR) is the most direct method to measure the reduction in ACOD1 mRNA levels.[10]
-
Protein Level: Western blotting is essential to confirm a corresponding decrease in ACOD1 protein expression. It is important to note that a significant reduction in mRNA may not always immediately translate to a proportional decrease in protein due to factors like protein stability.
Q3: My qPCR results show good ACOD1 mRNA knockdown, but I don't see a significant decrease in protein levels. What should I do?
A3: This is a common issue that can be due to several factors:
-
ACOD1 Protein Half-Life: The ACOD1 protein may be very stable, with a slow turnover rate. In this case, you may need to wait longer after transfection/transduction (e.g., 72-96 hours) before assessing protein levels.
-
Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough. Ensure your antibody is validated for the application and is specific to ACOD1.
-
Compensatory Mechanisms: The cell may have mechanisms that compensate for the loss of ACOD1 mRNA by increasing the translation rate or stability of the remaining ACOD1 protein.
-
Isoforms: Your gene of interest may have multiple isoforms, and your knockdown strategy might only be targeting one.[13] Ensure your shRNA or siRNA targets a region common to all relevant isoforms.
Q4: Can the inflammatory stimuli I use to induce ACOD1 expression interfere with the knockdown experiment?
A4: Yes, inflammatory stimuli like LPS can significantly impact cell physiology and may affect transfection or transduction efficiency. It is advisable to optimize the timing of stimulation and knockdown. For instance, you might perform the knockdown first and then induce ACOD1 expression, or co-treat and optimize the conditions.
Troubleshooting Guides
Guide 1: Poor or Inconsistent ACOD1 mRNA Knockdown
| Potential Cause | Recommended Solution |
| Low Transfection/Transduction Efficiency | - Optimize the amount of siRNA/shRNA and transfection reagent.[11] - Use a positive control (e.g., siRNA targeting a housekeeping gene) and a fluorescently labeled negative control to assess delivery efficiency.[10][14] - Ensure cells are healthy, within a low passage number, and at the optimal confluency (typically 60-80% for siRNA transfection).[15] - For lentiviral shRNA, determine the optimal multiplicity of infection (MOI) for your cell line.[10][14] |
| Ineffective siRNA/shRNA Sequence | - Test at least 2-4 different siRNA/shRNA sequences per target gene to identify the most effective one.[9] - Use a validated, pre-designed siRNA/shRNA if available. |
| Incorrect qPCR Assay Design | - Ensure your qPCR primers are specific to ACOD1 and span an exon-exon junction to avoid amplifying genomic DNA. - Validate primer efficiency by running a standard curve. |
| RNA Degradation | - Use RNase-free reagents and consumables throughout the RNA extraction and qPCR setup process. |
Guide 2: Good mRNA Knockdown but Poor Protein Knockdown
| Potential Cause | Recommended Solution |
| Long Protein Half-Life | - Perform a time-course experiment, harvesting cells at later time points (e.g., 72h, 96h, or even longer) post-transfection/transduction to allow for protein turnover. |
| Inefficient Western Blotting | - Validate your primary antibody for ACOD1 specificity and sensitivity using a positive control (e.g., lysate from cells overexpressing ACOD1 or stimulated to express high levels of ACOD1). - Optimize antibody concentrations and incubation times. - Ensure efficient protein transfer from the gel to the membrane. |
| Compensatory Mechanisms | - Investigate potential feedback loops or compensatory pathways that might be stabilizing the ACOD1 protein. |
| Targeting a Specific Isoform | - Check for the presence of multiple ACOD1 isoforms in your cell line. If necessary, design new siRNA/shRNA sequences that target a common region of all isoforms. |
Experimental Protocols
Protocol 1: ACOD1 Knockdown using siRNA with Lipofectamine™ RNAiMAX
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
ACOD1 siRNA (pre-designed and validated, if possible)
-
Negative Control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent (Thermo Fisher Scientific, Cat. No. 13778075)
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific, Cat. No. 31985062)
-
Cells of interest
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate in 500 µL of complete growth medium without antibiotics, so they are 60-80% confluent at the time of transfection.[15]
-
siRNA-Lipofectamine™ RNAiMAX Complex Preparation (per well): a. In a sterile microcentrifuge tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ Medium. b. In a separate sterile microcentrifuge tube, dilute 30 pmol of ACOD1 siRNA (or negative control siRNA) in 50 µL of Opti-MEM™ Medium. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently by pipetting up and down and incubate for 10-20 minutes at room temperature to allow complex formation.[16][17]
-
Transfection: a. Add the 100 µL of siRNA-lipid complex dropwise to the well containing cells and medium. b. Gently rock the plate back and forth to distribute the complexes evenly.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. Harvest cells for qPCR analysis of ACOD1 mRNA levels (typically at 24-48 hours) and for Western blot analysis of ACOD1 protein levels (typically at 48-72 hours).
Protocol 2: ACOD1 Knockdown using Lentiviral shRNA
This protocol provides a general guideline for lentiviral transduction. Optimization of MOI is critical for each cell line.
Materials:
-
Lentiviral particles containing ACOD1 shRNA (and a non-targeting control shRNA)
-
Target cells
-
Complete growth medium
-
Polybrene (optional, but often enhances transduction efficiency)
-
Puromycin (B1679871) (for selection of stable cell lines)
Procedure:
-
Cell Seeding: The day before transduction, seed cells in a 12-well plate so they will be approximately 50% confluent on the day of infection.[18]
-
Transduction: a. Thaw the lentiviral particles on ice. b. On the day of transduction, remove the culture medium from the cells. c. Add fresh complete medium. If using, add Polybrene to a final concentration of 4-8 µg/mL. d. Add the desired amount of lentiviral particles to the cells. To determine the optimal amount, perform a titration with a range of MOIs. e. Gently swirl the plate to mix and incubate at 37°C.
-
Post-Transduction: a. After 18-24 hours, replace the virus-containing medium with fresh complete medium.[19] b. Continue to incubate the cells for another 24-48 hours before analysis for transient knockdown.
-
Stable Cell Line Selection (Optional): a. 48-72 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined for each cell line by performing a kill curve. b. Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[14][18] c. Expand the resistant colonies and validate ACOD1 knockdown by qPCR and Western blot.
Protocol 3: qPCR Analysis of ACOD1 mRNA Levels
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Validated ACOD1 primers and housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Validated Human ACOD1 qPCR Primers:
| Primer | Sequence (5' to 3') |
| Forward | GGCACAGAAGTGTTCCATAAAGT |
| Reverse | GAGGCAGGGCTTCCGATAG |
| Source:[16] |
Procedure:
-
RNA Extraction: Extract total RNA from your control and knockdown cells according to the manufacturer's protocol of your chosen RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit, following the manufacturer's instructions.
-
qPCR Reaction Setup (per reaction):
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
qPCR Cycling Conditions (example):
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative expression of ACOD1 mRNA using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.
Data Presentation
Table 1: Example of ACOD1 siRNA Knockdown Efficiency in A549 Cells
| siRNA ID | Target Sequence (5' to 3') | Concentration (nM) | % mRNA Knockdown (48h) | % Protein Knockdown (72h) |
| ACOD1-siRNA-1 | GCAUCACUGUCAUCAAGAA | 10 | 85% | 75% |
| ACOD1-siRNA-2 | CUGAAGACAGCUUCCAGAA | 10 | 65% | 50% |
| ACOD1-siRNA-3 | GGAAUCAAGCUGAACGGAA | 10 | 92% | 85% |
| Negative Control | Scrambled sequence | 10 | <5% | <5% |
Note: This is example data. Actual results will vary depending on the specific siRNA sequences, cell line, and experimental conditions.
Table 2: Troubleshooting Inconsistent ACOD1 Knockdown - Quick Reference
| Symptom | Possible Cause(s) | Quick Fixes |
| Low mRNA knockdown across all siRNAs | Low transfection efficiency | Optimize siRNA and lipid concentrations; check cell health. |
| Variable mRNA knockdown between experiments | Inconsistent cell confluency or reagent prep | Standardize cell seeding density and reagent handling. |
| Good mRNA knockdown, poor protein knockdown | Long protein half-life; antibody issues | Increase incubation time post-transfection; validate antibody. |
| Cell death after transfection | Cytotoxicity of transfection reagent or siRNA | Reduce concentration of transfection reagent and/or siRNA. |
Visualizing Experimental Workflows and Pathways
ACOD1 Signaling Pathway
Caption: ACOD1 signaling pathway showing upstream stimuli and downstream effects.
Experimental Workflow for ACOD1 Knockdown
Caption: Standard experimental workflow for ACOD1 knockdown and validation.
Troubleshooting Decision Tree for Inconsistent ACOD1 Knockdown
Caption: Decision tree for troubleshooting inconsistent ACOD1 knockdown results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 3. Aconitate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Targeting the ACOD1-itaconate axis stabilizes atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. string-db.org [string-db.org]
- 11. uniprot.org [uniprot.org]
- 12. ACOD1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. researchgate.net [researchgate.net]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ACOD1, rather than itaconate, facilitates p62‐mediated activation of Nrf2 in microglia post spinal cord contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. origene.com [origene.com]
Selecting the Right Negative Control for ACOD1 siRNA Experiments: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: Why is a negative control essential in an ACOD1 siRNA experiment?
A negative control is crucial to distinguish the specific effects of ACOD1 gene silencing from non-specific responses caused by the siRNA delivery process or the introduction of a short double-stranded RNA molecule into the cell. Without a proper negative control, it is impossible to conclude that the observed phenotype is a direct result of ACOD1 knockdown.
Q2: What are the main types of negative control siRNAs?
There are two primary types of negative control siRNAs:
-
Non-targeting siRNAs: These are sequences designed to have no known homology to any gene in the target species (e.g., human, mouse, rat). They serve as a general control for the effects of the transfection reagent and the presence of an siRNA duplex.
-
Scrambled siRNAs: These siRNAs have the same nucleotide composition as the experimental ACOD1 siRNA but in a randomized order. The goal is to create a control that is structurally similar to the specific siRNA but does not target ACOD1 mRNA.
Q3: Which type of negative control is better for ACOD1 experiments?
Both non-targeting and scrambled siRNAs can be effective negative controls. However, non-targeting siRNAs are often preferred because they are typically validated by manufacturers to have minimal off-target effects across the transcriptome. A scrambled siRNA, while matching the nucleotide content of the ACOD1 siRNA, could unintentionally have off-target effects on other genes. For robust results, using a validated non-targeting siRNA from a reputable supplier is recommended.
Q4: Should the negative control have the same chemical modifications as my ACOD1 siRNA?
Yes, this is a critical point. If your ACOD1 siRNA has chemical modifications to enhance stability or reduce off-target effects, your negative control siRNA should have the same modifications. This ensures that any observed effects are not due to the chemical modifications themselves.
Q5: How can I validate that my chosen negative control is working correctly?
A validated negative control should not cause a significant change in ACOD1 mRNA or protein levels compared to untreated or mock-transfected cells. You can verify this using qPCR or Western blotting. Furthermore, the negative control should not induce any unintended phenotypic changes in your cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant ACOD1 knockdown observed with the negative control siRNA. | The negative control sequence may have unintended homology to ACOD1 or another gene that regulates ACOD1 expression. | - Perform a BLAST search of your negative control sequence against the target organism's genome to check for potential off-targets.- Switch to a different, validated non-targeting siRNA from a reputable supplier.- Test multiple different negative control sequences. |
| Negative control induces a cellular phenotype (e.g., toxicity, altered morphology). | - The siRNA concentration may be too high, leading to off-target effects.- The transfection reagent may be causing toxicity.- The negative control sequence may be activating an immune response. | - Titrate your siRNA concentration to use the lowest effective dose.- Optimize your transfection protocol to minimize reagent-induced toxicity.- Switch to a negative control that has been modified to reduce immune stimulation. |
| Inconsistent results between different negative control siRNAs. | Different negative control sequences can have varying, subtle off-target effects. | - If possible, test more than one negative control to ensure the observed ACOD1-specific effects are consistent.- Choose a widely used and well-validated non-targeting control for consistency across experiments. |
Experimental Protocols
Protocol 1: Validation of a Negative Control siRNA
-
Cell Culture: Plate your cells of interest at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Preparation:
-
Prepare three experimental groups:
-
Mock Transfection (transfection reagent only)
-
Negative Control siRNA
-
ACOD1-specific siRNA
-
-
Dilute the siRNAs and transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate the siRNA-lipid complexes to allow for their formation.
-
-
Transfection: Add the transfection complexes to the cells and incubate for the recommended time (typically 24-72 hours).
-
Analysis of ACOD1 Expression:
-
qPCR: Harvest RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR using validated primers for ACOD1 and a stable housekeeping gene. The negative control should show no significant change in ACOD1 mRNA levels compared to the mock-transfected cells.
-
Western Blot: Lyse the cells and perform a Western blot to detect ACOD1 protein levels. The negative control should not cause a reduction in ACOD1 protein.
-
-
Phenotypic Analysis: Observe the cells under a microscope for any changes in morphology, viability, or other relevant phenotypes. The negative control should not induce any significant phenotypic changes compared to the mock-transfected cells.
Data Presentation
Table 1: Example Data for Negative Control Validation
| Treatment Group | Normalized ACOD1 mRNA Expression (Fold Change vs. Mock) | ACOD1 Protein Level (Relative to Loading Control) | Observed Phenotype |
| Mock Transfection | 1.0 | 100% | Normal |
| Negative Control siRNA | 0.98 | 98% | Normal |
| ACOD1 siRNA | 0.15 | 12% | Expected Phenotype |
ACOD1 Signaling and Experimental Workflow
The following diagrams illustrate the key signaling pathways that induce ACOD1 expression and a typical experimental workflow for an ACOD1 siRNA experiment.
Figure 1. Simplified signaling pathway for ACOD1 induction.
Figure 2. Experimental workflow for ACOD1 siRNA knockdown.
ACOD1 mRNA levels are down but protein levels are not
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges related to Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate your ACOD1-related research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: Why are my ACOD1 mRNA levels down, while my ACOD1 protein levels remain unchanged or are even high?
This is a frequently observed phenomenon in molecular biology, and the discrepancy between mRNA and protein levels can be attributed to a variety of biological and technical factors.[1][2][3] The central dogma, while fundamental, is an oversimplification; the journey from gene to functional protein is regulated at multiple complex layers.[4]
Below is a summary of potential reasons for this observation:
| Category | Specific Cause | Description |
| Post-Transcriptional Regulation | High mRNA Stability | The Acod1 mRNA transcript might have a long half-life, meaning it persists in the cell for an extended period even after transcription has decreased, allowing for continued translation.[1][5] |
| microRNA (miRNA) Regulation | Specific miRNAs can inhibit the translation of their target mRNAs or promote their degradation.[1][5] A decrease in a miRNA that targets ACOD1 mRNA could lead to increased translation efficiency, even with lower mRNA levels. For instance, miR-378 has been found to directly target and downregulate ACOD1 expression in glioma cells.[5] | |
| Translational Regulation | High Translation Efficiency | The rate at which ACOD1 mRNA is translated into protein can be high.[1] Even a small pool of mRNA can produce a significant amount of protein if the translation machinery is highly efficient.[1] |
| Changes in Translation Initiation | The availability of translation initiation factors can influence the rate of protein synthesis.[1] Conditions that enhance the initiation of ACOD1 mRNA translation could maintain protein levels despite a decrease in transcript abundance. | |
| Post-Translational Regulation | High Protein Stability | The ACOD1 protein may have a long half-life, meaning it is not degraded quickly.[1] Therefore, even if new protein synthesis decreases due to lower mRNA levels, the existing pool of ACOD1 protein will persist. |
| Reduced Protein Degradation | A decrease in the activity of the cellular machinery responsible for degrading ACOD1 (e.g., the ubiquitin-proteasome system) could lead to an accumulation of the protein. | |
| Experimental & Technical Considerations | Temporal Disconnect | There might be a time lag between the peak of mRNA expression and the peak of protein expression. You may be measuring mRNA levels after they have already peaked and begun to decline, while protein levels are still accumulating or at their peak. |
| Assay Sensitivity and Linearity | The techniques used to measure mRNA (like RT-qPCR) and protein (like Western Blotting) have different sensitivities and dynamic ranges. Ensure your measurements are within the linear range for accurate quantification.[6][7] | |
| Sample Handling and Integrity | RNA is less stable than protein. Issues with RNA extraction or degradation could lead to artificially low mRNA measurements.[8][9] |
Q2: How can I troubleshoot my experiments to investigate the discrepancy between ACOD1 mRNA and protein levels?
A systematic approach is necessary to pinpoint the cause of the observed discrepancy. The following workflow can guide your investigation.
References
- 1. How Can the Differences Between Protein and mRNA Levels Be Explained? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Discrepancy between mRNA and protein abundance: Insight from information retrieval process in computers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrepant mRNA and Protein Expression in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 7. Quantification of mRNA using real-time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 8. gene-quantification.de [gene-quantification.de]
- 9. pcrbio.com [pcrbio.com]
Validation & Comparative
Confirming ACOD1 siRNA Specificity: A Comparative Guide to Target Validation
Off-target effects are a well-documented challenge in siRNA-mediated gene knockdown, where the siRNA molecule may inadvertently silence genes other than the intended target. Utilizing a second siRNA that targets a different sequence of the same mRNA transcript is a crucial control to confirm that the observed phenotype is a direct result of silencing the target gene, in this case, Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1). This guide presents experimental data on ACOD1 knockdown, detailed protocols for validation, and visual workflows to support your research.
Quantitative Comparison of ACOD1 siRNA Knockdown Efficiency
The following table summarizes the reported knockdown efficiency of different siRNAs targeting ACOD1 (IRG1) from various studies. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions, cell types, and siRNA sequences.
| siRNA ID / Name | Target Species | Cell Type | Transfection Reagent | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Source |
| Irg1 siRNA | Murine | RAW264.7 macrophages | Not specified | ~80% reduction | Not specified | [1] |
| si-ACOD1 | Human | HEK-293T cells | Lipo293 Transfection Reagent | Not specified | Significant reduction (unquantified) | |
| ACOD1 siRNA (unspecified) | Human | THP-1 cells | Lentivirus | Significant reduction (unquantified) | Significant reduction (unquantified) | [2] |
| Indirect Knockdown via IRF1 siRNA | Murine | RAW264.7 macrophages | Not specified | ~26% reduction (in LPS-stimulated cells) | Significant reduction (unquantified) | [3] |
Note: The indirect knockdown data highlights the downstream effect on ACOD1 expression when its transcriptional regulator, IRF1, is silenced.
Experimental Workflow and Signaling Pathway
To visually represent the process of validating ACOD1 siRNA specificity and the protein's role in cellular signaling, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the validation of ACOD1 siRNA specificity.
siRNA Transfection
This protocol is a general guideline and should be optimized for your specific cell line and siRNA.
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Use antibiotic-free complete growth medium.
-
-
Transfection Complex Preparation:
-
For each well, prepare two tubes.
-
Tube A: Dilute 20-50 pmol of siRNA (ACOD1 siRNA 1, ACOD1 siRNA 2, or non-targeting control) in 100 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of serum-free medium to the 200 µL of siRNA-lipid complex.
-
Add the 1 mL mixture to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, add 1 mL of complete growth medium containing 2x the normal serum concentration without removing the transfection mixture.
-
For experiments involving stimulation (e.g., with LPS to induce ACOD1 expression), the stimulus can be added at an appropriate time point post-transfection (e.g., 24 hours).
-
Harvest cells for RNA or protein analysis 48-72 hours post-transfection.
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ACOD1 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in ACOD1 mRNA expression, normalized to the housekeeping gene and the non-targeting control siRNA.
-
Western Blotting
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ACOD1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin. Densitometry analysis can be used to quantify the relative protein levels.
-
By employing these methodologies and utilizing a second, independent siRNA, researchers can confidently validate the specificity of their ACOD1 knockdown experiments, leading to more robust and reproducible findings.
References
- 1. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRG1 restrains M2 macrophage polarization and suppresses intrahepatic cholangiocarcinoma progression via the CCL18/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Regulatory Network Inference of Immunoresponsive Gene 1 (IRG1) Identifies Interferon Regulatory Factor 1 (IRF1) as Its Transcriptional Regulator in Mammalian Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ACOD1 Gene Silencing: siRNA vs. CRISPR/Cas9
For researchers investigating the role of Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), selecting the appropriate gene silencing technology is a critical decision that influences experimental outcomes and interpretation. ACOD1 is a key regulator of immunometabolism, catalyzing the production of itaconate from the Krebs cycle intermediate cis-aconitate in response to inflammatory stimuli.[1][2] This guide provides an objective comparison of two leading gene silencing technologies, small interfering RNA (siRNA) and CRISPR/Cas9, offering a detailed analysis of their performance, protocols, and data to aid researchers in making an informed choice for their ACOD1 studies.
Mechanism of Action: A Fundamental Distinction
-
siRNA (Post-Transcriptional Silencing): Exogenous double-stranded siRNA is introduced into the cell and incorporated into the RNA-Induced Silencing Complex (RISC). The guide strand within RISC binds to the complementary sequence on the target ACOD1 mRNA, leading to its cleavage and subsequent degradation, thereby preventing protein translation.[5]
Performance Comparison
The choice between siRNA and CRISPR/Cas9 often depends on the specific experimental goals, such as the desired duration of silencing and tolerance for off-target effects.
| Feature | siRNA (Knockdown) | CRISPR/Cas9 (Knockout) |
| Mechanism | Post-transcriptional mRNA degradation.[5] | Genomic DNA editing via double-strand breaks. |
| Effect | Transient reduction in gene expression. | Permanent and complete loss of gene function.[3] |
| Typical Efficacy | 70-95% reduction in mRNA levels.[6] | >90% knockout efficiency in clonal populations.[7] |
| Duration | 3-7 days, depending on cell division rate. | Permanent and heritable in subsequent cell generations. |
| Off-Target Effects | Primarily miRNA-like, seed-region dependent effects on unintended mRNAs.[3][8] | Can cause unintended cleavage at genomic sites with sequence homology to the sgRNA.[9][10] |
| Toxicity | Can induce an interferon response; high concentrations can be toxic.[3][11] | Potential for cytotoxicity from DSBs and off-target mutations.[9] |
| Advantages | Rapid, reversible, suitable for studying essential genes where knockout would be lethal.[3] | Complete loss-of-function, permanent, ideal for creating stable cell lines.[12] |
| Disadvantages | Incomplete knockdown can lead to ambiguous phenotypes; high potential for off-target effects.[3] | Workflow is longer; lethal for essential genes; potential for permanent off-target mutations.[3][9] |
A study directly comparing siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout for the ALDH2 gene found that while siRNA significantly decreased mRNA levels, protein expression was not completely abolished. In contrast, CRISPR/Cas9 resulted in the complete absence of the protein and a more dramatic phenotype, suggesting that for achieving a true null state, knockout is the more effective tool.[12]
Specificity and Off-Target Effects
Off-target effects are a primary concern for both technologies, though their nature and detection methods differ.
| Technology | Primary Cause of Off-Targets | Mitigation Strategies |
| siRNA | The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to and repress hundreds of unintended mRNAs with partial complementarity.[13][14] | Use lowest effective concentration, chemical modifications, improved design algorithms, and pooling multiple siRNAs.[8][11][14] |
| CRISPR/Cas9 | The Cas9/sgRNA complex can tolerate some mismatches and bind to off-target genomic sites, causing unwanted mutations.[10][15] | Careful sgRNA design, use of high-fidelity Cas9 variants (e.g., HiFi Cas9), delivering Cas9 as a ribonucleoprotein (RNP), and using anti-CRISPR proteins.[9][16][17] |
Experimental Workflow and Timeline
The experimental process for CRISPR-based knockout is considerably longer and more complex than for a transient siRNA knockdown experiment.
ACOD1 Signaling Context
ACOD1 is induced by various immune stimuli and its product, itaconate, has significant downstream effects. Understanding this pathway is crucial when interpreting silencing experiments. For instance, silencing ACOD1 would be expected to block itaconate production, thereby impacting inflammatory and metabolic signaling.
Experimental Protocols
Below are generalized, key protocols for silencing ACOD1 using both methods. Researchers should optimize conditions for their specific cell type.
This protocol is adapted for a 6-well plate format using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.[18]
-
Complex Preparation:
-
Solution A: Dilute 20-80 pmol of ACOD1 siRNA into 100 µl of serum-free medium (e.g., Opti-MEM™).[18]
-
Solution B: Dilute 6 µl of transfection reagent into 100 µl of serum-free medium.[18]
-
Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to form siRNA-lipid complexes.[18][19]
-
-
Transfection:
-
Wash cells once with serum-free medium.
-
Add 800 µl of serum-free medium to the 200 µl of siRNA-lipid complexes.
-
Aspirate the wash medium from the cells and add the 1 ml of transfection mixture.[18]
-
-
Incubation & Analysis:
This protocol describes the delivery of Cas9 protein and a synthetic sgRNA as a ribonucleoprotein (RNP) complex, which can reduce off-target effects.[10]
-
sgRNA and Cas9 Preparation:
-
Cell Seeding: Plate cells so they reach 70-80% confluency on the day of transfection.[23]
-
RNP Complex Formation:
-
In a sterile tube, mix 1.5 µl of 100 µM sgRNA with 2.5 µg of purified Cas9 protein.
-
Incubate the mixture for 10-20 minutes at room temperature to allow the RNP to form.
-
-
Transfection (Electroporation or Lipid-based):
-
Electroporation: Resuspend ~5 x 10^5 cells in a compatible electroporation buffer, add the RNP complex, and electroporate using a system like the Neon™ Transfection System with optimized parameters.
-
Lipid-based: Dilute the RNP complex and a lipid reagent (e.g., Lipofectamine™ CRISPRMAX™) in serum-free medium according to the manufacturer's instructions. Add the mixture to the plated cells.
-
-
Single-Cell Cloning and Validation:
-
48-72 hours post-transfection, assess editing efficiency in the bulk population using a mismatch cleavage assay (e.g., T7E1).[23]
-
If editing is successful, dilute the cells to a concentration of a single cell per well in 96-well plates to isolate clonal populations.
-
Expand the clones and screen for ACOD1 knockout by Sanger sequencing of the target locus and Western Blot for protein absence.[23] This process typically takes several weeks.[24]
-
Conclusion and Recommendations
The decision to use siRNA or CRISPR/Cas9 for ACOD1 gene silencing should be guided by the specific research question.
-
Choose siRNA for:
-
Rapidly screening the effects of transient ACOD1 suppression.
-
Investigating genes like ACOD1 where a complete and permanent knockout might be detrimental to the cellular model under study.
-
When a quick turnaround time is essential.
-
-
Choose CRISPR/Cas9 for:
-
Creating stable ACOD1 knockout cell lines for long-term or repeated experiments.
-
Studying the effects of a complete loss-of-function, which avoids the ambiguity of incomplete knockdown.[12]
-
When heritability of the genetic modification is required.
-
Both technologies are powerful tools for functional genomics. By understanding their distinct mechanisms, performance characteristics, and workflows, researchers can effectively harness them to unravel the complex roles of ACOD1 in health and disease.
References
- 1. Gene - ACOD1 [maayanlab.cloud]
- 2. academic.oup.com [academic.oup.com]
- 3. synthego.com [synthego.com]
- 4. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 5. Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 12. A comparison of CRISPR/Cas9 and siRNA-mediated ALDH2 gene silencing in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Guide-specific loss of efficiency and off-target reduction with Cas9 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innovativegenomics.org [innovativegenomics.org]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. genscript.com [genscript.com]
- 20. neb.com [neb.com]
- 21. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CRISPR/Cas9 generation of knock-out iPSCs [protocols.io]
- 23. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
A Comparative Guide to ACOD1 siRNA Efficacy for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of different small interfering RNA (siRNA) sequences targeting Aconitate Decarboxylase 1 (ACOD1). Given the absence of publicly available direct comparative studies on ACOD1 siRNA sequences, this document outlines best practices for experimental design, execution, and data interpretation to enable a robust in-house comparison.
ACOD1 Signaling Pathway
ACOD1, also known as IRG1, is a key enzyme in immunometabolism. It is upregulated in response to inflammatory stimuli and catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate has immunomodulatory functions, and ACOD1 itself is involved in metabolic reprogramming and signal transduction. Understanding this pathway is crucial when assessing the functional outcomes of ACOD1 knockdown.
Caption: A simplified diagram of the ACOD1 signaling pathway.
Experimental Protocols
A standardized experimental protocol is essential for the accurate comparison of different ACOD1 siRNA sequences. This section details the recommended methodologies for siRNA design, transfection, and validation of knockdown.
I. ACOD1 siRNA Sequence Design
The selection of a potent and specific siRNA sequence is the most critical step. It is recommended to design and test two to four distinct siRNA sequences for ACOD1 to mitigate the risk of off-target effects and to identify the most effective sequence.[1]
Key Design Principles:
-
Sequence Selection:
-
Target the coding sequence (CDS) of the ACOD1 mRNA.
-
-
Sequence Characteristics:
II. Cell Culture and Transfection
Materials:
-
Target cells (e.g., macrophages, microglia)
-
Complete culture medium
-
Serum-free medium
-
siRNA transfection reagent
-
ACOD1 siRNA sequences (2-4 candidates)
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Plate the cells 18-24 hours before transfection to achieve 60-80% confluency at the time of transfection.
-
siRNA Preparation: Dilute each ACOD1 siRNA sequence, the negative control, and the positive control in serum-free medium.
-
Transfection Reagent Preparation: Dilute the transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes dropwise to the cells in fresh culture medium (with or without serum and antibiotics, depending on the reagent and cell type). Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
III. Validation of ACOD1 Knockdown
The efficacy of each ACOD1 siRNA sequence should be quantified at both the mRNA and protein levels.
A. Quantification of ACOD1 mRNA Levels by RT-qPCR
-
RNA Extraction: At the desired time point post-transfection (e.g., 24, 48, 72 hours), lyse the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for ACOD1 and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of ACOD1 mRNA using the ΔΔCt method. The knockdown efficiency is determined by comparing the ACOD1 mRNA levels in cells treated with ACOD1 siRNA to those in cells treated with the negative control siRNA.
B. Quantification of ACOD1 Protein Levels by Western Blot
-
Protein Extraction: Lyse the transfected cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a validated primary antibody against ACOD1 and a primary antibody against a loading control (e.g., β-actin, GAPDH).
-
Detection: Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Densitometry Analysis: Quantify the band intensities to determine the relative ACOD1 protein levels.
Comparison of ACOD1 siRNA Efficacy
The following table provides a template for summarizing the quantitative data from your experiments to facilitate a direct comparison of the different ACOD1 siRNA sequences.
| siRNA Sequence ID | Target Sequence (5'-3') | GC Content (%) | Transfection Concentration (nM) | Time Point (hours) | ACOD1 mRNA Knockdown (%) | ACOD1 Protein Knockdown (%) | Off-target Effects (if assessed) | Cell Viability (%) |
| ACOD1-siRNA-1 | ||||||||
| ACOD1-siRNA-2 | ||||||||
| ACOD1-siRNA-3 | ||||||||
| ACOD1-siRNA-4 | ||||||||
| Negative Control | N/A | N/A | 0 | 0 | N/A | 100 | ||
| Positive Control | N/A |
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of different ACOD1 siRNA sequences.
Caption: A typical workflow for comparing ACOD1 siRNA efficacy.
By following these guidelines and protocols, researchers can systematically and objectively evaluate the performance of different ACOD1 siRNA sequences, leading to the selection of the most effective tool for their specific research needs.
References
- 1. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 6. Guidelines for the selection of highly effective siRNA sequences for mammalian and chick RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Guidelines for the selection of highly effective siRNA sequences for mammalian and chick RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Silencing ACOD1: A Comparative Guide to Measuring Itaconate Levels
For researchers, scientists, and drug development professionals investigating the burgeoning role of itaconate in immunometabolism, targeted gene silencing of Aconitate Decarboxylase 1 (ACOD1) offers a potent tool. This guide provides a comprehensive comparison of itaconate levels following ACOD1 knockdown, supported by experimental data and detailed protocols.
ACOD1, also known as Immune-Responsive Gene 1 (IRG1), is the pivotal enzyme responsible for the synthesis of itaconate from the Krebs cycle intermediate cis-aconitate, particularly within activated immune cells like macrophages.[1] The induction of ACOD1 expression and subsequent itaconate production is a hallmark of the inflammatory response.[2][3] Consequently, silencing ACOD1 via small interfering RNA (siRNA) provides a direct method to probe the functional consequences of diminished itaconate levels.
The Impact of ACOD1 Knockdown on Itaconate Production
Experimental evidence robustly demonstrates that the knockdown of ACOD1 leads to a dramatic reduction in intracellular itaconate concentrations. In inflammatory-stimulated macrophages, where itaconate can accumulate to millimolar concentrations, silencing ACOD1 effectively abrogates this production.
While precise intracellular concentrations can vary based on cell type, stimulus, and the efficiency of siRNA-mediated knockdown, the general finding remains consistent. Studies utilizing macrophage cell lines such as murine RAW264.7 have shown that lipopolysaccharide (LPS) stimulation markedly enhances itaconate synthesis, an effect that is significantly diminished when ACOD1 is silenced.[4] Furthermore, macrophages derived from ACOD1 knockout (Acod1-/-) mice, which entirely lack the ability to produce itaconate, serve as a definitive benchmark for the effects of complete ACOD1 ablation.[1][5]
Below is a summary table compiling representative data on the effect of ACOD1 silencing on itaconate levels in LPS-stimulated macrophages.
| Cell Treatment | Target Gene | Method of ACOD1 Ablation | Itaconate Concentration (Relative to Stimulated Control) | Key Findings |
| LPS-Stimulated Macrophages (Control) | N/A | None | ~100% | High levels of intracellular itaconate produced upon inflammatory stimulation. |
| LPS-Stimulated Macrophages | ACOD1/IRG1 | siRNA Knockdown | Significantly Reduced (<10%) | siRNA-mediated silencing of ACOD1 effectively prevents the accumulation of itaconate.[4] |
| LPS-Stimulated Macrophages (from Acod1-/- mice) | ACOD1/IRG1 | Gene Knockout | Undetectable | Complete genetic knockout of ACOD1 entirely abrogates itaconate production.[2][5][6] |
Experimental Protocols
ACOD1 siRNA Knockdown in Macrophages
This protocol outlines a general procedure for the siRNA-mediated knockdown of ACOD1 in bone marrow-derived macrophages (BMDMs).
-
Cell Culture and Plating : Culture BMDMs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF). Plate cells at a density of 1 x 10^6 cells/well in a 12-well plate and allow them to adhere overnight.
-
siRNA Transfection Preparation : On the day of transfection, replace the culture medium with 500 µL of antibiotic- and serum-free DMEM. In separate tubes, dilute the ACOD1-targeting siRNA (or a non-targeting control siRNA) and a transfection reagent like Lipofectamine RNAiMAX in Opti-MEM medium according to the manufacturer's instructions.
-
Transfection : Combine the diluted siRNA and transfection reagent, incubate for 5-10 minutes at room temperature to allow complex formation, and then add the mixture dropwise to the cells.
-
Incubation and Stimulation : Incubate the cells with the siRNA-lipid complexes for 8 hours. Afterwards, replace the medium with complete DMEM containing M-CSF and the desired inflammatory stimulus (e.g., 100 ng/mL LPS).
-
Harvesting and Analysis : After the desired stimulation period (e.g., 24 hours), harvest the cells for subsequent analysis of ACOD1 knockdown efficiency (via qRT-PCR or Western blot) and intracellular itaconate levels (via LC-MS/MS). For prolonged knockdown, a second round of transfection may be performed 72 hours after the initial transfection.[7]
Quantification of Intracellular Itaconate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like itaconate from biological matrices.
-
Metabolite Extraction : After the experimental treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract metabolites using an 80% methanol/water solution pre-chilled to -80°C.
-
Sample Preparation : Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cellular debris.
-
Analysis : Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis. Evaporate the solvent and reconstitute the sample in a suitable buffer for injection.
-
LC-MS/MS Detection : Separate the metabolites using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. An ion-pairing LC-MS/MS method can provide enhanced sensitivity and peak shape for itaconate.
Visualizing the ACOD1-Itaconate Pathway and Experimental Workflow
To further elucidate the biological context and experimental design, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow.
References
- 1. The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers and disease activity in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the ACOD1-itaconate axis stabilizes atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACOD1 in immunometabolism and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 6. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Validating ACOD1 Gene Silencing: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, confirming the functional consequences of ACOD1 gene silencing is crucial for understanding its role in immunometabolism and disease. This guide provides a comparative overview of key functional assays, complete with experimental protocols and supporting data, to validate the efficacy of ACOD1 knockdown.
Aconitate decarboxylase 1 (ACOD1), also known as immunoresponsive gene 1 (IRG1), is a mitochondrial enzyme pivotal in the inflammatory response. It catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate itself is an immunomodulatory metabolite with both pro- and anti-inflammatory effects. Therefore, silencing the ACOD1 gene is expected to have significant downstream functional consequences. This guide explores the primary methods to confirm these consequences.
Comparison of Functional Assays for ACOD1 Silencing
The following tables summarize quantitative data from studies investigating the effects of ACOD1 knockout or siRNA-mediated silencing.
| Functional Assay | Parameter Measured | Control/Wild-Type (WT) Result | ACOD1 Knockdown/Knockout (KO) Result | Fold Change/Significance | Reference |
| Metabolite Analysis | Intracellular Itaconate Levels | Detectable levels post-LPS stimulation | Undetectable or significantly reduced | >95% reduction; p < 0.001 | [1] |
| Inflammatory Response | IL-6 Secretion (pg/mL) | ~1500 | ~2500 | ~1.6-fold increase; p < 0.01 | [2] |
| IL-1β Secretion (pg/mL) | ~250 | ~400 | ~1.6-fold increase; p < 0.05 | [2] | |
| Nos2 mRNA Expression (Relative) | Baseline | Significant increase post-LPS | ~2-fold increase; p < 0.05 | [3] | |
| Il1b mRNA Expression (Relative) | Baseline | Significant increase post-LPS | ~1.8-fold increase; p < 0.05 | [3] | |
| Il6 mRNA Expression (Relative) | Baseline | Significant increase post-LPS | ~2.5-fold increase; p < 0.01 | [3] | |
| Macrophage Function | Phagocytosis of Cancer Cells (% positive) | Baseline | Increased phagocytosis | Significant increase; p < 0.0001 | [4] |
| Reactive Oxygen Species (ROS) Production | Baseline | Increased ROS production | Significant increase | [5] | |
| Macrophage Polarization | CD80 Expression (MFI) | Baseline | Increased expression | Significant increase; p < 0.001 | [6] |
| CD86 Expression (MFI) | Baseline | Increased expression | Significant increase; p < 0.0001 | [6] | |
| CD163 Expression (MFI) | Baseline | Decreased expression | Significant decrease; p < 0.001 | [6] | |
| CD206 Expression (MFI) | Baseline | Decreased expression | Significant decrease; p < 0.001 | [6] |
Key Signaling Pathway and Experimental Workflow
To contextualize the functional assays, it is important to understand the signaling pathway leading to ACOD1 expression and the general workflow for its silencing and validation.
Detailed Experimental Protocols
Measurement of Intracellular Itaconate by LC-MS/MS
This assay directly measures the enzymatic product of ACOD1, providing a definitive assessment of its functional knockdown.
Protocol:
-
Cell Lysis and Metabolite Extraction:
-
Culture and treat cells with siRNA against ACOD1 or a non-targeting control.
-
After incubation, wash cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column for separating organic acids, such as a C18 column.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Set the mass spectrometer to negative ion mode and use multiple reaction monitoring (MRM) to detect itaconate. The precursor ion for itaconate is m/z 129.0, and a common product ion is m/z 85.0.
-
Quantify itaconate levels by comparing the peak area to a standard curve of known itaconate concentrations.
-
Quantification of Pro-inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to measure the secretion of cytokines, such as TNF-α and IL-6, which are modulated by ACOD1.
Protocol for TNF-α ELISA:
-
Plate Preparation:
-
Coat a 96-well plate with a capture antibody specific for TNF-α overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate again three times.
-
-
Sample and Standard Incubation:
-
Add 100 µL of cell culture supernatants from control and ACOD1-silenced cells to the wells.
-
Add 100 µL of a serial dilution of recombinant TNF-α standard to create a standard curve.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times.
-
-
Detection:
-
Add 100 µL of a biotinylated detection antibody specific for TNF-α to each well and incubate for 1 hour at room temperature.
-
Wash the plate four times.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Macrophage Phagocytosis Assay by Flow Cytometry
This assay assesses the impact of ACOD1 silencing on a key function of macrophages.
Protocol:
-
Preparation of Fluorescent Targets:
-
Label target particles (e.g., zymosan, E. coli, or fluorescent beads) with a fluorescent dye such as FITC or pHrodo.
-
Wash the labeled targets to remove excess dye.
-
-
Phagocytosis:
-
Plate control and ACOD1-silenced macrophages in a 24-well plate.
-
Add the fluorescently labeled targets to the cells at a specific ratio (e.g., 10:1 targets to cells).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
After incubation, wash the cells to remove non-phagocytosed targets.
-
Add a quenching solution (e.g., trypan blue) to quench the fluorescence of targets that are attached to the outside of the cells but not internalized.
-
-
Flow Cytometry Analysis:
-
Detach the cells from the plate using a gentle cell scraper or trypsin.
-
Analyze the cells using a flow cytometer.
-
Gate on the macrophage population and measure the percentage of fluorescently positive cells (cells that have phagocytosed the targets) and the mean fluorescence intensity (MFI), which corresponds to the amount of phagocytosed material.
-
Alternative and Complementary Assays
-
Western Blotting: To confirm the reduction of ACOD1 protein levels post-silencing.
-
Quantitative PCR (qPCR): To confirm the reduction of ACOD1 mRNA levels.[3]
-
Seahorse XF Analyzer: To measure cellular metabolism, including the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR), which can be altered by ACOD1 silencing.[3]
-
Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFDA or CellROX and analysis by flow cytometry or fluorescence microscopy to assess changes in oxidative stress.[5]
By employing a combination of these functional assays, researchers can robustly validate the functional consequences of ACOD1 gene silencing and gain deeper insights into its role in health and disease.
References
- 1. ACOD1 mediates Staphylococcus aureus-induced inflammatory response via the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cyagen.com [cyagen.com]
- 6. Metabolic Reprogramming via ACOD1 depletion enhances function of human induced pluripotent stem cell-derived CAR-macrophages in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing siRNA Transfection: A Guide to Using Positive Controls for Efficiency Verification
For researchers, scientists, and drug development professionals venturing into the world of RNA interference (RNAi), ensuring the efficient delivery of small interfering RNA (siRNA) into cells is a critical first step for reliable gene silencing experiments. This guide provides a comprehensive comparison of methods for verifying transfection efficiency, with a focus on the use of positive control siRNAs. We present supporting experimental data, detailed protocols, and visual workflows to empower you to confidently assess your experimental setup.
The Role of Positive Control siRNAs
Commonly used positive control siRNAs target housekeeping genes such as GAPDH, PPIB (Cyclophilin B), and LMNA, as they are generally expressed at stable levels across various cell types.[5] Some positive controls are also designed to target genes essential for cell survival, where effective knockdown results in observable cell death, providing a clear phenotypic readout of transfection efficiency.[7]
Comparing Methods for Assessing Transfection Efficiency
While positive control siRNAs are a cornerstone for validating knockdown efficiency, other methods can also be employed to assess the physical delivery of siRNA into cells. Below is a comparison of common techniques:
| Method | Principle | Advantages | Disadvantages |
| Positive Control siRNA | Measures the functional outcome of transfection by quantifying the knockdown of a target gene (mRNA or protein). | Provides a direct measure of biologically active siRNA delivery.[1] | Requires downstream analysis (e.g., qPCR, Western blot), which can be time-consuming.[7][8] |
| Fluorescently Labeled siRNA | A fluorescent dye is conjugated to a non-targeting siRNA, allowing for direct visualization of siRNA uptake by fluorescence microscopy or flow cytometry.[4][] | Rapid and straightforward visualization of siRNA delivery into cells.[8] | Does not guarantee that the siRNA is released from the endosome and is biologically active.[1] The presence of a fluorescent signal does not always correlate with target knockdown.[1] |
| Reporter Gene Silencing | Co-transfection of an siRNA targeting a reporter gene (e.g., GFP, Luciferase) along with a plasmid expressing that reporter. | Quantitative and sensitive measure of gene silencing. | Requires co-transfection, which can add complexity to the experimental setup. |
Expected Performance of Positive Control siRNAs
The expected knockdown efficiency of a positive control siRNA can vary depending on the cell type, transfection reagent, and siRNA concentration. However, a well-optimized transfection should result in significant target gene silencing.
| Positive Control Target | Typical Knockdown Efficiency (mRNA level) | Reference |
| GAPDH | ≥70% | [5] |
| MAPK1 | ≥75% | [5] |
| KIF11 | ≥75% | [5] |
| LMNA | ≥75% | [5] |
| PPIB | ≥75% | [5] |
| TP53 | ≥75% | [5] |
Experimental Workflow and Protocols
To ensure reproducible and reliable results, a standardized workflow for assessing transfection efficiency using a positive control siRNA is essential.
Detailed Experimental Protocol:
This protocol provides a general guideline for transfecting mammalian cells with a positive control siRNA in a 6-well plate format. Optimization will be required for different cell types and plate formats.
Materials:
-
Mammalian cells in culture
-
Complete growth medium
-
Positive control siRNA (e.g., targeting GAPDH)
-
Negative control siRNA (non-targeting)
-
siRNA transfection reagent
-
Serum-free medium (e.g., Opti-MEM®)
-
6-well tissue culture plates
-
Reagents for RNA extraction and qPCR or protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. This is typically around 2.5 x 10^5 cells per well.
-
Prepare siRNA Solutions:
-
On the day of transfection, prepare a stock solution of your positive control siRNA and negative control siRNA at a concentration of 20 µM in nuclease-free water.
-
In separate tubes, dilute the siRNAs in serum-free medium to the desired final concentration (e.g., 10-50 nM). For a final volume of 2.5 mL in the well, you would add the appropriate amount of siRNA to a final volume of 250 µL of serum-free medium.
-
-
Prepare Transfection Reagent Solution:
-
In a separate tube, dilute the siRNA transfection reagent in serum-free medium according to the manufacturer's instructions. For a 6-well plate, this is typically 5-10 µL of reagent in 250 µL of serum-free medium.
-
-
Form siRNA-Lipid Complexes:
-
Add the diluted siRNA solution to the diluted transfection reagent solution.
-
Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfect Cells:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add 2 mL of fresh, antibiotic-free complete growth medium to each well.
-
Add the 500 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
Analysis of Knockdown:
-
For mRNA analysis (qPCR): After incubation, lyse the cells directly in the well using a suitable lysis buffer and proceed with RNA extraction and reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression of the target gene mRNA. Normalize the results to a reference gene and compare the expression in cells treated with the positive control siRNA to those treated with the negative control siRNA.
-
For protein analysis (Western Blot): After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer. Determine the protein concentration of the lysates and perform a Western blot to detect the level of the target protein. Use a loading control (e.g., β-actin or GAPDH, if not the target) to normalize the results.
-
Signaling Pathway of RNA Interference
To understand how a positive control siRNA leads to gene silencing, it's helpful to visualize the RNAi pathway.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 4. Performing appropriate RNAi control experiments [qiagen.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Controls for RNAi Experiments | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Delivery Efficiency | Thermo Fisher Scientific - AU [thermofisher.com]
Navigating the Silence: A Guide to Scrambled siRNA Controls for ACOD1 Knockdown
For researchers, scientists, and drug development professionals investigating the role of Aconitate Decarboxylase 1 (ACOD1), robust and reliable gene knockdown experiments are paramount. The specificity of RNA interference (RNAi) is critical, and the choice of a negative control, such as a scrambled siRNA, can significantly impact the validity of experimental outcomes. This guide provides a comprehensive comparison of strategies for selecting and validating scrambled siRNA controls for ACOD1 knockdown experiments, supported by established best practices and detailed experimental protocols.
The use of small interfering RNA (siRNA) to silence gene expression is a powerful tool. However, the potential for off-target effects, where the siRNA unintentionally affects the expression of other genes, remains a significant challenge. A well-designed scrambled siRNA control is therefore essential to distinguish the specific effects of ACOD1 silencing from non-specific cellular responses to the siRNA delivery system or the presence of foreign double-stranded RNA.
Best Practices for Scrambled siRNA Control Selection
Choosing an appropriate scrambled siRNA control is not a one-size-fits-all process. Several factors must be considered to ensure the control is truly non-targeting and does not produce its own biological effects.
Key Considerations for Scrambled siRNA Design and Selection:
-
Sequence Scrambling: The scrambled siRNA should have the same nucleotide composition as the ACOD1-targeting siRNA but in a randomized order. This helps to control for any potential effects related to the specific base composition. Online tools are available to generate scrambled sequences.
-
Lack of Homology: It is crucial to perform a BLAST search to ensure the scrambled sequence has no significant homology to any known genes in the target organism's genome. This minimizes the risk of the control siRNA inadvertently silencing an unintended target.
-
GC Content: The GC content of the scrambled siRNA should be similar to the experimental siRNA, ideally between 30% and 60%. This helps to ensure similar thermodynamic properties and uptake into the RNA-induced silencing complex (RISC).
-
Validated Non-Targeting Controls: Many commercial suppliers offer pre-designed and validated non-targeting siRNAs that have been tested through whole-genome expression profiling to confirm their minimal impact on gene expression. These can be a reliable, albeit sometimes more expensive, alternative to designing a custom scrambled control.
Experimental Validation of Scrambled siRNA Controls
Theoretical design principles should always be backed by experimental validation. The following table outlines key experiments and expected outcomes for validating a scrambled siRNA control for ACOD1 knockdown.
| Experiment | Methodology | Parameter Measured | Expected Outcome for a Valid Control |
| ACOD1 Knockdown Efficiency | qRT-PCR, Western Blot | ACOD1 mRNA and protein levels | No significant change in ACOD1 expression compared to untreated or mock-transfected cells. |
| Cell Viability/Toxicity Assay | MTT, Trypan Blue Exclusion | Cell proliferation and viability | No significant difference in cell viability compared to untreated or mock-transfected cells. |
| Off-Target Gene Expression | Microarray, RNA-Seq | Global gene expression profile | Minimal changes in gene expression compared to untreated or mock-transfected cells. |
| Phenotypic Analysis | Relevant functional assays | Cellular phenotype associated with ACOD1 | No significant change in the phenotype of interest compared to untreated or mock-transfected cells. |
Experimental Workflow for ACOD1 Knockdown and Control Validation
The following diagram illustrates a typical workflow for an ACOD1 knockdown experiment, incorporating the necessary controls for robust data interpretation.
Experimental workflow for ACOD1 knockdown experiments.
ACOD1 Signaling Pathway
Understanding the signaling context of ACOD1 is crucial for designing relevant phenotypic assays. ACOD1 is a key enzyme in immunometabolism, catalyzing the production of itaconate from the Krebs cycle intermediate cis-aconitate. It is typically upregulated in response to inflammatory stimuli.
Simplified ACOD1 signaling pathway.
Detailed Experimental Protocols
1. siRNA Transfection Protocol (General)
This protocol provides a general guideline for siRNA transfection in a 6-well plate format and should be optimized for specific cell types.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA Preparation:
-
Solution A: Dilute the ACOD1-targeting siRNA or scrambled control siRNA to the desired final concentration (e.g., 20 nM) in 100 µl of serum-free medium.
-
Solution B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µl of serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.
-
Transfection: Add the siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C before proceeding with analysis. The optimal incubation time should be determined experimentally.
2. ACOD1 Knockdown Validation by qRT-PCR
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using ACOD1-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative ACOD1 mRNA expression using the ΔΔCt method.
3. ACOD1 Knockdown Validation by Western Blot
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ACOD1 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin, GAPDH) to normalize the results.
Conclusion
The reliability of ACOD1 knockdown experiments hinges on the careful selection and validation of negative controls. While a perfectly inert scrambled siRNA is the ideal, researchers must be vigilant for potential off-target effects. By adhering to the best practices outlined in this guide, including rigorous sequence analysis, the use of multiple controls, and thorough experimental validation, scientists can ensure the specificity of their ACOD1 silencing and generate high-quality, reproducible data. This meticulous approach is essential for advancing our understanding of ACOD1's role in health and disease and for the development of novel therapeutic strategies.
Phenotypic Analysis After ACOD1 Gene Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic consequences of ACOD1 (Aconitate Decarboxylase 1) gene knockdown versus control conditions, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of the associated signaling pathways and experimental workflows.
I. Comparative Data on ACOD1 Knockdown Phenotypes
ACOD1, also known as Immunoresponsive gene 1 (IRG1), is a crucial enzyme in the inflammatory response. Its knockdown profoundly impacts cellular metabolism and immune signaling, primarily by halting the production of itaconate. The following tables summarize the quantitative phenotypic changes observed in various experimental models upon ACOD1 knockdown or knockout compared to wild-type (WT) or control cells/animals.
Inflammatory Response
A primary consequence of ACOD1 knockdown is a heightened pro-inflammatory state. This is consistently observed across different cell types and stimuli.
Table 1: Pro-inflammatory Cytokine and Mediator Expression in ACOD1 Knockdown vs. Control Macrophages
| Cytokine/Mediator | Cell Type | Stimulus | Fold Change (ACOD1 Knockdown vs. Control) | Reference |
| IL-1β mRNA | Murine BMDM | LPS | ~2-3 fold increase | [1] |
| IL-6 mRNA | Murine BMDM | LPS | ~2-4 fold increase | [1] |
| IL-12p40 mRNA | Murine Colonic Tissue | DSS-induced colitis | Significant increase | [2] |
| TNF-α mRNA | Murine Colonic Tissue | DSS-induced colitis | Significant increase | [2] |
| IL-6 Secretion | Murine BMDM | LPS | Increased | [3] |
| TNF Secretion | Murine BMDM | LPS | Increased | [3] |
| Nitric Oxide | Murine BMDM | LPS | Increased | [3] |
Table 2: Inflammatory Response in ACOD1 Knockout Mice
| Phenotype | Mouse Model | Observation (ACOD1 KO vs. WT) | Reference |
| Serum anti-dsDNA levels | Imiquimod-induced lupus | Increased | [1] |
| Pro-inflammatory cytokines | Imiquimod-induced lupus | Increased | [1] |
| Type 2 cytokine expression | House Dust Mite-induced asthma | Heightened | [4] |
| Eosinophilic airway inflammation | House Dust Mite-induced asthma | Increased | [4] |
| Inflammation Score (Lungs) | Influenza A Virus infection | Significantly higher | [5] |
| Survival Rate | Influenza A Virus infection | Significantly lower | [5] |
Metabolic Reprogramming
ACOD1 is the sole enzyme responsible for itaconate production. Its absence leads to a dramatic decrease in itaconate levels and subsequent alterations in related metabolic pathways, most notably the accumulation of succinate.
Table 3: Metabolite Concentration Changes in ACOD1 Knockdown/Knockout Models
| Metabolite | Model | Stimulus | Change in Concentration (ACOD1 KO/KD vs. WT) | Reference |
| Itaconate | Murine BMDMs | LPS | Completely abrogated | [1][3] |
| Itaconate | Murine Microglia | LPS | Completely blunted | [6] |
| Itaconate | Human iPSC-derived Macrophages | LPS + IFN-γ | Not detected | [7] |
| Succinate | Murine BMDMs | LPS | Normalized to basal levels (increase abrogated) | [1] |
| Succinate | Murine Microglia | LPS | Reduced | [6] |
Cellular Functions
The altered inflammatory and metabolic state in ACOD1 knockdown cells translates to changes in various cellular functions, including cell viability and anti-tumor activity.
Table 4: Cellular Phenotypes of ACOD1 Knockdown
| Phenotype | Cell Type | Observation (ACOD1 KO/KD vs. WT) | Reference |
| Cell Viability | Mouse Pulmonary Microvascular Endothelial Cells (PMVECs) | Counteracted FFA-induced decline | [8] |
| Apoptosis | Mouse Pulmonary Microvascular Endothelial Cells (PMVECs) | Counteracted FFA-induced increase | [8] |
| Phagocytosis | Human iPSC-derived Macrophages | Enhanced | [7] |
| Cytotoxicity against cancer cells | Human iPSC-derived Macrophages | Enhanced | [7] |
| Reactive Oxygen Species (ROS) Production | Human iPSC-derived Macrophages | Increased | [7] |
II. Signaling Pathways and Experimental Workflows
ACOD1 Signaling Pathway
ACOD1 expression is induced by various inflammatory stimuli through multiple signaling pathways. Once expressed, ACOD1 produces itaconate, which has several downstream effects, including the regulation of the KEAP1-NRF2 antioxidant response pathway.
ACOD1 Signaling Pathway
Experimental Workflow for Phenotypic Analysis of ACOD1 Knockdown
This workflow outlines the key steps for investigating the phenotypic consequences of ACOD1 knockdown in a cellular model.
Experimental Workflow
III. Experimental Protocols
siRNA-mediated Knockdown of ACOD1 in Macrophages
This protocol describes the transient knockdown of ACOD1 in a macrophage cell line (e.g., RAW 264.7) using siRNA.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
ACOD1-specific siRNA and scrambled control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM reduced-serum medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 RAW 264.7 cells per well in a 6-well plate in complete DMEM.
-
Transfection Complex Preparation:
-
In tube A, dilute 2 µL of 20 µM siRNA (final concentration 100 nM) in 132 µL of Opti-MEM.
-
In tube B, dilute 4.5 µL of Lipofectamine RNAiMAX in 112.5 µL of Opti-MEM.
-
Combine the contents of tube A and tube B and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complex dropwise to the cells in each well containing 1.75 mL of fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: Harvest the cells to verify ACOD1 knockdown efficiency by qPCR or Western blot.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol outlines the measurement of mRNA levels of pro-inflammatory cytokines.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for IL-6, TNF-α, IL-1β, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse cells in 1 mL of TRIzol.
-
Add 200 µL of chloroform, vortex, and centrifuge to separate the phases.
-
Precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and cDNA template.
-
Run the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol is for quantifying the concentration of secreted cytokines in cell culture supernatants.
Materials:
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 10% FBS in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.
-
Quantification: Generate a standard curve and determine the cytokine concentrations in the samples.
Western Blot for NRF2 Activation
This protocol is to assess the activation of the NRF2 pathway by measuring the nuclear translocation of NRF2.
Materials:
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NRF2, anti-Lamin B for nuclear loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Nuclear and Cytoplasmic Fractionation:
-
Lyse the cells and separate the cytoplasmic and nuclear fractions by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the nuclear NRF2 signal to the Lamin B loading control.[9]
References
- 1. The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Targeting the ACOD1-itaconate axis stabilizes atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolic Reprogramming via ACOD1 depletion enhances function of human induced pluripotent stem cell-derived CAR-macrophages in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of ACOD1 Knockdown Effects in Human THP-1 and A549 Cell Lines
For researchers, scientists, and drug development professionals, understanding the cell-specific consequences of gene modulation is paramount. This guide provides a comparative overview of the experimental data on Aconitate Decarboxylase 1 (ACOD1) knockdown in two distinct human cell lines: the monocytic THP-1 cell line (often differentiated into macrophages) and the alveolar epithelial A549 cell line. This comparison highlights the differential roles of ACOD1 in immune and non-immune cells.
Data Presentation: Quantitative Effects of ACOD1 Knockdown
The functional consequences of ACOD1 knockdown vary significantly between different cell types. In THP-1 derived macrophages, ACOD1 deletion leads to a pronounced pro-inflammatory phenotype. Conversely, in A549 lung epithelial cells, ACOD1 knockdown has been associated with increased production of reactive oxygen species (ROS), suggesting a role in oxidative stress regulation. The following table summarizes the key quantitative findings from studies on ACOD1 knockdown in these two cell lines.
| Cell Line | Phenotype | Parameter | Method of Knockdown | Result |
| THP-1 (differentiated to macrophages) | Pro-inflammatory | CD80 Expression | CRISPR/Cas9 | Increased Mean Fluorescence Intensity (MFI) |
| CD86 Expression | CRISPR/Cas9 | Increased MFI | ||
| IL-6 mRNA Expression | CRISPR/Cas9 | Significant Upregulation | ||
| CXCL10 mRNA Expression | CRISPR/Cas9 | Significant Upregulation | ||
| A549 | Oxidative Stress | Reactive Oxygen Species (ROS) Production | Gene Silencing | Increased ROS levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for achieving ACOD1 knockdown in THP-1 and A549 cells.
ACOD1 Knockdown in THP-1 Cells using Lentiviral shRNA
This protocol outlines the steps for stable ACOD1 knockdown in THP-1 cells using a lentiviral-mediated short hairpin RNA (shRNA) approach.
1. shRNA Vector Preparation and Lentivirus Production:
-
Design and clone ACOD1-specific shRNAs into a lentiviral vector (e.g., pLKO.1). A non-targeting shRNA should be used as a negative control.
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection and concentrate them.
2. THP-1 Cell Transduction:
-
Plate THP-1 cells at a density of 2 x 10^5 cells/well in a 24-well plate.
-
Transduce the cells with the ACOD1-shRNA lentivirus at a multiplicity of infection (MOI) of 10 in the presence of 8 µg/mL polybrene.
-
Incubate for 24 hours.
3. Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin (B1679871) (1-2 µg/mL) to select for transduced cells.
-
Maintain the selection for 7-10 days, replacing the medium every 2-3 days, until a stable population of puromycin-resistant cells is established.
4. Verification of Knockdown:
-
Confirm the reduction of ACOD1 expression at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
ACOD1 Knockout in A549 Cells using CRISPR-Cas9
This protocol describes the generation of ACOD1 knockout A549 cells using the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system.
1. Guide RNA (gRNA) Design and Cloning:
-
Design gRNAs targeting a conserved exon of the ACOD1 gene.
-
Clone the gRNA sequences into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro).
2. A549 Cell Transfection:
-
Seed A549 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the ACOD1-gRNA/Cas9 plasmid using a lipid-based transfection reagent.
3. Single-Cell Cloning:
-
48 hours post-transfection, select for transfected cells by adding puromycin (1-2 µg/mL).
-
After 2-3 days of selection, perform limiting dilution to isolate single cells in 96-well plates.
-
Expand the single-cell clones.
4. Screening and Validation of Knockout Clones:
-
Screen the expanded clones for ACOD1 knockout by analyzing genomic DNA for insertions or deletions (indels) using a T7 endonuclease I assay or by Sanger sequencing.
-
Confirm the absence of ACOD1 protein expression in the validated knockout clones by Western blotting.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for ACOD1 knockdown and the associated signaling pathways.
Safety Operating Guide
Safe Disposal of ACOD1 Human Pre-designed siRNA Set A: A Step-by-Step Guide
The proper disposal of laboratory materials, including non-hazardous substances like the ACOD1 Human Pre-designed siRNA Set A, is crucial for maintaining a safe and compliant research environment. While the Safety Data Sheet (SDS) for this specific siRNA set indicates it is not a hazardous substance or mixture, it is standard practice to treat all materials used in a biological research setting with a degree of caution and to adhere to institutional and national guidelines for laboratory waste.
This guide provides essential, step-by-step procedures for the safe and appropriate disposal of the this compound and associated materials. These procedures are based on general best practices for handling synthetic nucleic acids in a laboratory setting.
Core Principle: Consult Your Institutional Environmental Health and Safety (EHS) Department.
Before proceeding with any disposal method, it is imperative to consult your institution's EHS department. They will provide specific protocols and approved waste streams that are in compliance with local, state, and federal regulations. The information below serves as a general guideline and should be adapted to your institution's specific requirements.
Step-by-Step Disposal Procedures
The disposal process can be broken down into the handling of solid and liquid waste that has come into contact with the siRNA.
Table 1: Summary of Waste Types and Disposal Methods
| Waste Type | Examples | Recommended Disposal Method |
| Solid Waste | Pipette tips, microcentrifuge tubes, gloves, and other disposable plastics. | Collection in a designated biohazardous waste container for autoclaving or incineration. |
| Liquid Waste | Unused siRNA solutions, buffer solutions used for reconstitution, and supernatant from cell cultures treated with siRNA. | Chemical decontamination followed by drain disposal (with institutional approval) or collection for hazardous waste pickup. |
Detailed Experimental Protocols for Disposal
1. Solid Waste Disposal
Solid waste includes all disposable materials that have come into direct contact with the siRNA.
-
Step 1: Segregation. At the point of use, immediately discard all contaminated solid materials into a designated, puncture-resistant container lined with a biohazard bag.[1] This container should be clearly labeled for biohazardous waste.
-
Step 2: Collection. Keep the biohazardous waste container closed when not in use. Once the container is three-quarters full, securely close the bag.[2]
-
Step 3: Final Disposal. The sealed container should be handled by trained personnel for final disposal, which is typically done via autoclaving to decontaminate the materials before they are sent to a landfill, or by incineration.[3][4] Your institution's EHS department will manage this final step.
2. Liquid Waste Disposal
Liquid waste containing siRNA should be decontaminated before disposal. The most common method is chemical inactivation.
-
Step 1: Collection. Collect all liquid waste containing siRNA in a leak-proof, clearly labeled container.
-
Step 2: Chemical Decontamination.
-
Add a fresh solution of sodium hypochlorite (B82951) (bleach) to the liquid waste to achieve a final concentration of at least 10%.[5]
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete inactivation of the nucleic acids.[5]
-
-
Step 3: pH Neutralization (if required). Before drain disposal, check with your institution's EHS guidelines to see if pH neutralization is required.
-
Step 4: Drain Disposal. After decontamination and with institutional approval, the treated liquid waste can typically be poured down a laboratory sink with copious amounts of water.[6]
Important Safety Note on Chemical Incompatibility: While the ACOD1 siRNA set itself is non-hazardous, it is critical to be aware of other chemicals in your workflow. Never mix bleach with solutions containing guanidine (B92328) salts (e.g., from RNA extraction kits), as this can produce hazardous gases.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of siRNA-contaminated waste.
Caption: Workflow for the disposal of solid and liquid waste contaminated with ACOD1 siRNA.
This comprehensive approach to the disposal of the this compound ensures the safety of laboratory personnel and compliance with standard biological waste management practices. Always prioritize your institution's specific guidelines.
References
- 1. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 2. ibc.utah.edu [ibc.utah.edu]
- 3. What is the proper disposal procedure for waste from the sample preparation? [qiagen.com]
- 4. icahn.mssm.edu [icahn.mssm.edu]
- 5. med.nyu.edu [med.nyu.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Take safety precautions when using RNA extraction kits | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling ACOD1 Human Pre-designed siRNA Set A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ACOD1 Human Pre-designed siRNA Set A. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
While the this compound is not classified as a hazardous substance or mixture, proper laboratory practices are essential to ensure safety and prevent contamination[1]. The ACOD1 gene, also known as IRG1, plays a significant role in immunometabolism and inflammation by encoding an enzyme that produces itaconate[2][3][4][5]. Understanding its function underscores the importance of precise handling to ensure accurate experimental outcomes.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to protect personnel and prevent contamination of the siRNA.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, powder-free | Prevents contamination of siRNA by RNases from skin contact and protects the user. |
| Lab Coat | Standard | Protects personal clothing from spills. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes during handling. |
Operational Plan: Step-by-Step Handling Protocol
Following a strict aseptic technique is critical to prevent degradation of the siRNA by RNases.
-
Preparation of Workspace :
-
Clean the work area (laminar flow hood or designated bench) with an RNase decontamination solution, followed by 70% ethanol.
-
Use only RNase-free pipette tips, tubes, and reagents.
-
-
Resuspension of siRNA :
-
Briefly centrifuge the vial to collect the lyophilized siRNA pellet at the bottom.
-
Resuspend the siRNA in the provided RNase-free buffer or an appropriate RNase-free solution to a desired stock concentration (e.g., 20-100 µM)[].
-
Mix gently by pipetting up and down. Do not vortex.
-
For long-term storage, it is advisable to aliquot the resuspended siRNA into smaller volumes to minimize freeze-thaw cycles[].
-
-
Storage :
-
Lyophilized siRNA : Store at -20°C or -80°C for long-term stability[].
-
Resuspended siRNA : Store at -20°C or -80°C in a non-frost-free freezer. Avoid more than 5 freeze-thaw cycles[]. Short-term storage at 4°C for a few days is also possible.
-
Experimental Workflow
The following diagram outlines the general workflow for using the ACOD1 siRNA in a cell-based experiment.
Caption: General experimental workflow for ACOD1 siRNA from preparation to analysis.
Disposal Plan
All materials that have come into contact with siRNA and cell cultures should be treated as biohazardous waste.
-
Liquids : Aspirate media and other liquid waste containing transfection reagents and siRNA into a waste flask containing a suitable disinfectant (e.g., 10% bleach).
-
Solids : All contaminated solid waste, including pipette tips, tubes, and cell culture plates, must be disposed of in a designated biohazard waste container lined with a biohazard bag[7].
-
Sharps : Any contaminated sharps, such as serological pipettes or needles, must be disposed of in a designated sharps container[7].
Emergency Procedures
In case of accidental exposure, follow these first aid measures[1]:
-
Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support.
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting.
In all cases of significant exposure, seek medical attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
